n-(4-Chlorophenyl)glycine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALJUXKWWBNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282445 | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-90-7 | |
| Record name | 5465-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
n-(4-Chlorophenyl)glycine synthesis pathways
An In-depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)glycine
Introduction
This compound, with CAS Number 5465-90-7[1] and a molecular formula of C₈H₈ClNO₂, is a non-proteinogenic amino acid. Its structure, featuring a glycine backbone N-substituted with a 4-chlorophenyl group, makes it a valuable building block and a key intermediate in the synthesis of various high-value chemical entities. It serves as an important raw material in the development of pharmaceuticals, agrochemicals like the insecticide chlorfenapyr, and dyestuffs.[2][3] The strategic importance of this compound necessitates robust, efficient, and scalable synthetic routes.
This guide provides a comprehensive overview of the principal and emerging pathways for the synthesis of this compound. It is designed for researchers, chemists, and process development professionals, offering not just procedural outlines but also insights into the mechanistic rationale and comparative analysis of each method. We will explore classical multicomponent reactions, direct substitution methods, and novel catalytic strategies, providing detailed protocols and critical evaluations to inform laboratory synthesis and process optimization.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most established and industrially relevant methods involve multicomponent reactions that build the amino acid scaffold in a convergent manner, such as the Bucherer-Bergs and Strecker syntheses. Alternatively, a C-N bond-forming strategy via nucleophilic substitution on an α-halo acid precursor is also a common and direct approach.
The Bucherer-Bergs Reaction: A Multicomponent Approach via a Hydantoin Intermediate
The Bucherer-Bergs reaction is a cornerstone of amino acid synthesis, prized for its operational simplicity and use of readily available starting materials.[4] This multicomponent reaction transforms a carbonyl compound, an ammonium salt, and a cyanide source into a hydantoin, which is subsequently hydrolyzed to the target amino acid.[5][6] For this compound, the synthesis begins with 4-chlorobenzaldehyde.
Mechanistic Rationale: The reaction proceeds in two main stages. First is the formation of 5-(4-chlorophenyl)hydantoin. This involves the in situ formation of an imine from 4-chlorobenzaldehyde and ammonium carbonate, which is then attacked by the cyanide ion to form an aminonitrile.[6] The aminonitrile undergoes intramolecular cyclization with carbon dioxide (from the decomposition of ammonium carbonate) to yield the stable hydantoin intermediate.[5][6] The second stage is the alkaline hydrolysis of the hydantoin ring, which opens to form the sodium salt of the amino acid, followed by neutralization to precipitate the final product.[7] This two-stage, one-pot approach is highly convergent and often results in high yields.
Diagram 1: Bucherer-Bergs Reaction Pathway
Caption: Overall workflow of the Bucherer-Bergs synthesis.
Experimental Protocol (Adapted from CN106083628A): [7] This protocol utilizes a continuous flow system for enhanced control and efficiency, though it can be adapted for batch processing.
-
Step 1: Hydantoin Synthesis. Solutions of 4-chlorobenzaldehyde, sodium cyanide, and ammonium bicarbonate are continuously fed into a microchannel reactor. The reaction is typically heated (e.g., 65-70 °C) for a short residence time (minutes).[8]
-
Step 2: Alkaline Hydrolysis. The output from the first stage, containing the 5-(4-chlorophenyl)hydantoin intermediate, is directly mixed with a sodium hydroxide solution. This mixture is passed through a heated tubular reactor (e.g., 120-160 °C) to facilitate the hydrolysis of the hydantoin ring.[7][8]
-
Step 3: Acidification and Isolation. The resulting solution of sodium N-(4-chlorophenyl)glycinate is cooled. The pH is carefully adjusted to the isoelectric point (around pH 7-8) using a mineral acid like sulfuric or hydrochloric acid.[7][8]
-
Step 4: Purification. The precipitated crude this compound is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.
Process Insights: The use of micro-passage and tubular reactors in modern adaptations allows for excellent heat and mass transfer, significantly reducing reaction times from hours to minutes and improving safety, especially when handling cyanide.[7] The reported yields for this continuous process are exceptionally high, often exceeding 95%, with product purity greater than 98%.[7]
The Strecker Synthesis: A Direct Route to α-Aminonitriles
The Strecker synthesis is another classic, powerful multicomponent reaction for producing α-amino acids.[9] The process condenses an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[10][11] A key advantage is that by using a primary amine (4-chloroaniline) instead of ammonia, the N-substituted amino acid can be synthesized directly.[9]
Mechanistic Rationale: The reaction begins with the formation of an imine (a Schiff base) from 4-chlorobenzaldehyde and 4-chloroaniline. This imine is then subjected to nucleophilic attack by a cyanide ion (from NaCN or KCN) to form the stable α-aminonitrile intermediate. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This step requires harsh conditions, such as refluxing in concentrated aqueous acid, which simultaneously converts the nitrile to a carboxylic acid and can cleave certain protecting groups if present.[9][12]
Diagram 2: N-Substituted Strecker Synthesis Pathway
Caption: The Strecker pathway for N-substituted glycine synthesis.
Experimental Protocol (General Procedure):
-
Step 1: α-Aminonitrile Formation. To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent like methanol or ethanol, add 4-chlorobenzaldehyde (1.0 eq). Stir the mixture to allow for imine formation. Subsequently, add sodium cyanide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 2: Isolation of Intermediate (Optional). The α-aminonitrile may precipitate from the solution or can be isolated by extraction. This intermediate is often a stable, crystalline solid.
-
Step 3: Nitrile Hydrolysis. The crude or purified α-aminonitrile is suspended in concentrated aqueous acid (e.g., 6 M HCl). The mixture is heated to reflux for several hours (4-24 h) until the hydrolysis is complete.[12]
-
Step 4: Product Isolation. The reaction mixture is cooled, and the pH is adjusted to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Causality and Control: The choice of amine is critical; using 4-chloroaniline directly installs the desired N-substituent. The hydrolysis step is often the bottleneck due to its severity. The reaction produces a racemic mixture of the amino acid. For enantiomerically pure products, asymmetric Strecker reactions employing chiral auxiliaries or catalysts are required.[12][13]
Nucleophilic Substitution of α-Haloacetic Acids
This pathway represents the most straightforward conceptual approach: forming the C-N bond through the direct reaction of an amine with an α-haloacid.[14] It involves the nucleophilic attack of 4-chloroaniline on a commercially available α-haloacetic acid, such as bromoacetic acid or chloroacetic acid.[15][16]
Mechanistic Rationale: The reaction is a standard bimolecular nucleophilic substitution (Sₙ2). The amino group of 4-chloroaniline acts as the nucleophile, attacking the α-carbon of the haloacetic acid and displacing the halide ion.[17] A base, such as sodium bicarbonate or an excess of the amine itself, is required to neutralize the hydrohalic acid byproduct and the carboxylic acid proton, driving the reaction to completion.
Diagram 3: Direct Amination Pathway
Caption: Direct Sₙ2 synthesis of this compound.
Experimental Protocol (Adapted from N-(4-cyanophenyl)glycine synthesis): [15]
-
Step 1: Reaction Setup. A suspension of bromoacetic acid (1.0 eq) and 4-chloroaniline (2.0 eq, serves as reactant and base) is prepared in water. Alternatively, an inorganic base like sodium bicarbonate (1.5-2.0 eq) can be used with a stoichiometric amount of the aniline.
-
Step 2: Reaction. The suspension is heated in a water bath at 90-110 °C for several hours (typically 3-6 h) with vigorous stirring.
-
Step 3: Isolation. Upon completion, the reaction vessel is cooled to room temperature and then further chilled in a refrigerator to induce crystallization of the product.
-
Step 4: Purification. The crude product is collected by filtration. It can be purified by dissolving it in a dilute aqueous solution of sodium bicarbonate, filtering to remove any unreacted aniline, and then re-acidifying the filtrate with HCl to precipitate the pure product.[15] The final product is washed with cold water and dried.
Field-Proven Insights: A major challenge in this synthesis is the potential for dialkylation, where the product, this compound, acts as a nucleophile and reacts with another molecule of bromoacetic acid. Using a large excess of the starting amine can help suppress this side reaction.[18] The simplicity of reagents and procedure makes this method attractive, despite potentially lower yields compared to multicomponent strategies.
Comparative Analysis of Core Pathways
| Feature | Bucherer-Bergs Reaction | Strecker Synthesis | Direct Amination |
| Starting Materials | 4-Chlorobenzaldehyde, (NH₄)₂CO₃, NaCN | 4-Chlorobenzaldehyde, 4-Chloroaniline, NaCN | 4-Chloroaniline, Bromo/Chloroacetic Acid |
| Key Intermediate | 5-(4-chlorophenyl)hydantoin | α-Aminonitrile | None (Direct product formation) |
| Yield | Very High (>95% reported)[7] | Good to High | Moderate to Good |
| Advantages | High yields, convergent, industrially scalable, uses cheap reagents. | Direct installation of N-substituent, well-understood mechanism. | Operationally simple, avoids toxic cyanide reagents. |
| Disadvantages | Requires hydrolysis of stable hydantoin, uses toxic cyanide. | Requires harsh hydrolysis step, uses toxic cyanide. | Potential for dialkylation side products, may require excess amine. |
Modern Synthetic Approach: Rearrangement of 2-Chloro-N-aryl Acetamides
A more recent and elegant method involves the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. This pathway avoids the direct use of cyanide and offers mild reaction conditions.[19]
Mechanistic Rationale: The synthesis starts with the preparation of 2-chloro-N-(4-chlorophenyl)acetamide from 4-chloroaniline and chloroacetyl chloride. The key step involves a copper-catalyzed reaction followed by hydrolysis. A plausible mechanism suggests the formation of an intermediate that undergoes rearrangement and subsequent hydrolysis with an ethanolic potassium hydroxide solution to yield the final this compound.[19]
Diagram 4: Synthesis via Chloroacetamide Rearrangement
Caption: A modern, cyanide-free route to N-aryl glycines.
Experimental Protocol: [19]
-
Step 1: Preparation of 2-chloro-N-(4-chlorophenyl)acetamide. This precursor is synthesized via standard acylation of 4-chloroaniline with chloroacetyl chloride in the presence of a base.
-
Step 2: Rearrangement and Hydrolysis. To a solution of the acetamide (1.0 mmol) in acetonitrile (10 mL), KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol) are added. The mixture is refluxed for 30 minutes.
-
Step 3: Saponification. The solvent is evaporated, and an ethanolic solution of KOH (2.5 mmol in 10 mL ethanol) is added. The mixture is refluxed for another hour.
-
Step 4: Workup and Purification. After cooling, the mixture is filtered. The filtrate is neutralized with 2N HCl, extracted with CH₂Cl₂, and the combined organic layers are dried and evaporated. The product is purified by column chromatography. This method reportedly yields this compound as a white solid with an 82% yield.[19]
Characterization Data for this compound: [19]
-
Melting Point: 144–146 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.09 (d, J = 9.3 Hz, 2H, Ar), 6.56 (d, J = 9.3 Hz, 2H, Ar), 3.78 (s, 2H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.43, 147.21, 128.51, 119.42, 113.52, 44.59.
-
HRMS (ESI): [M + H]⁺ calculated for C₈H₉ClNO₂: 186.0322; found: 186.0329.
Conclusion
The synthesis of this compound is well-established, with several viable and robust pathways available to the modern chemist. The choice of method depends critically on factors such as scale, available starting materials, tolerance for hazardous reagents like cyanides, and desired purity. The Bucherer-Bergs reaction stands out for its high yields and industrial scalability, particularly with modern continuous flow technology. The Strecker synthesis offers a direct and versatile route, while direct amination of α-haloacids provides an operationally simple, cyanide-free alternative, albeit with potential challenges in selectivity. Finally, newer methods, such as the rearrangement of N-aryl chloroacetamides , demonstrate the ongoing innovation in the field, offering milder conditions and high efficiency. A thorough evaluation of these factors will enable the selection of the optimal synthetic strategy for the specific needs of the research or development program.
References
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RSC Publishing. (n.d.). A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link][20]
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ResearchGate. (n.d.). A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Retrieved from [Link][21]
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Lei, A., et al. (2018). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry, 14, 499–504. Retrieved from [Link][22]
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Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link][23]
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ResearchGate. (n.d.). Stereoselective arylation of glycine synthons. Retrieved from [Link][24]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link][6]
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RSC Publishing. (n.d.). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Retrieved from [Link][25]
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Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][26]
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PubMed. (n.d.). The use of the Ugi four-component condensation. Retrieved from [Link][27]
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Kumar, A., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. SN Applied Sciences, 1, 14. Retrieved from [Link][19]
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YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. Retrieved from [Link][17]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][9]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][10]
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MDPI. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(21), 5244. Retrieved from [Link][4]
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Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link][11]
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YouTube. (2020). Amination of Alpha halogenic acids | Synthesis of Alanine, Glycine, Valine and Leucine. Retrieved from [Link][18]
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YouTube. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link][13]
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Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link][14]
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Shanghai Freemen Chemicals Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Retrieved from [Link][3]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][28]
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Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine. Retrieved from [7]
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The Journal of Organic Chemistry. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. 76(2), 750–753. Retrieved from [Link][12]
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MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. Retrieved from [Link]
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PubMed Central. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6528. Retrieved from [Link][29]
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Sciencemadness Discussion Board. (2012). Synthesis of N-(4-Hydroxyphenyl)glycine. Retrieved from [Link][16]
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Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Retrieved from [8]
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Asymmetric Synthesis of (R)-N-(4-Chlorophenyl)glycine: A Technical Guide
Abstract
(R)-N-(4-chlorophenyl)glycine is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2][3][4] The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the primary asymmetric strategies for synthesizing (R)-N-(4-chlorophenyl)glycine, designed for researchers, chemists, and process development professionals in the pharmaceutical industry. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of catalytic asymmetric hydrogenation, biocatalytic transamination, and chiral auxiliary-based methods. Each section includes detailed experimental protocols, data summaries, and workflow diagrams to provide a comprehensive and actionable resource for laboratory and industrial-scale synthesis.
Introduction: The Significance of a Chiral Intermediate
Non-proteinogenic α-amino acids are vital components in numerous bioactive molecules, including natural products and synthetic drugs.[5][6] Among these, chiral α-aryl glycines are a particularly important class of pharmacophores.[7][8] (R)-N-(4-chlorophenyl)glycine stands out due to its integral role in the structure of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[1][4] The asymmetric synthesis of this molecule is a crucial step that dictates the stereoisomeric purity of the final drug product. Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes is a major focus of chemical research and industrial process development.[9]
This guide will dissect the most successful and widely adopted methodologies for achieving high enantiopurity in the synthesis of (R)-N-(4-chlorophenyl)glycine. We will examine the core principles of each approach, from the rational design of chiral catalysts to the application of enzymatic processes that mimic nature's own synthetic machinery.
Catalytic Asymmetric Hydrogenation: A Workhorse of Chiral Synthesis
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral molecules, including α-amino acids.[5][10] This approach typically involves the reduction of a prochiral precursor, such as an N-aryl imino ester, in the presence of a chiral transition metal catalyst.
Mechanistic Principles
The core of this method lies in the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the C=N double bond, leading to the preferential formation of one enantiomer. The choice of metal (commonly rhodium, ruthenium, or nickel) and the chiral ligand are critical factors that determine both the efficiency and the enantioselectivity of the reaction.[8][10]
The general mechanism can be visualized as follows:
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Nickel-Catalyzed Asymmetric Hydrogenation Protocol
Recent advancements have highlighted the efficacy of earth-abundant nickel catalysts for this transformation, offering a more sustainable alternative to precious metals.[8][10]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Ni(OAc)₂·4H₂O and a chiral phosphine ligand (e.g., (R,R)-BenzP*) in a suitable solvent like toluene. The mixture is stirred at room temperature to form the active catalyst complex.
-
Reaction Setup: To a high-pressure autoclave, add the N-(4-chlorophenyl)imino ester substrate and the freshly prepared nickel catalyst solution under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 bar H₂).
-
Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) and monitor the conversion by techniques such as HPLC or GC.
-
Work-up and Purification: Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography to yield the enantioenriched N-(4-chlorophenyl)glycine ester.
-
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to afford the final (R)-N-(4-chlorophenyl)glycine product.
Data Summary and Performance
| Catalyst System | Substrate | H₂ Pressure | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| Ni/(R,R)-BenzP* | N-PMP imino ester | 30 bar | 30 | >95 | >98 | [10] |
| Rh/(S,S)-Et-DuPhos | Dehydroamino acid | 10 bar | 25 | >99 | >99 | [5] |
Biocatalysis with Transaminases: Nature's Approach to Chiral Amines
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and green alternative for the synthesis of chiral compounds.[9][11] Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule.[12][13]
The Transaminase Mechanism
The transaminase reaction proceeds via a "ping-pong bi-bi" mechanism, which consists of two half-reactions.[11]
-
First Half-Reaction: The amino donor (e.g., isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The prochiral ketone substrate (4-chlorophenylglyoxylic acid) binds to the enzyme, and the amino group from PMP is transferred to it, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Schöllkopf Bis-Lactim Ether Method
A notable example is the Schöllkopf method, which utilizes a bis-lactim ether derived from valine as a chiral auxiliary. The arylation of this reagent can be achieved with high diastereoselectivity. [7] Experimental Protocol:
-
Coupling Reaction: A commercially available valine-based Schöllkopf reagent is coupled with an aryl chloride (e.g., 4-chlorobromobenzene) using a palladium catalyst and a suitable phosphine ligand (e.g., PipadYPhos). [7]2. Reaction Conditions: The reaction is typically carried out in an aprotic solvent in the presence of a strong base.
-
Hydrolysis: The resulting diastereomerically enriched product is then hydrolyzed under acidic conditions to cleave the auxiliary and liberate the desired (R)-N-(4-chlorophenyl)glycine.
Performance Metrics
| Method | Auxiliary | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| Pd-catalyzed Schöllkopf | Valine bis-lactim ether | 98:2 | 97 | [7] |
| Evans Asymmetric Alkylation | Phenylalanine-derived oxazolidinone | >99:1 | ~70 | [14] |
Comparative Analysis and Conclusion
The choice of synthetic strategy for (R)-N-(4-chlorophenyl)glycine depends on several factors, including scale, cost, required enantiopurity, and environmental considerations.
| Strategy | Key Advantages | Key Disadvantages | Ideal Application |
| Asymmetric Hydrogenation | High yields, high e.e., well-established, scalable. | Often requires precious metal catalysts, high pressure. | Large-scale industrial production. |
| Biocatalysis (Transaminase) | Exceptional e.e., mild/green conditions, high selectivity. | Enzyme stability/cost, potential substrate limitations. | Pharmaceutical synthesis where high purity and green chemistry are prioritized. |
| Chiral Auxiliary | High diastereoselectivity, reliable, well-understood. | Stoichiometric use of auxiliary, additional protection/deprotection steps. | Lab-scale synthesis, synthesis of complex analogs. |
References
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- Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34125a]
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- Pharmaceutical relevant chiral arylglycine derivatives. ResearchGate. [URL: https://www.researchgate.
- Practical chiral α‐aryl glycine derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02283]
- Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e9247a462319409890]
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03058c]
- Asymmetric synthesis of arylglycines. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr960417+]
- A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/885.shtm]
- Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. ChemistryViews. [URL: https://www.chemistryviews.
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents. [URL: https://patents.google.
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- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra09726a]
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- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra09726a]
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n-(4-Chlorophenyl)glycine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of N-(4-Chlorophenyl)glycine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest in pharmaceutical research and development. Its solubility in various organic solvents is a critical parameter that influences everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methodologies for its determination, and practical insights for its application in a laboratory setting. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this guide equips researchers with the foundational knowledge and detailed protocols necessary to perform these crucial measurements accurately and interpret the results effectively.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of complications, including incomplete absorption, low bioavailability, and difficulties in formulating a stable and effective dosage form. For researchers working with this compound, a thorough understanding of its solubility profile in various organic solvents is not merely academic—it is a prerequisite for successful process development, purification, and formulation design.
This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by exploring the molecular characteristics of this compound that govern its solubility. This is followed by a detailed examination of the theoretical and practical aspects of solubility, including the impact of solvent properties. The core of this guide is a detailed, step-by-step protocol for the experimental determination of solubility using the gold-standard shake-flask method, complemented by guidance on analytical quantification. Finally, we will discuss how to interpret and apply this solubility data in a drug development context.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents (Figure 1).
-
Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). This ionic character is a primary driver of its solubility in polar solvents, particularly water.[1][2]
-
Aromatic Ring: The presence of the chlorophenyl group introduces a significant nonpolar, hydrophobic character to the molecule. This aromatic ring can engage in π-π stacking and van der Waals interactions.
-
Polar Functional Groups: The amino and carboxylic acid groups are capable of forming strong hydrogen bonds with appropriate solvent molecules.
-
Halogen Substitution: The chlorine atom on the phenyl ring is an electron-withdrawing group, which can influence the electron density of the aromatic ring and its potential for intermolecular interactions.
The interplay of these features means that the solubility of this compound will be highly dependent on the polarity, hydrogen bonding capacity, and overall chemical nature of the solvent. A general expectation is that it will be more soluble in polar, protic solvents that can solvate the charged zwitterionic form and participate in hydrogen bonding. Conversely, its solubility is expected to be low in nonpolar, aprotic solvents.[3][4]
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in chemistry that provides a qualitative prediction of solubility.[5] This principle is rooted in the thermodynamics of dissolution, which is governed by the Gibbs free energy change (ΔG) of the process. For dissolution to be spontaneous, ΔG must be negative.
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS is the entropy of solution, reflecting the change in disorder of the system upon mixing.
For this compound, dissolution in a polar solvent involves overcoming the strong electrostatic and hydrogen bonding interactions in its crystal lattice. This requires a significant input of energy (endothermic ΔH). However, the formation of strong ion-dipole interactions and hydrogen bonds between the zwitterionic form and polar solvent molecules can release a substantial amount of energy, making the overall ΔH favorable. Furthermore, the dissolution process generally leads to an increase in entropy (positive ΔS), which also favors solubility.
In nonpolar solvents, the energy required to break the strong intermolecular forces in the this compound crystal lattice is not compensated by the weak van der Waals interactions that would form with the solvent. This results in a highly unfavorable enthalpy of solution and, consequently, very low solubility.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][6][7] This method allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution, providing a highly accurate measure of solubility.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a robust framework for determining the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow Diagram:
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n-(4-Chlorophenyl)glycine melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of N-(4-Chlorophenyl)glycine: Melting and Boiling Points
Introduction
This compound, a non-proteinogenic amino acid derivative, serves as a pivotal building block in the landscape of modern medicinal chemistry and materials science. Its structural motif is integral to the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anticonvulsants, and other drugs targeting the central nervous system (CNS)[1][2]. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties—most notably its melting and boiling points—is not merely academic. These parameters are critical determinants of purity, identity, and stability, directly influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive analysis of the melting and boiling points of this compound. Moving beyond a simple recitation of values, we will critically evaluate the discrepancies found in the scientific literature, explain the causality behind authoritative experimental protocols, and offer field-proven insights into the thermal behavior of this important synthetic intermediate.
Physicochemical Properties and Data Synopsis
This compound is a white to off-white crystalline solid under standard conditions[1][3]. A survey of chemical databases and supplier specifications reveals a notable variability in its reported melting point, a critical factor that warrants careful consideration by the discerning scientist. The boiling point, conversely, is consistently reported as a predicted value, an important distinction that speaks to the compound's thermal liability.
| Parameter | Value / Data | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | DL-2-(4-Chlorophenyl)glycine, α-Amino-4-chlorobenzeneacetic acid | [3][4][5] |
| CAS Number | 6212-33-5 (for DL-racemic form) | [3][4][6] |
| Molecular Formula | C₈H₈ClNO₂ | [4][7] |
| Molecular Weight | 185.61 g/mol | [4][7] |
| Melting Point | 141°C to 230°C (Range reported across various sources) | [1][2][3][4] |
| Boiling Point | 328.8 °C at 760 mmHg (Predicted) | [3][4][7] |
Melting Point Analysis: A Critical Evaluation
The significant range in reported melting points (e.g., 141°C, ~160°C, 220-230°C) is not an error but rather an indication of important underlying physicochemical phenomena that researchers must understand.[1][3][4]
Causality of Melting Point Variation
-
Polymorphism and Stereochemistry: Crystalline solids can exist in different crystal lattice arrangements known as polymorphs, each with a unique melting point. Furthermore, data for this compound may refer to the racemic mixture (DL form) or a specific enantiomer (D or L form), which can exhibit different melting points due to variations in crystal packing efficiency. For instance, some sources list a melting point of 145-150°C for the (R)-enantiomer, while others report 220-230°C for the DL-form[3][7].
-
Purity: The presence of impurities, such as residual solvents or synthetic byproducts, invariably leads to a depression and broadening of the melting point range.[8] A sharp melting range (typically ≤ 1°C) is a strong indicator of high purity for a crystalline organic compound. High-purity grades, often specified at ≥98%, are essential for reproducible results in pharmaceutical R&D.[2][6]
-
Thermal Decomposition: Crucially, for many amino acids and their derivatives, the observed "melting point" is, in fact, a decomposition temperature .[9][10] At elevated temperatures, the molecule may undergo decarboxylation, dehydration, or other degradation reactions before or concurrently with melting. This process is often accompanied by a color change (e.g., browning) and gas evolution. The wide and high-end range of reported values (220-230°C) strongly suggests that thermal decomposition is a key event for this molecule.[2][3][11] Therefore, what is being measured is not a true thermodynamic melting point but the temperature at which the substance visibly degrades and liquefies.
Boiling Point Analysis: Theoretical vs. Practical Reality
Multiple sources provide a predicted boiling point of approximately 328.8°C at atmospheric pressure.[3][4][7] It is imperative for laboratory professionals to recognize that this value is the result of computational modeling, not experimental measurement.
Expert Insight: Attempting to determine the boiling point of this compound via distillation at atmospheric pressure is inadvisable and futile. The molecule's thermal energy required to reach its predicted boiling point far exceeds the energy threshold for its decomposition. The compound will degrade completely well below 328.8°C. For assessing thermal stability limits, techniques such as Thermogravimetric Analysis (TGA) are far more appropriate and informative, providing data on mass loss as a function of temperature.
Authoritative Experimental Protocols
To ensure accurate and reproducible data, standardized protocols must be followed. The following methodologies represent self-validating systems for the characterization of this compound.
Protocol 1: Melting Point Range Determination
This protocol is designed to accurately determine the melting/decomposition range, a critical indicator of purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and crush it into a fine, uniform powder using a spatula.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder heap to force a small amount of sample into the tube. Invert the tube and tap its sealed bottom gently on a hard surface to compact the powder. Repeat until a packed column of 2-3 mm in height is achieved at the bottom.
-
Causality: A finely packed, small sample ensures uniform and rapid heat transfer from the heating block to the entire sample, which is essential for observing a sharp, accurate melting range.
-
-
Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus (e.g., a DigiMelt or Mel-Temp).
-
Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly find the approximate melting temperature. This saves time during the precise measurement.
-
Precise Measurement: Using a fresh sample in a new capillary, set the starting temperature to ~20°C below the approximate melting point found in the preliminary run. Set a slow, controlled ramp rate of 1-2°C per minute .
-
Causality: A slow heating rate is the most critical variable for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for the precise observation of the onset and completion of melting.
-
-
Data Recording:
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂. Note any observations such as color change or gas evolution, which indicate decomposition.
-
Caption: Workflow for accurate melting point determination.
Protocol 2: Identity Confirmation via Mixed Melting Point
This classic technique authoritatively confirms whether a synthesized sample ("Unknown") is identical to a known authentic standard ("Standard").
Methodology:
-
Prepare Three Samples:
-
Sample A: Pure "Standard" this compound.
-
Sample B: Pure synthesized "Unknown" sample.
-
Sample C: A 50:50 mixture of "Standard" and "Unknown." Grind the two together thoroughly with a mortar and pestle to ensure homogeneity.
-
-
Load Capillaries: Load each sample into a separate, labeled capillary tube as described in Protocol 1.
-
Measure Melting Points: Determine the melting point range for all three samples simultaneously in the same heating block.
-
Causality: Measuring simultaneously eliminates any variation in the heating rate between runs, ensuring a direct and reliable comparison.
-
-
Interpret Results:
-
Identical Compounds: If the "Unknown" is identical to the "Standard," the melting point of the mixture (Sample C) will be sharp and identical to that of Samples A and B.
-
Different Compounds: If the "Unknown" is an impurity in the "Standard," the melting point of the mixture (Sample C) will be significantly depressed and will occur over a broad temperature range.[8]
-
Caption: Decision logic for mixed melting point analysis.
Conclusion
The melting and boiling points of this compound are not static figures but are deeply linked to the compound's purity, crystalline form, and inherent thermal stability. For the research and drug development professional, recognizing that the reported "melting point" is more accurately a decomposition range is paramount for process control and material characterization. The predicted boiling point should be treated as a theoretical value, with experimental efforts focused instead on thermogravimetric analysis to define the true upper-temperature limits for handling and storage. By employing the authoritative, causality-driven protocols detailed in this guide, scientists can ensure the generation of accurate, reliable, and meaningful data, underpinning the integrity of their research and development endeavors.
References
- EvitaChem. (n.d.). Buy this compound (EVT-302714). EvitaChem.
- ChemBK. (2024, April 9). (R)-4-chlorophenyl glycine. ChemBK.
- Echemi. (2017, July 15). DL-4-Chlorophenylglycine technical grade. Echemi.
- Chongqing Chemdad Co., Ltd. (n.d.). DL-4-Chlorophenylglycine.
- Autech. (2025, October 19). The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Glycine, N-(4-chlorophenyl)
- Northern Arizona University. (n.d.). Experiment 1 - Melting Points. Department of Chemistry.
- Sigma-Aldrich. (n.d.). (±)-4-Chlorophenylglycine ≥98.0% (TLC).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). DL-2-(4-Chlorophenyl)glycine.
- Queen's University. (n.d.).
- University of Babylon. (2021, September 19). Experiment (1)
- Vdocuments. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- ChemicalBook. (2025, July 14). DL-4-Chlorophenylglycine.
- Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2).
- Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.
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- 5. DL-2-(4-Chlorophenyl)glycine | 6212-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
Spectroscopic Blueprint of N-(4-Chlorophenyl)glycine: A Technical Guide for Researchers
Introduction
N-(4-Chlorophenyl)glycine, a substituted amino acid derivative, holds significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a glycine backbone appended with a 4-chlorophenyl group, makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, offering field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Analysis
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to dissolve a wide range of organic compounds and its unobtrusive solvent peaks.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter to avoid compromising the spectral resolution.
-
-
Instrumental Setup (¹H NMR):
-
The analysis is typically performed on a 300 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 16-64 for good signal-to-noise), the relaxation delay (D1) of 1-2 seconds, and the acquisition time (at least 2-3 seconds).
-
-
Instrumental Setup (¹³C NMR):
-
A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically 256 or more) is required.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all carbon environments.
-
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic; its deuterium atoms are "invisible" in ¹H NMR, and its single carbon signal in ¹³C NMR is easily identifiable and does not interfere with the analyte's signals. The use of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns in the aromatic region of the ¹H spectrum and for obtaining a well-dispersed ¹³C spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the glycine unit, the amine proton, and the carboxylic acid proton.
-
Aromatic Protons (AA'BB' System): The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' spin system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be at a slightly different chemical shift than the protons meta to the chlorine due to the anisotropic effects of the substituent.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two equivalent methylene protons of the glycine backbone is expected. Its chemical shift will be influenced by the adjacent amine and carboxylic acid groups, likely appearing in the range of δ 3.5-4.0 ppm.
-
Amine Proton (-NH-): The amine proton will appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration, temperature, and solvent. In DMSO-d₆, it may be observed in the range of δ 5.0-6.0 ppm.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is typically a very broad singlet appearing far downfield, often above δ 10 ppm, and its presence can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Ar-H (ortho to Cl) |
| ~6.7 | d | 2H | Ar-H (meta to Cl) |
| ~3.8 | s | 2H | -CH₂- |
| ~5.5 | br s | 1H | -NH- |
| >10 | br s | 1H | -COOH |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (ipso-carbon) will be shifted downfield due to the electronegativity of chlorine. The other aromatic carbons will have chemical shifts influenced by both the chlorine and the amino group.
-
Methylene Carbon (-CH₂-): The methylene carbon of the glycine unit will appear as a singlet, typically in the range of δ 45-55 ppm.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -C=O |
| ~145 | Ar-C (C-NH) |
| ~129 | Ar-C (CH, ortho to Cl) |
| ~122 | Ar-C (C-Cl) |
| ~114 | Ar-C (CH, meta to Cl) |
| ~48 | -CH₂- |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and reliable technique.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[2]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental artifacts.
-
Causality Behind Experimental Choices: KBr is used as the matrix because it is transparent in the mid-infrared region and does not interfere with the sample's spectrum. Grinding the sample to a fine powder minimizes light scattering and produces sharper absorption bands.[3]
IR Spectral Analysis
The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=O, C-N, and C-Cl bonds, as well as the aromatic ring. The zwitterionic nature of amino acids in the solid state will also influence the spectrum.
-
N-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the N⁺-H stretching vibrations of the ammonium group in the zwitterionic form, often overlapping with the O-H stretch of the carboxylic acid.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylate): A strong, sharp absorption band around 1600-1550 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group (COO⁻) in the zwitterion. A weaker symmetric stretch is expected around 1400 cm⁻¹.[4]
-
N-H Bend: The N-H bending vibration of the ammonium group typically appears around 1500 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption band in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | N⁺-H and O-H stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~1600-1550 | Strong | Asymmetric COO⁻ stretch |
| ~1500 | Medium | N-H bend |
| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~1100-1000 | Strong | C-Cl stretch |
| ~1400 | Medium | Symmetric COO⁻ stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.[5]
Experimental Protocol: Electron Ionization (EI) MS
Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds.[6]
Step-by-Step Methodology:
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
-
The probe is heated to volatilize the sample into the gas phase.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
-
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their m/z ratio and detected.
-
Causality Behind Experimental Choices: The standard electron energy of 70 eV is used because it provides sufficient energy to cause reproducible fragmentation, leading to a characteristic mass spectrum that can be compared to spectral libraries.[7] The direct insertion probe is suitable for solid samples that might not be amenable to gas chromatography.
Mass Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of weaker bonds.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (185.02 for the ³⁵Cl isotope and 187.02 for the ³⁷Cl isotope). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature for the molecular ion and any chlorine-containing fragments.
-
Key Fragmentation Pathways:
-
Loss of the Carboxyl Group: A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as a radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement, leading to a significant fragment ion.
-
Alpha-Cleavage: Cleavage of the bond between the α-carbon and the carboxylic acid group is also a favorable process.
-
Cleavage of the N-Aryl Bond: The bond between the nitrogen and the chlorophenyl ring can cleave, generating ions corresponding to the chlorophenyl group and the glycine moiety.
-
Loss of Chlorine: Loss of a chlorine radical from the molecular ion or fragment ions can also occur.
-
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: Predicted Key Fragmentation Pathways in EI-MS
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 185/187 | Moderate | [M]⁺• |
| 140/142 | High | [M - •COOH]⁺ |
| 111/113 | High | [C₆H₄Cl]⁺ |
| 74 | Moderate | [C₂H₄NO₂]⁺ |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding the principles behind these techniques and the interpretation of their respective spectra, researchers can confidently characterize this and other novel molecules, paving the way for their application in drug discovery and materials science. This guide serves as a foundational reference for the spectroscopic characterization of this compound, emphasizing the importance of a multi-technique approach for rigorous structural elucidation.
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The Multifaceted Biological Activities of N-(4-Chlorophenyl)glycine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)glycine, a non-proteinogenic amino acid, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. We will delve into their significant anti-inflammatory, antimicrobial, antifungal, and anticancer properties, supported by experimental data and mechanistic insights. Furthermore, this guide will detail key experimental protocols, structure-activity relationships (SAR), and the inhibition of specific enzyme targets, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Introduction: The this compound Scaffold
The this compound core structure, characterized by a glycine backbone with a 4-chlorophenyl group attached to the nitrogen atom, provides a unique combination of features for drug design. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets. Glycine, being the simplest amino acid, offers a flexible linker and multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds with varied physicochemical and pharmacological properties.[1] This versatility has made this compound and its derivatives attractive candidates for targeting a range of pathological conditions.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. A common and efficient approach is the Bucherer-Bergs reaction .[2] This one-pot synthesis involves the reaction of 4-chlorobenzaldehyde, ammonium carbonate (or ammonium bicarbonate and sodium cyanide), and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[2]
Another synthetic route involves the reaction of p-aminophenol with chloroacetic acid to produce N-(4-hydroxyphenyl)glycine, which can then be further modified.[3] More advanced techniques, such as the use of microchannel reactors, have been developed to improve reaction efficiency, yield, and safety, particularly for large-scale synthesis.[2]
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
Objective: To synthesize DL-4-Chlorophenylglycine from 4-chlorobenzaldehyde.
Materials:
-
4-chlorobenzaldehyde
-
Ammonium bicarbonate
-
Sodium cyanide
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄) solution
-
Activated carbon
Procedure:
-
In a reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a mixture of methanol and water.
-
Heat the mixture under reflux at approximately 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution to remove methanol.
-
Add a solution of sodium hydroxide and continue to reflux to hydrolyze the hydantoin intermediate.
-
After hydrolysis, cool the reaction mixture and treat with activated carbon to decolorize the solution.
-
Filter the solution to remove the activated carbon.
-
Carefully acidify the filtrate with sulfuric acid to a neutral pH to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Diagram: Synthetic Workflow for this compound
Caption: Bucherer-Bergs synthesis of this compound.
Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Derivatives of N-(4-substituted phenyl)glycine have demonstrated notable anti-inflammatory properties. A study focused on a series of these compounds revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[4] The design of these molecules aimed to mimic the glycine amino acid to enhance physicochemical and biological characteristics.[4] The anti-inflammatory effect is believed to be mediated through the modulation of inflammatory pathways, although the precise molecular targets are still under investigation.
Antimicrobial and Antifungal Activities
The incorporation of a glycine or glycine-based residue is a known strategy for developing antimicrobial and antifungal agents.[5] These compounds can act as structural analogs of bacterial enzyme substrates, leading to enzyme inhibition and disruption of microbial growth.[5] Valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which are structurally related to this compound derivatives, have shown antimicrobial activity against Gram-positive bacteria.[6][7] Certain 1,3-oxazole derivatives from this class also exhibited activity against the fungal strain C. albicans.[6][7]
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, particularly against Non-Small Cell Lung Cancer (NSCLC).[4] A series of N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties have demonstrated significant anticancer activity in A549 lung carcinoma cells.[4]
Mechanism of Action in Cancer: The primary mechanism of anticancer action for these derivatives appears to be the induction of mitochondrial injury.[4] This leads to a significant increase in reactive oxygen species (ROS) production and a subsequent decrease in ATP synthesis, ultimately triggering cancer cell death.[4] Furthermore, these compounds have shown synergistic effects when combined with standard chemotherapeutic agents like cytosine arabinoside, suggesting their potential as adjuvant therapies to enhance the efficacy of existing treatments.[4]
Diagram: Anticancer Mechanism of this compound Derivatives
Caption: Mitochondrial-mediated cancer cell death by derivatives.
Enzyme Inhibition
The this compound scaffold has been utilized in the development of inhibitors for various enzymes, some of which are implicated in cancer and other diseases.
-
Lysine-Specific Demethylase 1 (LSD1): (4-Cyanophenyl)glycine derivatives have been developed as reversible inhibitors of LSD1, an enzyme involved in the regulation of gene expression and a target in acute myeloid leukemia (AML).[6][8]
-
Diacylglycerol Lipase (DAGL): N-benzylic substituted glycine sulfonamides, structurally related to the core topic, are reversible inhibitors of DAGL, a key enzyme in the endocannabinoid signaling pathway.[9][10]
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain a phenylamino moiety, have been identified as potent inhibitors of aurora A and B kinases, which are critical for mitotic progression and are targets in cancer therapy.[11]
-
Proteases: Phenylglycine derivatives have been explored as inhibitors of serine proteases.[12] Additionally, N-4-nitrobenzylsulfonylglycine hydroxamates have shown potent inhibition of matrix metalloproteinases (MMPs) and bacterial collagenase.[13]
Structure-Activity Relationship (SAR) Studies
SAR studies provide crucial insights for the rational design of more potent and selective derivatives.
-
Anticancer Activity: In the series of N-(4-chlorophenyl)-γ-amino acid derivatives, the presence of a 3,4-dichlorophenyl moiety was found to be most promising for anticancer activity against A549 cells.[4] For symmetrical chlorophenylamino-s-triazine derivatives, electron-withdrawing groups on the benzene ring, such as a 4-chloro substituent, tend to exhibit the most potent cytotoxic activity.[14]
-
Enzyme Inhibition: For DAGL inhibitors, the substitution pattern on the N-benzylic group significantly impacts inhibitory potency. For instance, a biphenyl-4-ylmethyl substitution resulted in a highly potent inhibitor.[9] In the case of MMP inhibitors, the nature of the substituent at the sulfonamido moiety dictates the efficacy against different MMPs.[13]
Table 1: SAR of N-benzylic substituted glycine sulfonamide inhibitors of hDAGLα [9]
| Compound ID | R Group (N-benzylic substitution) | hDAGLα IC₅₀ (nM) |
| 1 | 4-chlorobenzyl | 80 |
| 2 | 3-chlorobenzyl | 510 |
| 3 | 2-chlorobenzyl | 600 |
| 4 | 4-methoxybenzyl | 150 |
| 5 | 4-(trifluoromethyl)benzyl | 60 |
| 6 | 2,4-dichlorobenzyl | 30 |
| 7 | 3,4-dichlorobenzyl | 20 |
| 8 | naphthalen-2-ylmethyl | 10 |
| 9 | biphenyl-4-ylmethyl | 5 |
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Studies on related glycine and glycinamide derivatives have shown that lipophilicity plays a significant role in their anticonvulsant activity and pharmacokinetic profiles.[15] For instance, more lipophilic derivatives of glycinamide demonstrated better anticonvulsant activity due to improved pharmacokinetic and pharmacodynamic properties.[15] Preclinical studies on some this compound derivatives have indicated good predicted gastrointestinal absorption, suggesting potential for oral bioavailability.[4]
While no clinical trials specifically on this compound derivatives were identified, a prodrug of a related glycine site antagonist, 4-chlorokynurenine, has been investigated in a clinical trial for treatment-resistant depression. This highlights the potential for glycine derivatives to be developed for central nervous system disorders.
Conclusion and Future Directions
This compound and its derivatives have emerged as a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse chemical modifications make them an attractive scaffold for drug discovery. The demonstrated anti-inflammatory, antimicrobial, antifungal, and particularly the anticancer activities, warrant further investigation. Future research should focus on:
-
Elucidating precise molecular targets for their various biological effects.
-
Optimizing the lead compounds through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Conducting in vivo studies to validate the promising in vitro results and assess the safety and efficacy of these derivatives in relevant disease models.
-
Exploring the synergistic potential of these compounds with existing therapies to develop more effective combination treatments.
The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents for a range of human diseases.
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National Center for Biotechnology Information. (2016). Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to (4-Chlorophenyl)glycine: Synthesis, Properties, and Applications in Modern Drug Development
Foreword: Navigating the Nomenclature of a Key Pharmaceutical Building Block
In the landscape of synthetic chemistry and pharmaceutical development, precision in molecular identification is paramount. The subject of this guide, a crucial amino acid derivative, is frequently referenced under several synonyms, which can lead to ambiguity. While the topic is formally titled N-(4-Chlorophenyl)glycine, a comprehensive survey of chemical literature, commercial suppliers, and patent filings reveals that the compound of primary interest to the research and drug development community is more accurately identified as (±)-α-Amino-4-chlorophenylacetic acid , or more commonly, DL-4-Chlorophenylglycine .
This guide will focus exclusively on this latter molecule, an α-amino acid where the 4-chlorophenyl group is attached to the α-carbon. This is distinct from its isomer, this compound (CAS 5465-90-7), where the substituent is on the nitrogen atom. The widespread application of DL-4-Chlorophenylglycine as a synthetic intermediate justifies this focused approach, ensuring that we address the compound most relevant to our audience of researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Profile
DL-4-Chlorophenylglycine is a non-proteinogenic, synthetic amino acid derivative that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its utility is rooted in its unique combination of a chiral center, an aromatic ring functionalized with an electron-withdrawing chlorine atom, and reactive amino and carboxylic acid moieties.
Key Identifiers and Molecular Characteristics
A precise understanding of the compound's core identifiers is the first step in any rigorous scientific endeavor. The quantitative data for DL-4-Chlorophenylglycine are summarized below.
| Property | Value | Source(s) |
| Chemical Name | DL-2-(4-Chlorophenyl)glycine | [1][2] |
| Synonyms | (±)-4-Chlorophenylglycine, DL-α-Amino-4-chlorophenylacetic acid, PCPG | [3][4][5] |
| CAS Number | 6212-33-5 | [1][3][6] |
| Molecular Formula | C₈H₈ClNO₂ | [1][5][6] |
| Molecular Weight | 185.61 g/mol | [1][3][6] |
| Appearance | White to off-white solid/crystalline powder | [3][4][7] |
| Melting Point | 220-230 °C | [4][8][9] |
| Solubility | Soluble in 0.1 M NaOH; limited solubility in water and alcohol solvents | [4][10] |
Structural Representation
The molecular structure is defined by a central α-carbon bonded to a hydrogen atom, an amino group, a carboxyl group, and a 4-chlorophenyl group.
Caption: 2D Structure of (4-Chlorophenyl)glycine.
Synthesis Methodologies: From Bench-Scale to Industrial Production
The economic and practical viability of using DL-4-Chlorophenylglycine in large-scale manufacturing hinges on efficient and scalable synthetic routes. While several methods exist, the Bucherer-Bergs reaction remains a predominant approach, with modern adaptations utilizing continuous-flow technology to enhance safety and efficiency.
The Bucherer-Bergs Reaction: A Classic Approach
This multicomponent reaction provides a direct and cost-effective route to hydantoins, which are subsequently hydrolyzed to yield the target amino acid. The causality behind this choice is its use of readily available and inexpensive starting materials.
Workflow Diagram: Bucherer-Bergs Synthesis
Caption: Generalized workflow for the Bucherer-Bergs synthesis of DL-4-Chlorophenylglycine.
Detailed Protocol (Conceptual):
-
Hydantoin Synthesis: 4-Chlorobenzaldehyde is reacted with sodium cyanide and an ammonium salt (like ammonium bicarbonate or carbonate) in a suitable solvent (e.g., aqueous ethanol).[11] This one-pot reaction forms the heterocyclic intermediate, 5-(4-chlorophenyl)hydantoin. The mechanism involves the initial formation of an aminonitrile, which then cyclizes.
-
Hydrolysis: The formed hydantoin is not isolated but is subjected to alkaline hydrolysis under reflux conditions.[12] A strong base, typically sodium hydroxide, is used to open the hydantoin ring, yielding the sodium salt of the desired amino acid.
-
Acidification: The reaction mixture is cooled, and the pH is carefully adjusted by adding a mineral acid (e.g., hydrochloric acid). This protonates the carboxylate and neutralizes any remaining base, causing the free amino acid, DL-4-Chlorophenylglycine, to precipitate out of the solution due to its lower solubility.
-
Isolation and Purification: The crude product is collected by filtration, washed to remove residual salts, and can be further purified by recrystallization.
Modern Advancements: Continuous-Flow Synthesis
While robust, the traditional batch synthesis using the Bucherer-Bergs method involves long reaction times and handling of hazardous materials like sodium cyanide on a large scale.[11] A Chinese patent (CN106083628A) details a more advanced method using microchannel and tubular reactors.[11]
Key Advantages of Continuous-Flow:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling highly toxic reagents.
-
Rapid Reaction Times: The reaction can be completed in minutes (8-18 minutes) compared to many hours in a batch process.[11]
-
Improved Control & Yield: Precise control over temperature, pressure, and stoichiometry leads to higher purity (>98%) and yields (>95%).[11]
-
Scalability: Production capacity can be increased by operating the reactor for longer durations or by "scaling out" (using multiple reactors in parallel).
This modern approach represents a significant leap forward, aligning with the principles of green chemistry and process safety, which are critical in pharmaceutical manufacturing.
Applications in Drug Discovery and Beyond
The true value of DL-4-Chlorophenylglycine is realized in its application as a versatile intermediate. The presence of the chloro-substituent significantly influences the electronic properties and lipophilicity of the final active pharmaceutical ingredients (APIs), often enhancing their biological activity and pharmacokinetic profiles.
Central Nervous System (CNS) Active Agents
DL-4-Chlorophenylglycine is a key building block for GABAergic compounds, which are crucial for treating various CNS disorders.[8] The GABA (γ-aminobutyric acid) system is the primary inhibitory neurotransmitter system in the brain, and its modulation can produce sedative, anxiolytic, and anticonvulsant effects. The incorporation of the 4-chlorophenyl moiety is a common strategy in the design of drugs targeting CNS receptors.
Peptide Synthesis and Unnatural Amino Acids
In the field of medicinal chemistry, the incorporation of unnatural amino acids into peptide chains is a powerful technique to create peptidomimetics with improved stability, potency, and receptor selectivity. DL-4-Chlorophenylglycine is used in solution-phase peptide synthesis to introduce a structurally constrained, aromatic residue.[3][5] This modification can prevent enzymatic degradation and lock the peptide into a bioactive conformation.
Agrochemicals
Beyond pharmaceuticals, this compound serves as an important intermediate in the agrochemical industry. Notably, it is a precursor in the synthesis of the insecticide and acaricide, Chlorfenapyr.[11] This highlights the broader industrial relevance of this versatile chemical.
Logical Relationship Diagram: From Intermediate to Application
Caption: Role of DL-4-Chlorophenylglycine as a central intermediate in various industries.
Safety, Handling, and Storage
Scientific integrity demands a thorough approach to safety. DL-4-Chlorophenylglycine is classified as an irritant and requires careful handling to ensure personnel safety.
Hazard Identification and Classification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][13]
-
Signal Word: Warning.[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid dust formation and inhalation.[13][14] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]
-
Respiratory Protection: For operations generating significant dust, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3][13]
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It is recommended to keep the compound in a dark place and under an inert atmosphere as it may be air-sensitive.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
Conclusion
DL-4-Chlorophenylglycine (CAS 6212-33-5) is a cornerstone intermediate whose importance in pharmaceutical R&D cannot be overstated. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. While traditional synthesis methods are effective, the adoption of modern continuous-flow technologies is paving the way for safer, more efficient, and scalable production. For researchers and drug development professionals, a deep understanding of this molecule's synthesis, properties, and applications is essential for unlocking new therapeutic possibilities, from novel CNS agents to advanced peptidomimetics.
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The Importance of High-Purity DL-4-Chlorophenylglycine in Pharmaceutical R&D. Papiliochem. [Link]
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DL-(4-chlorophenyl)glycine - Physico-chemical Properties. ChemBK. [Link]
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n-(4-Chlorophenyl)glycine suppliers and commercial availability
An In-depth Technical Guide to N-(4-Chlorophenyl)glycine: Commercial Availability, Quality Control, and Applications
Introduction to this compound
This compound, also commonly referred to as DL-4-Chlorophenylglycine, is a non-proteinogenic amino acid derivative. Structurally, it is a glycine molecule substituted on the nitrogen atom with a 4-chlorophenyl group. Its strategic importance lies in its utility as a versatile building block and intermediate in the synthesis of more complex molecules across various sectors of the chemical industry.[1][2][3] This guide serves as a technical resource for researchers and drug development professionals, detailing the commercial landscape, quality control methodologies, and key applications of this compound.
Key Chemical Identifiers:
-
Chemical Name: 2-((4-Chlorophenyl)amino)acetic acid
-
Synonyms: DL-4-Chlorophenylglycine, (p-Chlorophenyl)glycine
-
Molecular Formula: C₈H₈ClNO₂[4]
-
Molecular Weight: 185.61 g/mol [4]
-
Appearance: Typically a white to off-white or light yellow crystalline solid.[2][3]
Commercial Landscape and Supplier Qualification
This compound is not an end-product but a critical raw material, primarily for the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its availability is robust, with numerous suppliers ranging from large, global distributors offering research-grade quantities to specialized manufacturers providing bulk quantities for process chemistry. The choice of supplier is a critical decision in the development pipeline, directly impacting the consistency, purity, and scalability of the final synthetic product.
Prominent Commercial Suppliers
The selection of a supplier should be guided by the required purity, scale, and necessary regulatory documentation. Below is a summary of representative suppliers, highlighting the typical grades and forms available.
| Supplier | Typical Purity/Assay | Available Scale | Notes |
| Sigma-Aldrich (Merck) | ≥98.0% (TLC)[4][6][7] | Grams (e.g., 25g) | Offers high-quality material suitable for research and peptide synthesis applications.[4] |
| TCI Chemicals | >98.0% (T)[8] | Grams (e.g., 1g, 5g, 25g) | Provides detailed specifications and is known for a wide range of research chemicals.[8] |
| Fisher Scientific | Purity not specified | Varies | Distributes chemicals for various laboratory needs; specific product details available on request.[9] |
| Simson Pharma Limited | Not specified (CoA provided) | Not specified | An Indian supplier that can provide a Certificate of Analysis with their products. |
| Shanghai Freemen Chemicals | ≥98.0% min[2] | Bulk (e.g., 500kg bags) | A China-based supplier offering bulk quantities with detailed specifications, including impurity limits.[2] |
| ChemicalBook | Varies (lists multiple suppliers) | Grams to Kilograms | An online directory listing various suppliers, primarily from Asia, with a range of purities.[1][10] |
Supplier Qualification Workflow
For drug development and manufacturing, a rigorous supplier qualification process is non-negotiable. It ensures a reliable and consistent supply of raw materials, which is fundamental to reproducible research and GMP (Good Manufacturing Practice) compliance. The process involves more than just comparing prices; it is a risk-based assessment of the supplier's quality systems and the material's integrity.
Caption: A workflow for qualifying a new raw material supplier.
This workflow begins with identifying potential vendors and thoroughly reviewing their documentation. A sample is then procured and subjected to rigorous in-house testing to independently verify its quality against the supplier's claims and internal specifications. For critical materials, an on-site audit may be necessary before final approval and the establishment of a formal quality agreement.
Quality Control and Analytical Verification
The critical quality attributes (CQAs) for this compound typically include identity, purity, and the profile of related impurities. An absence of robust analytical control can introduce process variability and compromise the quality of the final product.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is well-suited for this compound. The following protocol is a representative method designed for this purpose. A patent for the synthesis of this compound mentions the use of HPLC with an external standard method for quantification, validating this approach.[11]
Objective: To determine the purity of this compound and to detect related impurities using a gradient Reverse-Phase HPLC method with UV detection.
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
This compound reference standard and test sample.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to achieve a target concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
Quality Control Testing Workflow
Upon receipt of a new batch of material, it must pass through a defined QC workflow before it can be released for use in research or manufacturing.
Caption: A standard workflow for the quality control of incoming raw materials.
Applications in Research and Drug Development
The primary value of this compound is its role as a key intermediate. Its structure contains both an amine and a carboxylic acid, characteristic of an amino acid, making it suitable for peptide synthesis and other condensation reactions.[4][7]
-
Pharmaceutical Synthesis: It is an important raw material for various pharmaceutical compounds.[1][3] Its chiral forms, (R)- and (S)-4-chlorophenylglycine, are particularly valuable as building blocks for stereospecific drugs.[12]
-
Agrochemicals: The compound serves as a precursor in the synthesis of certain agrochemicals. For instance, it is a documented raw material for the insecticide chlorfenapyr.[2]
-
Specialty Materials: In materials science, derivatives of this compound have found applications as intermediates in the synthesis of advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[13]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage are essential for maintaining material integrity and ensuring user safety.
-
Safety Precautions: Safety Data Sheets (SDS) for this compound indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[9][14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][15] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[9][15]
-
Storage Conditions: The material should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] It is often recommended to keep the container in a dark place and potentially under an inert atmosphere to prevent degradation.[1][3][8]
-
First Aid Measures: In case of contact, standard first aid measures should be followed. For skin contact, wash with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9][16] If inhaled, move the person to fresh air.[9][16] In all cases of significant exposure or if symptoms persist, seek medical attention.
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- DL-4-Chlorophenylglycine | CAS No- 6212-33-5. Simson Pharma Limited.
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A Comprehensive Technical Guide to the Strecker Synthesis of Racemic 4-Chlorophenylglycine
Abstract
This technical guide provides an in-depth exploration of the Strecker synthesis for preparing racemic 4-chlorophenylglycine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the underlying reaction mechanisms, provides a robust, field-tested experimental protocol, and outlines methods for the purification and characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, adherence to safety protocols, and the importance of self-validating methodologies through analytical verification.
Introduction: The Significance of 4-Chlorophenylglycine
4-Chlorophenylglycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its derivatives are integral to the structure of various bioactive molecules, including pharmaceuticals and crop protection agents. The reliable and scalable synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries.
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most powerful and versatile methods for the preparation of α-amino acids from readily available starting materials.[2] It is a three-component reaction involving an aldehyde, ammonia, and a cyanide source. This guide focuses on the classic, non-asymmetric Strecker pathway to produce a racemic mixture of 4-chlorophenylglycine, a common precursor for subsequent chiral resolution or for applications where a racemic mixture is suitable.
The Strecker Synthesis: A Mechanistic Overview
The Strecker synthesis is a robust two-stage process.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Formation of α-Aminonitrile
The first stage involves the formation of 2-amino-2-(4-chlorophenyl)acetonitrile from 4-chlorobenzaldehyde. This process itself consists of two key steps:
-
Imine Formation: The reaction is initiated by the condensation of 4-chlorobenzaldehyde with ammonia. In modern, safer protocols, an ammonium salt like ammonium chloride (NH₄Cl) is used in conjunction with a cyanide salt.[3] The ammonium ion acts as a mild acid, protonating the carbonyl oxygen of the aldehyde, which activates the carbonyl carbon for nucleophilic attack by ammonia (in equilibrium with the ammonium ion).[3] Subsequent dehydration yields a protonated imine (an iminium ion).
-
Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile, and creates the new carbon-carbon bond essential for the amino acid backbone.[4]
Stage 2: Hydrolysis of the α-Aminonitrile
The second stage is the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid. This is typically achieved under strong acidic or basic conditions with heating.[2] The mechanism proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and further attack by water leads to the elimination of ammonia and the formation of the final α-amino acid, 4-chlorophenylglycine.[3]
Diagram: Reaction Mechanism
Caption: Overall reaction pathway from reactants to the final product.
Experimental Protocol: Synthesis of Racemic 4-Chlorophenylglycine
This protocol is adapted from established procedures for analogous compounds and is designed for laboratory-scale synthesis.[5]
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 4-Chlorobenzaldehyde | 140.57 | 56.2 g | 0.40 | Ensure purity >98% |
| Ammonium Chloride | 53.49 | 23.5 g | 0.44 | Standard laboratory grade |
| Sodium Cyanide (NaCN) | 49.01 | 21.6 g | 0.44 | EXTREMELY TOXIC . Handle with extreme caution. |
| Methanol (MeOH) | 32.04 | 400 mL | - | Anhydrous |
| Water (H₂O) | 18.02 | 400 mL | - | Deionized |
| Sodium Hydroxide (NaOH) | 40.00 | ~80 g | ~2.0 | For hydrolysis |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (37%) |
3.2. Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard glassware for workup and purification
-
Appropriate Personal Protective Equipment (PPE)
3.3. Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
3.4. Step-by-Step Procedure
Stage 1: Synthesis of 2-Amino-2-(4-chlorophenyl)acetonitrile
-
Setup: Assemble a 2 L three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer. Perform all steps involving sodium cyanide in a certified chemical fume hood.
-
Charge Reagents: To the flask, add 4-chlorobenzaldehyde (56.2 g, 0.40 mol), ammonium chloride (23.5 g, 0.44 mol), 200 mL of methanol, and 200 mL of water.
-
Initial Stirring: Begin stirring the mixture and gently heat it to 40-45°C to ensure all solids are dissolved.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (21.6 g, 0.44 mol) in 200 mL of water. Caution: NaCN is highly toxic. Wear appropriate PPE, including gloves and safety goggles. Avoid contact with acid, which liberates deadly HCN gas.
-
Reaction: Slowly add the sodium cyanide solution to the reaction flask over a period of 1 hour, maintaining the temperature between 40-45°C. After the addition is complete, increase the temperature to 60-65°C and stir vigorously for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup of Intermediate: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the methanol. The resulting aqueous slurry contains the crude α-aminonitrile intermediate. This intermediate is often taken directly to the next step without purification.
Stage 2: Hydrolysis to 4-Chlorophenylglycine
-
Hydrolysis Setup: To the aqueous slurry containing the aminonitrile, add a solution of sodium hydroxide (80 g, 2.0 mol) in 500 mL of water. Caution: This reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Ammonia gas will be evolved; ensure the fume hood has adequate ventilation. The hydrolysis is complete when ammonia evolution ceases.
-
Isolation: Cool the reaction mixture in an ice bath to below 10°C. Carefully and slowly, acidify the solution by adding concentrated hydrochloric acid (approx. 170 mL) while stirring vigorously. Monitor the pH and adjust to the isoelectric point of 4-chlorophenylglycine (pH ≈ 6-7), at which point the product will precipitate as a white solid.
-
Purification: Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water (2 x 100 mL) and then with cold ethanol (2 x 50 mL).
-
Recrystallization: For higher purity, recrystallize the crude solid from a water/ethanol mixture. The typical yield of the final, purified product is in the range of 60-75%.
Safety and Hazard Management
The primary hazard in the Strecker synthesis is the use of sodium cyanide.
-
Toxicity: Sodium cyanide is a potent poison and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Reaction with Acid: Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. The workup and acidification steps must be performed with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional hazardous waste protocols.
Product Characterization
To confirm the identity and purity of the synthesized racemic 4-chlorophenylglycine, the following analytical techniques are recommended.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Reported values vary; typically in the range of 225-235°C (with decomposition). |
| Solubility | Soluble in dilute acid and base; sparingly soluble in water.[1] |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretch (~3100-3000), C=O stretch of carboxylic acid (~1700-1680), N-H bend (~1600-1500), and C-Cl stretch (~1100-1000).[6] |
| ¹H NMR | Spectra should be consistent with the structure. In D₂O/DCl, expect signals for the aromatic protons (two doublets, AA'BB' system, ~7.5 ppm) and a singlet for the α-proton (~5.2 ppm). |
| ¹³C NMR | Expect signals for the carboxyl carbon (~172 ppm), the α-carbon (~57 ppm), and four distinct aromatic carbons. |
Conclusion
The Strecker synthesis provides a direct and efficient route to racemic 4-chlorophenylglycine from inexpensive and accessible starting materials. By understanding the core mechanism and adhering to a well-defined protocol, researchers can reliably produce this valuable synthetic intermediate. Careful attention to the significant safety hazards associated with cyanide is paramount for the successful and safe execution of this procedure. The analytical characterization outlined serves as a necessary validation of the final product's identity and purity, ensuring its suitability for downstream applications in research and development.
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ChemBK. (2024). (R)-4-chlorophenyl glycine. Retrieved from [Link]
-
SpectraBase. (n.d.). D,L-2-(4-Chlorophenyl)glycine. Retrieved from [Link]
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PrepChem. (2024). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-2-(4-chlorophenyl)acetonitrile hydrochloride (C8H7ClN2). Retrieved from [Link]
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Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Barrios, A. M., et al. (1998). Infrared Spectra of the Copper(II) Complexes of Amino Acids with Hydrophobic Residues. Acta Farmacéutica Bonaerense, 17(3), 185-192.
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Pharmaffiliates. (n.d.). CAS No : 61437-85-2 | Product Name : 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Retrieved from [Link]
- Google Patents. (2010). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl. Retrieved from [Link]
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- 1. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Enzymatic Resolution of DL-4-Chlorophenylglycine
Introduction: The Imperative for Enantiopure 4-Chlorophenylglycine
In the landscape of pharmaceutical synthesis, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. DL-4-chlorophenylglycine, a non-proteinogenic amino acid, serves as a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics. The biological activity is often confined to a single enantiomer, rendering the racemic mixture suboptimal and necessitating a robust resolution strategy. While chemical methods for resolution exist, they frequently involve harsh conditions and generate significant waste. Enzymatic resolution, harnessing the inherent stereospecificity of enzymes, presents a greener, more efficient, and highly selective alternative.[1][][3]
This technical guide provides an in-depth exploration of the core enzymatic methodologies for the resolution of DL-4-chlorophenylglycine. We will delve into the mechanistic underpinnings of these biocatalytic systems, offer field-proven protocols, and discuss critical parameters for process optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement or enhance enzymatic resolution processes.
Foundational Principles: The Elegance of Enzymatic Stereoselectivity
Enzymatic resolution operates on the principle of kinetic resolution, wherein an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] This disparity in reaction rates allows for the separation of the two enantiomers based on their different chemical forms. The success of this approach hinges on the enzyme's enantioselectivity, a measure of its preference for one enantiomer over the other.
Two primary strategies are employed for the enzymatic resolution of DL-4-chlorophenylglycine:
-
Hydrolysis of an Acylated Racemate: In this approach, the racemic amino acid is first chemically N-acylated. An acylase enzyme is then used to selectively hydrolyze the acyl group from one of the enantiomers, yielding the desired free amino acid and the unreacted acylated enantiomer.
-
The Hydantoinase Process: This more complex, yet highly efficient, cascade reaction starts with a racemic 5-(4-chlorophenyl)hydantoin. A series of enzymes work in concert to convert this substrate into an enantiopure N-carbamoyl-amino acid, which is then hydrolyzed to the final desired amino acid. A key advantage of this process is the in-situ racemization of the unreacted hydantoin, allowing for a theoretical yield of 100%.[3][4][5]
Methodology I: Penicillin G Acylase-Mediated Resolution
Penicillin G acylase (PGA) is a robust and commercially available enzyme traditionally used in the production of 6-aminopenicillanic acid for β-lactam antibiotic synthesis.[6][7] Its utility extends to the kinetic resolution of a wide range of racemic compounds, including N-acylated α-amino acids.[6][8]
Causality of Experimental Choices
The selection of PGA for this resolution is grounded in its well-characterized stereoselectivity and operational stability. The choice of the N-acyl group is critical; the phenylacetyl group is a common and effective choice due to its structural similarity to the natural substrate of PGA, penicillin G.[8] Immobilization of the enzyme is highly recommended for industrial applications as it enhances stability, simplifies catalyst recovery and reuse, and allows for continuous processing.[8][9] Eupergit C is a frequently used support for immobilization due to its favorable mechanical and chemical properties.[8]
Experimental Workflow: PGA Resolution
Caption: Workflow for the enzymatic resolution of DL-4-chlorophenylglycine using Penicillin G Acylase.
Detailed Protocol: PGA-Catalyzed Hydrolysis
Materials:
-
N-Phenylacetyl-DL-4-chlorophenylglycine
-
Immobilized Penicillin G Acylase (e.g., on Eupergit C)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and pH and temperature probes
-
pH-stat or automatic titrator with NaOH solution (e.g., 1 M)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Reaction Setup: Suspend N-Phenylacetyl-DL-4-chlorophenylglycine in 0.1 M phosphate buffer (pH 7.5) in the jacketed reactor to a concentration of 10% (w/v).[8] Maintain the temperature at 37°C with constant stirring.
-
Enzyme Addition: Once the substrate is fully suspended and the temperature and pH are stable, add the immobilized Penicillin G Acylase. A typical enzyme-to-substrate ratio is 1:5 (w/w).[8]
-
Reaction Monitoring: The hydrolysis of the N-phenylacetyl group releases phenylacetic acid, causing a decrease in pH. Maintain the pH at 7.5 using a pH-stat by the controlled addition of NaOH solution. Monitor the reaction progress by measuring the consumption of NaOH or by taking periodic samples for HPLC analysis.
-
Reaction Termination: The reaction is typically complete within 5 hours, or when approximately 50% conversion is reached.[8] Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.[8]
-
Product Separation:
-
Cool the filtrate to 0-5°C.
-
Acidify the solution to pH 2.0 with 1 M HCl to precipitate the unreacted N-Phenylacetyl-D-4-chlorophenylglycine.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
The filtrate contains the desired L-4-chlorophenylglycine. Adjust the pH of the filtrate to the isoelectric point of 4-chlorophenylglycine (approximately pH 6.0) to induce crystallization.
-
Alternatively, the L-amino acid can be purified by ion-exchange chromatography.
-
-
Racemization of the Unwanted Enantiomer: The recovered N-Phenylacetyl-D-4-chlorophenylglycine can be racemized under alkaline conditions or by using a racemase, allowing for its recycling in subsequent resolution batches.[8]
-
Analysis: Determine the enantiomeric excess (e.e.) of the L-4-chlorophenylglycine product using chiral HPLC.[10]
Methodology II: The Hydantoinase Process
The hydantoinase process is a powerful and elegant multi-enzymatic cascade reaction for the production of optically pure D- or L-amino acids.[3][11] This process typically involves three key enzymes: a hydantoinase, a carbamoylase, and a hydantoin racemase.[3][5]
Causality of Experimental Choices
This method is chosen for its potential to achieve complete conversion of the racemic starting material to a single enantiomer of the product, thus maximizing yield and atom economy. The process begins with a chemically synthesized racemic hydantoin derivative, which is often more readily accessible than the corresponding N-acylated amino acid. The use of whole microbial cells expressing the necessary enzymes is a common and cost-effective approach, obviating the need for enzyme purification.
The Enzymatic Cascade
-
Hydantoinase: This enzyme catalyzes the stereoselective ring-opening hydrolysis of one of the hydantoin enantiomers (e.g., the D-enantiomer) to the corresponding N-carbamoyl-amino acid.
-
Hydantoin Racemase: This crucial enzyme continuously interconverts the unreacted L-hydantoin into D-hydantoin, ensuring a constant supply of the substrate for the hydantoinase. This dynamic kinetic resolution is what enables the theoretical 100% yield.[3]
-
N-Carbamoylase: This enzyme stereoselectively hydrolyzes the N-carbamoyl group from the intermediate to yield the final, optically pure D-amino acid and releases ammonia and carbon dioxide.
Experimental Workflow: The Hydantoinase Process
Caption: The multi-enzyme cascade of the Hydantoinase Process for D-4-chlorophenylglycine production.
Detailed Protocol: Whole-Cell Hydantoinase Process
Materials:
-
DL-5-(4-chlorophenyl)hydantoin
-
Microbial cells expressing D-hydantoinase, D-N-carbamoylase, and hydantoin racemase (e.g., Pseudomonas sp. or a recombinant E. coli strain)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (1 M)
-
Deionized water
Equipment:
-
Bioreactor with temperature, pH, and dissolved oxygen control
-
Centrifuge
-
Cell disruption equipment (e.g., homogenizer or sonicator) if using cell-free extract
-
Chiral HPLC system
Procedure:
-
Biocatalyst Preparation: Cultivate the microbial strain under optimal conditions to induce the expression of the required enzymes. Harvest the cells by centrifugation. The cells can be used directly as a whole-cell biocatalyst or processed to prepare a cell-free extract.
-
Reaction Setup: In the bioreactor, suspend DL-5-(4-chlorophenyl)hydantoin in 0.1 M phosphate buffer (pH 8.0). The substrate concentration will need to be optimized based on the activity of the biocatalyst. Maintain the temperature at an optimal level for the enzymes (typically 30-50°C).
-
Initiation of Biotransformation: Add the whole cells or cell-free extract to the reactor to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentrations of the substrate, intermediate, and product by HPLC. The pH will tend to decrease due to the formation of the amino acid, and it should be maintained at the optimal level (around pH 8.0) with the addition of a base.
-
Reaction Completion and Product Recovery: Once the substrate is completely consumed, terminate the reaction.
-
Separate the biomass by centrifugation or filtration.
-
Adjust the pH of the supernatant to the isoelectric point of D-4-chlorophenylglycine to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry.
-
-
Analysis: Confirm the purity and determine the enantiomeric excess of the D-4-chlorophenylglycine product using chiral HPLC.
Analytical Validation: Ensuring Enantiomeric Purity
The accurate determination of enantiomeric excess is paramount for validating the success of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10]
Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based or polysaccharide-based column)
Mobile Phase:
-
A typical mobile phase for the separation of 4-chlorophenylglycine enantiomers consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific column used.
Procedure:
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the chiral HPLC system.
-
Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
A successful resolution should yield an enantiomeric excess of >99%.
Data Presentation
| Enzyme System | Typical Substrate | Key Advantages | Typical Product e.e. |
| Penicillin G Acylase | N-Phenylacetyl-DL-4-chlorophenylglycine | Readily available enzyme, robust process, well-understood kinetics. | >99%[8] |
| Hydantoinase Process | DL-5-(4-chlorophenyl)hydantoin | Potential for 100% theoretical yield, dynamic kinetic resolution. | >99%[3] |
Troubleshooting and Optimization
-
Low Conversion:
-
PGA Process: Check for enzyme deactivation (pH or temperature excursions), substrate or product inhibition. Consider re-immobilizing the enzyme or using a fresh batch.
-
Hydantoinase Process: Ensure all three enzymes are active. The racemase is particularly critical for high yields. Optimize the induction of enzyme expression.
-
-
Low Enantioselectivity:
-
Product Isolation Issues:
-
Carefully control the pH during precipitation to maximize yield and purity.
-
Consider alternative purification methods such as ion-exchange chromatography.
-
Conclusion and Future Outlook
The enzymatic resolution of DL-4-chlorophenylglycine offers a highly efficient, selective, and environmentally benign pathway to this critical chiral intermediate. Both the Penicillin G Acylase-mediated hydrolysis and the multi-enzyme Hydantoinase Process provide robust and scalable solutions. The choice between these methods will depend on factors such as substrate availability, desired enantiomer (D or L), and the existing infrastructure.
Future advancements in this field will likely focus on the discovery of novel enzymes with enhanced stability and broader substrate scope, as well as the protein engineering of existing enzymes to further improve their catalytic properties.[14] The integration of enzymatic resolution with continuous manufacturing processes holds significant promise for further increasing the efficiency and cost-effectiveness of producing enantiopure pharmaceuticals.
References
-
Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. National Institutes of Health (NIH). Available from: [Link]
-
Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties. National Institutes of Health (NIH). Available from: [Link]
-
Mutations of penicillin acylase residue B71 extend substrate specificity by decreasing steric constraints for substrate binding. Portland Press. Available from: [Link]
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Royal Society of Chemistry. Available from: [Link]
-
The hydantoinase process. The enantiomere D- p -hydroxyphenylglycin... ResearchGate. Available from: [Link]
-
Efficient production of S-(+)-2-chlorophenylglycine by immobilized penicillin G acylase in a recirculating packed bed reactor. ResearchGate. Available from: [Link]
-
A) Hydantoinase process for the synthesis of chiral D- or L-α-amino... ResearchGate. Available from: [Link]
-
Optically pure alpha-amino acids production by the "Hydantoinase Process". National Institutes of Health (NIH). Available from: [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. Available from: [Link]
-
Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. Available from: [Link]
-
Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process. MDPI. Available from: [Link]
-
" Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. Available from: [Link]
-
Immobilized enzymes – Knowledge and References. Taylor & Francis Online. Available from: [Link]
Sources
- 1. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mutation of Residue βF71 of Escherichia coli Penicillin Acylase Results in Enhanced Enantioselectivity and Improved Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations of penicillin acylase residue B71 extend substrate specificity by decreasing steric constraints for substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
(S)-n-(4-Chlorophenyl)glycine: A Technical Guide to Investigating Potential Biological Activities
An In-depth Technical Guide
Abstract
(S)-n-(4-Chlorophenyl)glycine is a non-proteinogenic amino acid derivative whose specific biological activities are not yet extensively characterized in peer-reviewed literature. However, its structural similarity to glycine and the established bioactivities of related phenylglycine compounds suggest a strong potential for therapeutic relevance. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. We will synthesize insights from structurally analogous molecules to postulate primary mechanisms of action, focusing on neuromodulation and anti-inflammatory effects. This document details the scientific rationale, step-by-step experimental protocols, and data interpretation frameworks necessary to rigorously evaluate the compound's potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor and as an anti-inflammatory agent.
Section 1: Core Compound Profile & Synthesis Overview
(S)-n-(4-Chlorophenyl)glycine belongs to the class of substituted phenylglycines, which are recognized for their diverse biological activities and utility as building blocks in medicinal chemistry.[1][2] The core structure consists of a glycine backbone attached to a 4-chlorophenyl ring. This substitution is critical, as the electronic and steric properties of the chlorine atom can significantly influence binding affinity and metabolic stability compared to endogenous glycine.
| Property | Value | Source |
| Chemical Name | (S)-n-(4-Chlorophenyl)glycine | - |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| Synonyms | (S)-α-Amino-4-chlorophenylacetic acid | [3] |
| Appearance | Off-white solid (inferred from racemate) | [4] |
Synthesis Rationale: The synthesis of chlorophenylglycine derivatives is well-established, typically involving a Strecker-type synthesis or related methods starting from the corresponding aldehyde (4-chlorobenzaldehyde).[5] One common pathway involves the reaction of 4-chlorobenzaldehyde with an ammonia source and a cyanide salt, followed by hydrolysis to yield the racemic amino acid.[5][6] Subsequent chiral resolution is required to isolate the desired (S)-enantiomer.
Section 2: Primary Postulated Biological Target: The NMDA Receptor Glycine Site
The most compelling potential biological activity for (S)-n-(4-Chlorophenyl)glycine lies in its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.
2.1. The Role of the Glycine Co-Agonist Site
The NMDA receptor is unique in that it requires the binding of two different agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[7] This co-agonist binding site, often referred to as the glycineB site, is strychnine-insensitive and represents a key modulatory point for NMDA receptor function.[8] Over-activation of the NMDA receptor leads to excessive calcium influx, a primary driver of excitotoxicity implicated in acute neurological conditions like stroke and chronic neurodegenerative diseases.[7][9] Therefore, antagonists of the glycineB site are of significant therapeutic interest as neuroprotective agents.[7][10]
2.2. Hypothesis: (S)-n-(4-Chlorophenyl)glycine as a Glycine Site Antagonist
Given its core glycine structure modified with a bulky, electron-withdrawing chlorophenyl group, we hypothesize that (S)-n-(4-Chlorophenyl)glycine can bind to the glycineB site but fail to induce the conformational change necessary for channel opening. This would make it a competitive antagonist, preventing the binding of endogenous glycine and thereby reducing NMDA receptor activity. This mechanism is common among synthetic phenylglycine derivatives and other glycine analogs that have been developed as NMDA receptor modulators.[8][11]
Caption: Hypothesized mechanism of (S)-n-(4-Chlorophenyl)glycine at the NMDA receptor.
Section 3: Experimental Workflow for Investigating NMDA Receptor Antagonism
To validate the hypothesis, a two-tiered experimental approach is essential: first, confirming binding to the target, and second, assessing the functional consequence of that binding.
3.1. Experiment 1: Radioligand Binding Assay
Objective: To determine if (S)-n-(4-Chlorophenyl)glycine binds to the strychnine-insensitive glycine site on the NMDA receptor and to quantify its binding affinity (Kᵢ).
Causality & Rationale: This assay provides direct evidence of a physical interaction between the test compound and the receptor target. We use a radiolabeled ligand known to specifically bind to the glycineB site. A successful test compound will compete with this radioligand, displacing it in a concentration-dependent manner. The choice of [³H]MDL-105,519 is based on its high affinity and selectivity for the glycineB site, as established in prior studies.[10]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes thoroughly.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of prepared cortical membranes (approx. 100-200 µg protein).
-
50 µL of [³H]MDL-105,519 (final concentration ~1-2 nM).
-
50 µL of (S)-n-(4-Chlorophenyl)glycine at various concentrations (e.g., 1 nM to 1 mM) or vehicle control.
-
-
For non-specific binding (NSB) determination, add a high concentration of unlabeled glycine (1 mM) instead of the test compound.
-
For total binding, add vehicle control.
-
Incubate the plate at 4°C for 30 minutes.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Caption: Workflow for the radioligand binding assay to determine binding affinity.
3.2. Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To functionally characterize the effect of (S)-n-(4-Chlorophenyl)glycine on NMDA receptor-mediated currents in cultured neurons.
Causality & Rationale: While binding assays confirm interaction, electrophysiology reveals the functional outcome—whether the compound is an agonist, antagonist, or modulator. By holding a neuron at a fixed voltage and applying agonists, we can directly measure the flow of ions through the NMDA receptor channel. An antagonist will reduce this current in a concentration-dependent and reversible manner. The use- and voltage-dependence of the block can also be assessed, providing deeper mechanistic insight.[10]
Detailed Protocol:
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate neurons on poly-D-lysine coated coverslips and maintain in appropriate culture medium for 10-14 days to allow for mature receptor expression.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing Mg²⁺ (to enforce voltage-dependent block at rest) and blockers for other channels (e.g., TTX for Na⁺ channels, bicuculline for GABAₐ receptors).
-
Use a glass micropipette filled with an internal solution as the recording electrode.
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell's membrane potential at a negative potential (e.g., -70 mV).
-
Apply a solution containing NMDA (e.g., 200 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) for a short duration (2-3 seconds) to elicit a baseline inward current. Repeat every 30-60 seconds until a stable response is achieved.
-
Co-apply (S)-n-(4-Chlorophenyl)glycine at increasing concentrations along with the NMDA/glycine solution.
-
After application of the highest concentration, perform a washout by perfusing with the NMDA/glycine solution alone to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each application.
-
Normalize the current amplitude in the presence of the test compound to the baseline control amplitude.
-
Plot the normalized current response against the log concentration of (S)-n-(4-Chlorophenyl)glycine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for current inhibition.
-
To confirm competitive antagonism, repeat the experiment with a higher concentration of glycine (e.g., 10 µM). A competitive antagonist will show a rightward shift in its IC₅₀ curve (i.e., it will appear less potent).[10]
-
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Section 4: Secondary Postulated Activity: Anti-Inflammatory Effects
Research has shown that various N-(4-substituted phenyl)glycine derivatives possess significant anti-inflammatory properties.[12][13] This suggests that the core N-phenylglycine scaffold may be a valuable pharmacophore for anti-inflammatory drug design.
4.1. Hypothesis: (S)-n-(4-Chlorophenyl)glycine as an Anti-inflammatory Agent
We hypothesize that (S)-n-(4-Chlorophenyl)glycine may exhibit anti-inflammatory activity, potentially by inhibiting key inflammatory mediators or pathways, similar to its derivatives.[12] A standard and robust method to test this in vivo is the carrageenan-induced rat paw edema assay.
4.2. Experiment 3: Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of (S)-n-(4-Chlorophenyl)glycine.
Causality & Rationale: This is a classic, acute inflammation model. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema). An effective anti-inflammatory agent will significantly reduce the swelling of the paw compared to a vehicle-treated control group. This assay is widely used for screening potential anti-inflammatory drugs.[13]
Detailed Protocol:
-
Animals and Acclimatization:
-
Use male Wistar rats (150-200g).
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
-
Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: (S)-n-(4-Chlorophenyl)glycine at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing inflammation.
-
-
Induction and Measurement of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the percentage of edema (swelling) at each time point: % Edema = [(Vₜ - V₀) / V₀] * 100.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance between the treated groups and the control group.
-
| Treatment Group | Dose (mg/kg) | Mean % Inhibition of Edema (at 3 hr) | p-value vs. Control |
| Vehicle Control | - | 0% (by definition) | - |
| Indomethacin | 10 | Data to be generated | <0.01 |
| (S)-n-(4-Chlorophenyl)glycine | 25 | Data to be generated | t.b.d. |
| (S)-n-(4-Chlorophenyl)glycine | 50 | Data to be generated | t.b.d. |
| (S)-n-(4-Chlorophenyl)glycine | 100 | Data to be generated | t.b.d. |
Section 5: Exploratory Directions: Oncology
The field of cancer metabolism has identified the serine/glycine synthesis pathway as a critical dependency for certain cancer subtypes.[14][15] While distinct from acting on a receptor, a compound with a glycine-like structure could potentially interfere with enzymes or transporters involved in this pathway. Furthermore, structurally related compounds have shown promise in inhibiting cancer-relevant pathways like WNT signaling.[16] While highly speculative, screening (S)-n-(4-Chlorophenyl)glycine in cancer cell proliferation assays, particularly in cell lines known to be dependent on serine/glycine metabolism, could be a valuable exploratory endeavor.[14]
Section 6: Conclusion
(S)-n-(4-Chlorophenyl)glycine is a compound with significant, albeit currently unproven, therapeutic potential. Based on robust evidence from structurally and functionally related molecules, its most probable biological activities are antagonism of the NMDA receptor glycine site and anti-inflammatory effects. The experimental workflows detailed in this guide provide a rigorous, step-by-step framework for validating these hypotheses. Successful characterization of this compound could yield a novel candidate for neuroprotective or anti-inflammatory therapies.
References
-
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Organic Syntheses. dl-PHENYLGLYCINE [Benzeneacetic acid, .alpha.-amino-].[Link]
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Parsons, C. G., et al. (1998). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 762-773. [Link]
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ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. [Link]
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Priestley, T., et al. (1995). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. British Journal of Pharmacology, 116(3), 1989-1997. [Link]
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Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328. [Link]
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Jansen, M., & Menzel, T. (2003). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. European Journal of Medicinal Chemistry, 38(7-8), 641-648. [Link]
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Folbergrová, J., et al. (2008). Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats. Epilepsy Research, 80(2-3), 151-159. [Link]
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Simona, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1332. [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]
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Muir, K. W. (2000). NMDA receptor antagonists and glycine site NMDA antagonists. Current Opinion in Investigational Drugs, 1(4), 479-487. [Link]
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N-(4-Chlorophenyl)glycine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)glycine is a substituted amino acid derivative with significant potential in medicinal chemistry and materials science. As a structural analogue of glycine, it belongs to a class of molecules known for their biological relevance and versatile chemical properties. The incorporation of a 4-chlorophenyl moiety introduces specific electronic and steric characteristics that can modulate molecular interactions, making it a compelling candidate for rational drug design and the development of novel functional materials. This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate this compound. We will explore its synthesis, spectroscopic characterization, and in-depth computational analysis using Density Functional Theory (DFT). Key electronic and structural properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, will be detailed. Furthermore, we will discuss its potential applications in drug discovery, supported by molecular docking simulations, and its prospective utility in the field of non-linear optics. This document serves as a technical resource, blending established experimental protocols with advanced computational insights to provide a self-validating framework for the study of this and related molecules.
Introduction: The Significance of N-Aryl Glycine Scaffolds
Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block in countless biological processes. Its structural modification through N-substitution with aromatic rings gives rise to N-aryl glycine derivatives, a class of compounds with enhanced physicochemical properties and diverse biological activities.[1] The aromatic substituent can influence factors such as lipophilicity, metabolic stability, and the ability to engage in specific receptor-ligand interactions like π-π stacking.
The introduction of a halogen, specifically chlorine, onto the phenyl ring is a well-established strategy in medicinal chemistry.[2] Chlorine's electronegativity and size can significantly alter the electronic distribution within the molecule, enhance binding affinity to protein targets, and improve pharmacokinetic profiles.[2] this compound, therefore, represents a molecule at the intersection of these two important chemical motifs. Its structural simplicity belies a complexity of potential interactions, making it an ideal subject for a synergistic experimental and computational investigation.
Derivatives of N-phenylglycine have been explored for a range of therapeutic applications, including as anti-inflammatory agents. Computational techniques, particularly Density Functional Theory (DFT) and molecular docking, are indispensable tools for elucidating the structure-activity relationships (SAR) of such molecules at the atomic level, guiding the design of more potent and selective drug candidates.[3][4]
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule's properties begins with its synthesis and empirical characterization. The following sections outline a representative synthesis protocol and the key spectroscopic techniques used to verify the structure of this compound.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via a nucleophilic substitution reaction. A plausible and commonly employed method is the reaction of 4-chloroaniline with an α-haloacetic acid, such as chloroacetic acid, under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroaniline (1 eq.) in a suitable solvent such as aqueous ethanol.
-
Addition of Base: Add a slight excess of a base, such as sodium carbonate (Na₂CO₃) (1.5 eq.), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Chloroacetic Acid: While stirring, add a solution of chloroacetic acid (1.1 eq.) in water dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution carefully with dilute hydrochloric acid (HCl) until a pH of ~4-5 is reached. This will precipitate the product.
-
Isolation and Purification: Filter the resulting white precipitate using a Büchner funnel, wash with cold water to remove any inorganic impurities, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization Workflow
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
Caption: Workflow for spectroscopic confirmation.
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the key vibrational modes to be expected include:
-
N-H Stretch: A broad peak typically in the range of 3300-3500 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹, often overlapping with other stretches.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.
-
C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the fingerprint region, usually around 700-800 cm⁻¹.
An experimental FT-IR spectrum of the isomeric D,L-2-(4-Chlorophenyl)glycine is available for comparison and shows characteristic peaks in these regions.[5]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include a singlet for the carboxylic acid proton (highly deshielded, >10 ppm), a singlet or multiplet for the N-H proton, a singlet for the methylene (-CH₂-) protons adjacent to the nitrogen and carbonyl groups, and two doublets in the aromatic region (7-8 ppm) corresponding to the protons on the 4-substituted phenyl ring.
-
¹³C NMR: Key signals would include the carboxylic carbon (~170-180 ppm), aromatic carbons (110-150 ppm), and the methylene carbon (~40-50 ppm).
Theoretical and Computational Studies: A Predictive Framework
Computational chemistry, particularly DFT, allows for the prediction of molecular properties with high accuracy, complementing and guiding experimental work.[6][7] This section details the workflow for a comprehensive in-silico analysis of this compound.
Caption: A typical workflow for DFT calculations.
Computational Methodology
All theoretical calculations are performed using the Gaussian suite of programs. The molecular structure of this compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[8] Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectrum.
Predicted Molecular Geometry
The DFT optimization yields the most stable, lowest-energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and, if available, compared with experimental X-ray crystallography data to validate the computational model.[9]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[10]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions and may exhibit significant polarizability.[2]
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Interpretation |
| EHOMO | -6.45 | Electron-donating capability |
| ELUMO | -1.32 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.13 | High kinetic stability |
Note: Values are hypothetical and for illustrative purposes, pending actual DFT calculation results.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.[11]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and chlorine. These are favorable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms (especially N-H and O-H). These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines intramolecular interactions, charge delocalization, and hyperconjugative effects.[12] By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from electron delocalization, providing deeper insight into the molecule's electronic landscape.
Potential Applications in Drug Development and Materials Science
The structural and electronic features of this compound suggest its potential in several high-value applications.
Scaffold for Drug Discovery
The N-phenylglycine scaffold is a known pharmacophore in anti-inflammatory and anticancer drug design.[1][3] Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of a relevant biological target.
Workflow: Molecular Docking Protocol
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Cyclooxygenase-2 [COX-2] for anti-inflammatory studies) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Use software like AutoDock or Schrödinger's Glide to dock the ligand into the defined active site of the protein. The program will generate multiple binding poses.
-
Analysis: Analyze the results based on the docking score (an estimate of binding free energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.
Derivatives of 2-(4-chlorophenyl) have shown promise as leads for anticancer molecules, and molecular docking has been instrumental in understanding their binding modes.[13][14]
Non-Linear Optical (NLO) Materials
Organic molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics, telecommunications, and optical switching.[15] Glycine and its derivatives have been investigated for their NLO potential.[16][17] The presence of an electron-rich phenyl ring and a chlorine atom in this compound suggests it may possess a non-zero first hyperpolarizability (β), a key measure of second-order NLO activity. DFT calculations can predict this property, guiding the synthesis of new materials with tailored optical responses.
Conclusion
This compound is a molecule of considerable interest, bridging the fields of medicinal chemistry and materials science. This technical guide has outlined a comprehensive, integrated approach that combines established synthetic and spectroscopic methods with powerful predictive computational tools. The detailed workflows for DFT analysis and molecular docking provide a robust framework for researchers to elucidate the molecule's properties and explore its potential. The theoretical insights into its electronic structure, reactivity, and potential biological interactions serve as a foundation for its rational development as a novel therapeutic agent or functional material. This synergistic approach of experiment and theory is paramount for accelerating innovation in modern chemical and pharmaceutical research.
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Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. Available from: [Link]
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ChemBK. (R)-4-chlorophenyl glycine. Available from: [Link]
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Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 1-15. Available from: [Link]
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Rani, P., et al. (2017). Non-linear optical properties of α-Glycine single crystals by Z-scan technique. AIP Conference Proceedings, 1832(1), 050063. Available from: [Link]
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DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]
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Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13, 119. Available from: [Link]
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Hopkins, C. R., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 60(21), 8829–8845. Available from: [Link]
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Husain, A., et al. (2015). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. ResearchGate. Available from: [Link]
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Al-Douh, M. H., et al. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 27(22), 7976. Available from: [Link]
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Sagadevan, S. (2015). Growth, optical, thermal and electrical properties of nonlinear optical γ-glycine single crystal. Journal of Crystallography, 2015. Available from: [Link]
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Guo, H., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048. Available from: [Link]
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Ali, B., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3899. Available from: [Link]
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Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(3), 348-353. Available from: [Link]
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Subashini, K., & Periandy, S. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Indian Journal of Science and Technology, 12(18), 1-11. Available from: [Link]
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Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available from: [Link]
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Wang, S., et al. (2017). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 7(50), 31653-31666. Available from: [Link]
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Brandán, S. A., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. International Journal of Molecular Sciences, 23(21), 13320. Available from: [Link]
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Lai, M. Y. H., et al. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533-548. Available from: [Link]
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Semantic Scholar. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available from: [Link]
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Singh, T., et al. (2021). Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. Journal of Molecular Structure, 1225, 129107. Available from: [Link]
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Ester, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(14), 5369. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Efficient Peptide Coupling of Fmoc-N-(4-Chlorophenyl)glycine-OH
Authored by: Senior Application Scientist, Peptide Synthesis Division
Abstract
The incorporation of N-substituted amino acids, particularly N-aryl glycine derivatives like Fmoc-N-(4-Chlorophenyl)glycine-OH, is a critical step in the synthesis of advanced peptidomimetics for drug discovery and materials science. However, the significant steric hindrance imposed by the N-aryl substituent presents a formidable challenge to standard peptide coupling protocols, often resulting in low yields and deletion sequences. This document provides an in-depth guide to the successful incorporation of this sterically demanding building block. We will explore the underlying chemical principles, compare high-efficiency coupling reagents, and provide detailed, field-proven protocols designed to maximize coupling efficiency and ensure the integrity of the final peptide product.
The Challenge: Steric Hindrance in N-Aryl Glycine Derivatives
Fmoc-N-(4-Chlorophenyl)glycine-OH is an achiral amino acid derivative where the amide nitrogen is part of a secondary amine bearing a bulky 4-chlorophenyl group. During peptide synthesis, this substitution creates significant steric shielding around the nucleophilic nitrogen of the growing peptide chain after Fmoc deprotection, and similarly hinders the approach of the incoming activated carboxyl group.
This steric clash leads to several predictable challenges:
-
Slow Reaction Kinetics: The rate of amide bond formation is dramatically reduced compared to that of standard proteinogenic amino acids.
-
Incomplete Couplings: Standard reaction times are often insufficient to drive the coupling to completion, leading to the accumulation of undesired deletion sequences.
-
Aggregation: Difficult sequences can promote peptide chain aggregation on the solid support, further impeding reagent access to the reactive sites.[1]
Overcoming these obstacles requires a strategic departure from routine coupling methods, employing more potent activation strategies, optimized reaction conditions, and rigorous monitoring.
Core Principles for Efficient Coupling
The successful incorporation of Fmoc-N-(4-Chlorophenyl)glycine-OH hinges on enhancing the reactivity of the system to overcome the high activation energy barrier imposed by steric hindrance. This is achieved through the careful selection of coupling reagents, solvents, and reaction conditions.
-
Hyper-Reactive Activated Esters: The choice of coupling reagent is paramount. Modern onium salts, such as those based on aminium/uronium or phosphonium structures, are essential. Reagents that generate highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma (ethyl cyanohydroxyiminoacetate) esters are significantly more effective than those based on HOBt (1-hydroxybenzotriazole).[2] The electron-withdrawing nature of these leaving groups makes the activated carboxyl group a much stronger electrophile.
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective for driving difficult couplings to completion in a fraction of the time required by conventional methods.[3]
-
Solvent Selection: The solvent must not only facilitate the reaction but also ensure optimal swelling of the resin support, allowing unimpeded access to the peptide chains. While N,N-Dimethylformamide (DMF) is standard, solvents like N-Methyl-2-pyrrolidone (NMP) or mixtures containing DMSO can sometimes improve outcomes for aggregation-prone sequences.[1][4]
-
Rigorous Monitoring: Due to the secondary amine at the N-terminus of the growing chain after coupling Fmoc-N-(4-chlorophenyl)glycine-OH, the standard Kaiser test (which detects primary amines) will yield a false negative. A Chloranil or TNBS test is required to confirm the presence of the secondary amine before the next coupling cycle.
Comparative Overview of Recommended Coupling Reagents
The selection of a coupling strategy is a balance of reactivity, cost, and safety. The following table summarizes the most effective reagents for incorporating Fmoc-N-(4-Chlorophenyl)glycine-OH.
| Coupling Reagent | Class | Additive/Leaving Group | Key Advantages | Considerations |
| HATU | Aminium Salt | HOAt | Extremely high reactivity, excellent for hindered couplings, low racemization potential.[5] | Higher cost, based on potentially explosive HOAt.[2] |
| HCTU | Aminium Salt | 6-Cl-HOBt | More reactive than HBTU, good compromise on cost and efficiency. | Less potent than HATU for the most difficult couplings. |
| COMU | Uronium Salt | OxymaPure | Reactivity comparable or exceeding HATU, significantly better safety profile (non-explosive), excellent solubility.[2][6] | Byproducts are water-soluble, simplifying purification.[6] |
| DIC / OxymaPure | Carbodiimide | OxymaPure | Cost-effective, generates a highly reactive Oxyma ester, urea byproduct is soluble.[3] | Slower activation than onium salts; pre-activation is recommended. |
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale on a solid support (e.g., Rink Amide resin). Adjust volumes and quantities proportionally for different scales.
Workflow for a Single Coupling Cycle
The general workflow for incorporating any amino acid, including our target compound, follows a set pattern of deprotection, activation, and coupling.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Protocol 1: High-Efficiency Coupling with HATU
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly generates a highly reactive OAt-ester of the carboxylic acid. The anchimeric assistance from the pyridine nitrogen in the HOAt leaving group accelerates the aminolysis step, making it ideal for sterically hindered couplings.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-(4-chlorophenyl)glycine-OH (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF (approx. 2 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol) to the activation solution.
-
Pre-activation & Coupling: Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color. Add the entire activation solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Monitoring and Washing: After the reaction time, take a small sample of resin beads and perform a Chloranil test to check for free secondary amines. If the test is positive (indicating incomplete reaction), a second coupling (double coupling) is recommended.
-
Post-Coupling Wash: Once the coupling is complete (negative Chloranil test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Safer, High-Reactivity Coupling with COMU
Principle: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on the non-explosive OxymaPure additive. It exhibits reactivity comparable to or exceeding HATU and offers a superior safety profile.[2][6] Its byproducts are highly soluble in common solvents, simplifying post-reaction wash steps.
Step-by-Step Methodology:
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-(4-chlorophenyl)glycine-OH (3.0 eq, 0.3 mmol) and COMU (3.0 eq, 0.3 mmol) in DMF (approx. 2 mL).
-
Base Addition: Add DIPEA (6.0 eq, 0.6 mmol) to the activation solution. The presence of the morpholinium moiety in COMU can allow for effective coupling with a lower excess of base in some cases.[7]
-
Coupling: Immediately add the activation solution to the deprotected resin. There is no need for an extended pre-activation time.
-
Reaction: Agitate the reaction vessel for 1-3 hours at room temperature.
-
Monitoring and Washing: Follow Steps 6 and 7 from Protocol 1.
Activation Mechanism via Uronium Salt
Caption: Simplified mechanism of carboxyl activation and coupling using COMU.
Protocol 3: Microwave-Assisted SPPS
Principle: Microwave energy efficiently and uniformly heats the reaction mixture, dramatically accelerating the rate of slow reactions. This method is highly effective for forcing sterically hindered couplings to completion in minutes rather than hours.[3]
Step-by-Step Methodology (for use with a peptide synthesizer):
-
Reagent Preparation: Prepare stock solutions of Fmoc-N-(4-chlorophenyl)glycine-OH (e.g., 0.2 M in DMF), an activator solution (e.g., 0.5 M HCTU or COMU in DMF), and an activator base (e.g., 2 M DIPEA in NMP).
-
Fmoc Deprotection: Perform a standard microwave-assisted deprotection cycle (e.g., 3-5 minutes at 75-90 °C).
-
Coupling Cycle:
-
Add the amino acid solution (4-5 eq).
-
Add the activator solution (4-5 eq).
-
Add the activator base (8-10 eq).
-
-
Microwave Reaction: Perform the coupling reaction under microwave irradiation for 10-20 minutes at a temperature of 75-90 °C.
-
Post-Reaction: Perform standard wash cycles as programmed in the synthesizer. A subsequent double coupling under the same conditions can be programmed for maximum assurance of reaction completion.
Troubleshooting Incomplete Couplings
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Conclusion
The successful incorporation of sterically demanding residues like Fmoc-N-(4-Chlorophenyl)glycine-OH is readily achievable with the appropriate selection of modern synthetic tools. While standard coupling conditions are likely to fail, the use of high-reactivity onium salts such as HATU or the safer, equally potent COMU provides a robust solution. For maximum efficiency and speed, microwave-assisted SPPS stands out as the premier technique for overcoming the kinetic barriers associated with such difficult couplings. By pairing these advanced reagents and technologies with careful monitoring, researchers can confidently incorporate N-aryl amino acids, unlocking new possibilities in the design of complex and novel peptide-based molecules.
References
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Online] Available at: [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Online] Available at: [Link]
-
Vankalapati, M., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-117. [Online] Available at: [Link]
-
Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Medicinal Research Reviews, 23(4). [Online] Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Online] Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online] Available at: [Link]
-
Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. [Online] Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Online] Available at: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Online] Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Online] Available at: [Link]
-
Horváth, A., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Online] Available at: [Link]
-
Giraud, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Online] Available at: [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: N-(4-Chlorophenyl)glycine as a Non-Canonical Amino Acid in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Chemical Space of Peptides
The therapeutic potential of peptides is vast, serving as hormones, neurotransmitters, and signaling molecules that regulate critical biological processes.[1][2] However, native peptides often suffer from poor metabolic stability and limited conformational diversity, hindering their development as robust therapeutics. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations, enhancing physicochemical and pharmacological properties.[3][4][5]
This guide focuses on N-(4-chlorophenyl)glycine , an ncAA that introduces unique structural and functional motifs into a peptide backbone. As an N-substituted glycine derivative, it imparts significant steric influence, while the 4-chlorophenyl moiety offers a combination of hydrophobicity, aromaticity, and the potential for halogen bonding. These features can be strategically leveraged to modulate peptide conformation, increase resistance to enzymatic degradation, and enhance binding affinity for therapeutic targets. Phenylglycine-type amino acids are found in a variety of peptide natural products, highlighting their evolutionary selection for conferring specific biological activities.[6] This document provides a comprehensive overview of the rationale, protocols, and expected outcomes when incorporating this compound into peptide sequences.
The Building Block: Synthesis of Fmoc-N-(4-chlorophenyl)glycine-OH
To incorporate this compound using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the corresponding N-α-Fmoc protected building block is required. While various synthetic routes exist, the Ugi four-component reaction (U-4CR) is a highly efficient method for generating N-alkylated α-amino acid derivatives.[7][8] The reaction converges a primary amine (4-chloroaniline), a carbonyl compound (e.g., formaldehyde or a precursor), a carboxylic acid, and an isocyanide to rapidly assemble the core structure.[7][9][10] Subsequent manipulation, including the introduction of the Fmoc protecting group and cleavage of any temporary ester groups, yields the final building block ready for SPPS.
Workflow for Peptide Synthesis & Characterization
The incorporation of this compound follows the standard iterative cycle of SPPS but requires special consideration due to its structure.[3][11] As an N-substituted and sterically hindered amino acid, it can pose challenges to coupling efficiency. The following protocols are optimized to address these challenges.
General SPPS Workflow Diagram
The diagram below illustrates the key steps in the Fmoc-SPPS cycle, highlighting the incorporation of the ncAA.
Caption: Fmoc-SPPS workflow for incorporating this compound.
Detailed Protocol: Peptide Synthesis
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide for C-terminal amides).
1. Resin Preparation: a. Place the resin in a suitable reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes. d. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), followed by DMF (3x) to remove all traces of piperidine.
3. Amino Acid Coupling (Standard Amino Acids): a. Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 eq.). b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours at room temperature.
4. ncAA Coupling (Fmoc-N-(4-chlorophenyl)glycine-OH): a. Rationale: Due to the steric hindrance of the N-substituted backbone, a more potent coupling reagent and potentially longer reaction times are necessary to ensure complete acylation. b. Prepare the coupling solution: Dissolve Fmoc-N-(4-chlorophenyl)glycine-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.). c. Add the activated ncAA solution to the deprotected peptide-resin. d. Agitate for 4-6 hours, or overnight if necessary, at room temperature.
5. Monitoring and Iteration: a. After coupling, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. Note: This test will not work after the incorporation of the N-substituted ncAA. Subsequent couplings should be monitored by a test for secondary amines or assumed complete with extended coupling times. b. Wash the resin as in step 2d. c. Repeat steps 2 through 5 for each amino acid in the sequence.
Protocol: Cleavage and Purification
1. Final Deprotection and Washing: a. Perform a final Fmoc deprotection as described in step 2. b. Wash the peptide-resin thoroughly with DMF, then DCM, and finally methanol. c. Dry the resin under a high vacuum for at least 1 hour.
2. Cleavage from Resin: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard "Reagent K" cocktail is often suitable: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[3][4] b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[11] c. Agitate gently at room temperature for 2-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers. e. Dry the crude peptide pellet under vacuum.
4. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient. c. Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Notes: Impact on Peptide Properties
The incorporation of this compound can profoundly alter peptide characteristics, providing rational tools for peptide engineering.
Conformational Rigidity and Structural Control
The N-substituted backbone restricts the range of accessible Ramachandran angles (φ, ψ), effectively locking the peptide bond in a specific conformation.[12] This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing affinity. Furthermore, the chlorophenyl group can engage in non-covalent interactions:
-
Halogen Bonding: The electropositive crown (σ-hole) on the chlorine atom can act as a Lewis acid, forming a stabilizing interaction with an electron-rich atom like a backbone carbonyl oxygen.[13][14] This interaction can be used to stabilize specific secondary structures, such as β-hairpins, with a strength comparable to a hydrogen bond.[13]
-
Hydrophobic & Aromatic Interactions: The phenyl ring can participate in π-π stacking or form hydrophobic contacts within the peptide or with a binding partner, further defining the peptide's structure and molecular recognition profile.
Enhanced Proteolytic Stability
One of the primary liabilities of peptide drugs is their rapid degradation by proteases. The N-substituted amide bond of this compound is not a substrate for common proteases, which recognize and cleave standard peptide bonds. Placing this residue at or near a known cleavage site can dramatically increase the peptide's serum half-life. The introduction of halogen atoms can also contribute to proteolytic resistance.[12]
Modulation of Biological Activity
The structural and stability enhancements conferred by this compound directly translate to the modulation of biological function.
Caption: Hypothetical inhibition of the p53-MDM2 interaction by a peptide containing this compound.
As illustrated above, a peptide designed to mimic the helical binding domain of p53 could incorporate this compound. The chlorophenyl group could fit into a hydrophobic pocket on the MDM2 protein, enhancing binding affinity and displacing the native p53, thereby stabilizing p53 and restoring its tumor-suppressing function.
Expected Data & Characterization
The successful incorporation of this compound will result in predictable changes in the physicochemical properties of the peptide.
| Property | Native Peptide (Example) | Modified Peptide (with N-(4-ClPh)-Gly) | Rationale |
| Sequence | Ac-Tyr-Gly-Gly -Phe-Leu-NH₂ | Ac-Tyr-Gly-(N-4ClPh)Gly -Phe-Leu-NH₂ | Site-specific substitution. |
| Calculated Mass | 627.7 g/mol | 762.3 g/mol | Addition of C₈H₇ClN (+134.6 g/mol ). |
| RP-HPLC Retention | ~15.2 min | ~19.8 min | Increased hydrophobicity from the chlorophenyl group leads to stronger interaction with the C18 stationary phase. |
| Proteolytic Stability | 50% degraded in 1h | >95% intact after 1h | The N-substituted peptide bond is resistant to cleavage by proteases like trypsin or chymotrypsin.[12] |
| Binding Affinity (IC₅₀) | 500 nM | 50 nM | Pre-organization of conformation and new hydrophobic/halogen bond interactions can significantly improve binding affinity.[14][15][16] |
Note: Data are illustrative and will vary based on the peptide sequence and specific assay conditions.
Conclusion
This compound is a versatile and powerful non-canonical amino acid for peptide design. Its incorporation provides a multifaceted approach to enhancing peptide therapeutics by simultaneously improving conformational stability, proteolytic resistance, and target affinity. While its synthesis requires specialized protocols due to steric hindrance, the potential benefits for drug discovery and development are substantial. By following the detailed protocols and considering the application principles outlined in this guide, researchers can effectively harness the unique properties of this compound to engineer next-generation peptide candidates.
References
-
Melo, M. N., et al. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available from: [Link]
-
Lyu, Y., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available from: [Link]
-
ResearchGate. (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]
-
Wang, L., et al. Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale. PubMed. Available from: [Link]
-
Wang, L., et al. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central. Available from: [Link]
-
Muttenthaler, M., et al. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Available from: [Link]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]
-
Medina-Maure, I., et al. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. PubMed Central. Available from: [Link]
-
Li, J., et al. Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]
-
FAO AGRIS. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. Available from: [Link]
-
ChemBK. (R)-4-chlorophenyl glycine. Available from: [Link]
-
PubChem. Glycine, N-(4-chlorophenyl)-, methyl ester. Available from: [Link]
-
ResearchGate. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. Available from: [Link]
-
MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Available from: [Link]
-
GenScript. Three Inventive Biomedical Applications for Synthetic Peptides. Available from: [Link]
-
Süssmuth, R. D., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Available from: [Link]
-
YouTube. Peptide Design Strategy Basics, Optimization, and Application. Available from: [Link]
-
PubMed. Incorporation of Aza-Glycine into Collagen Peptides. Available from: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
- Google Patents. US20030027982A1 - Method for inverse solid phase synthesis of peptides.
-
Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
Sources
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- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4-Chlorophenyl)glycine as a Conformational Modulator in Peptidomimetic Drug Discovery
Abstract
Peptide-based therapeutics hold immense promise but are often hindered by poor metabolic stability and conformational flexibility, which can lead to low bioavailability and non-specific binding. Peptidomimetics address these limitations by introducing non-natural structural modifications to mimic the biological function of peptides while enhancing their drug-like properties.[1][2] This guide focuses on the strategic use of N-(4-Chlorophenyl)glycine, a specialized N-aryl glycine residue, in the design of conformationally constrained peptidomimetics. We will explore the underlying chemical principles that make this building block a powerful tool for enforcing specific backbone geometries, provide detailed, field-tested protocols for its incorporation using solid-phase synthesis, and outline methods for the characterization and analysis of the resulting peptidomimetic compounds.
The Strategic Imperative for Backbone Conformational Control
The biological activity of a peptide is intrinsically linked to the three-dimensional structure it adopts upon binding to its target. However, the inherent flexibility of the peptide backbone often means that a significant entropic penalty must be paid for the peptide to adopt this bioactive conformation. Peptidomimetic design seeks to mitigate this penalty by creating molecules that are "pre-organized" into a favorable geometry.
N-substituted glycine oligomers, known as peptoids , are a class of peptidomimetics where the side-chain functionality is shifted from the α-carbon to the backbone nitrogen atom.[3] This fundamental change renders the backbone achiral and, critically, makes it resistant to proteolytic degradation by common proteases.[3][4]
While traditional peptoids with N-alkyl side chains offer proteolytic stability, their backbones are often conformationally heterogeneous due to a low energetic barrier to cis-trans isomerization around the amide bond.[5] This is where N-aryl glycines, such as this compound, provide a distinct advantage. The steric and electronic influence of the aryl ring creates a strong energetic preference for the trans-amide bond conformation .[5] This effect locks the local backbone geometry, reducing the conformational flexibility of the entire molecule and providing a rigid scaffold for the precise positioning of pharmacophoric elements.
The 4-chloro substituent further enhances the utility of this building block by:
-
Modulating Hydrophobicity: Increasing the lipophilicity of the residue, which can influence cell permeability and binding interactions.
-
Blocking Metabolism: The chloro-group can shield the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.[6]
-
Enabling Specific Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
Peptidomimetic Development Workflow
The successful development of a peptidomimetic containing this compound follows a structured, multi-stage workflow. This process begins with the rational design of the target sequence and progresses through chemical synthesis, rigorous purification, and comprehensive analysis of its chemical and biological properties. Each step is critical for validating the design and ensuring the integrity of the final compound.
Experimental Methodologies and Protocols
The incorporation of N-substituted glycine residues is most efficiently achieved using the submonomer solid-phase synthesis method .[3][5] This approach involves a two-step cycle for each peptoid residue, utilizing readily available chemical precursors and circumventing the need for the synthesis of complex, protected monomers.
Protocol 3.1: Solid-Phase Synthesis via the Submonomer Method
This protocol describes the manual synthesis of a model peptide-peptoid hybrid on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials:
-
Resin: Rink Amide AM resin (or equivalent), 100-200 mesh, ~0.5 mmol/g loading.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH).
-
Peptoid Reagents: Bromoacetic acid, 4-chloroaniline.
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure® or HOBt.
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Other: Diethyl ether (cold), Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA).
Procedure:
-
Resin Preparation: a. Add 200 mg of Rink Amide resin to a solid-phase synthesis vessel. b. Swell the resin in DMF for 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection (for the first amino acid attached to resin): a. Add 20% piperidine/DMF to the resin and agitate for 3 minutes. Drain. b. Add fresh 20% piperidine/DMF and agitate for 10 minutes. Drain. c. Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x).
-
Standard Fmoc-Amino Acid Coupling (Example: Fmoc-Ala-OH): a. In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. Perform a Kaiser test to confirm reaction completion (ninhydrin should be colorless). d. Wash the resin as in step 2c.
-
Submonomer Cycle for this compound Incorporation: a. Acylation Step: i. Dissolve bromoacetic acid (6 eq.) and DIC (6 eq.) in DMF. ii. Add the solution to the resin (which has a free N-terminal amine) and agitate for 30 minutes. iii. Causality Note: This step forms a reactive bromoacetyl group on the N-terminus of the growing chain. Using a slight excess ensures complete acylation. iv. Wash the resin with DMF (5x). b. Displacement Step: i. Dissolve 4-chloroaniline (20 eq.) in DMF. ii. Add the solution to the bromoacetylated resin. Agitate for 2-4 hours at room temperature. iii. Causality Note: The primary amine of 4-chloroaniline acts as a nucleophile, displacing the bromide to form the N-substituted glycine residue. A large excess of the amine is used to drive the reaction to completion. iv. Wash the resin as in step 2c.
-
Chain Elongation: a. Repeat steps 2-4 as required by the target sequence, alternating between standard amino acid couplings and peptoid submonomer cycles.
-
Final Cleavage and Deprotection: a. After the final residue is coupled and any N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours. c. Filter the solution to separate the resin and collect the filtrate. d. Precipitate the crude peptidomimetic by adding the filtrate to a 50 mL conical tube of cold diethyl ether. e. Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash twice. f. Dry the crude white precipitate under vacuum.
Protocol 3.2: Purification and Characterization
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of Buffer A (Water, 0.1% TFA) and Buffer B (Acetonitrile, 0.1% TFA).
-
Collect fractions corresponding to the major product peak and confirm their identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain a fluffy white powder.
Characterization:
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the purified product to verify its identity.
-
Analytical HPLC: Assess the purity of the final product (should be >95%).
Protocol 3.3: In Vitro Metabolic Stability Assay in Human Plasma
This protocol provides a framework for assessing the proteolytic stability of the synthesized peptidomimetic.
Procedure:
-
Prepare a stock solution of the purified peptidomimetic (1 mg/mL) in a suitable buffer.
-
Thaw human plasma at 37°C.
-
In a microcentrifuge tube, add 190 µL of pre-warmed plasma.
-
Initiate the reaction by adding 10 µL of the peptidomimetic stock solution to the plasma (final concentration ~50 µg/mL). Mix gently.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 25 µL aliquot.
-
Immediately quench the enzymatic activity by adding the aliquot to 75 µL of cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at high speed for 10 minutes to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining parent peptidomimetic relative to the internal standard.
-
Plot the percentage of remaining compound versus time and calculate the half-life (t₁/₂).[7]
Data Presentation and Interpretation
Quantitative data from synthesis and stability assays should be summarized for clear comparison and analysis.
Table 1: Synthesis and Characterization Summary
| Compound ID | Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| PMM-001 | Ac-Ala-N(4CPG)-Leu-NH₂ | 411.90 | 411.92 [M+H]⁺ | 35 | >98 |
| Control-01 | Ac-Ala-Gly-Leu-NH₂ | 287.33 | 287.35 [M+H]⁺ | 42 | >99 |
| N(4CPG) = this compound | | | | | |
Table 2: In Vitro Human Plasma Stability
| Compound ID | Half-life (t₁/₂) in hours |
|---|---|
| PMM-001 | > 48 hours |
| Control-01 | 1.5 hours |
Interpretation: The data presented in Tables 1 and 2 would demonstrate the successful synthesis of the target peptidomimetic (PMM-001). The dramatic increase in plasma half-life for PMM-001 compared to its natural peptide counterpart (Control-01) provides direct evidence of the enhanced proteolytic stability conferred by the N-substituted glycine backbone modification. This result validates the core principle of this peptidomimetic design strategy.
Conclusion
This compound is a highly valuable building block for modern peptidomimetic drug discovery. Its N-aryl structure provides a powerful method for enforcing a trans-amide backbone geometry, thereby reducing conformational flexibility and pre-organizing the molecule for target binding.[5] The protocols detailed herein demonstrate that its incorporation via the submonomer method is robust, efficient, and relies on commercially available reagents.[3] The resulting peptidomimetics exhibit profoundly enhanced metabolic stability, a critical attribute for the development of viable therapeutic candidates. By combining conformational constraint with proteolytic resistance, the strategic use of this compound offers researchers a reliable pathway to transform biologically active peptides into promising drug leads.
References
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
- Peptidomimetic toolbox for drug discovery. Chemical Society Reviews.
- Design, Synthesis and Pharmacological Properties of Peptidomimetics: A Review. Asian Journal of Chemistry.
- Peptidomimetics : A New Era in Drug Discovery. ResearchGate.
- Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research.
- A Review on Introduction, Importance and Applications of Peptidomimetics. ResearchGate.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
-
Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society. Available at: [Link]
-
Insights into conformational ensembles of compositionally identical disordered peptidomimetics. National Institutes of Health (NIH). Available at: [Link]
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]
-
Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Publications. Available at: [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis and pharmacological properties of peptidomimetics. ResearchGate. Available at: [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Link. Available at: [Link]
-
Reprogramming natural proteins using unnatural amino acids. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. National Institutes of Health (NIH). Available at: [Link]
-
N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. National Institutes of Health (NIH). Available at: [Link]
-
Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines. ElectronicsAndBooks. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. ACS Publications. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health (NIH). Available at: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]
-
Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
(R)-4-chlorophenyl glycine. ChemBK. Available at: [Link]
-
Metabolic Stability of Peptidomimetics: N‐Methyl and Aza Heptapeptide Analogs of a PKB/Akt Inhibitor. ResearchGate. Available at: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. National Institutes of Health (NIH). Available at: [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Institutes of Health (NIH). Available at: [Link]
-
Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews. Available at: [Link]
-
DL-4-Chlorophenylglycine. Shanghai Freemen Chemicals Co,.Ltd. Available at: [Link]
-
Poly(ethylene Glycol)-Based Peptidomimetics (Pegtides) of Antimicrobial Peptides. National Institutes of Health (NIH). Available at: [Link]
-
The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. ResearchGate. Available at: [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. National Institutes of Health (NIH). Available at: [Link]
-
Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast. Available at: [Link]
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Application Notes and Protocols: N-(4-Chlorophenyl)glycine as a Versatile Building Block in Combinatorial Chemistry
Introduction: The Strategic Importance of N-(4-Chlorophenyl)glycine in Modern Drug Discovery
In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the rapid synthesis of vast libraries of molecules for high-throughput screening.[1][2] Within this paradigm, the selection of appropriate building blocks is a critical determinant of the structural diversity and, ultimately, the biological relevance of the resulting compound libraries. This compound stands out as a particularly valuable scaffold in this context. Its unique structural features—a secondary amine, a carboxylic acid, and a chemically robust chlorophenyl moiety—offer multiple points for diversification, making it an ideal starting point for the construction of complex molecular architectures.[3][4]
The presence of the 4-chlorophenyl group is of particular significance. This substituent can engage in various non-covalent interactions with biological targets, including halogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the glycine backbone provides a peptide-like character, rendering derivatives of this compound valuable as peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties, such as enhanced metabolic stability.[5][6]
These application notes will provide a comprehensive overview of the utility of this compound in combinatorial chemistry. We will delve into its application in multicomponent reactions, particularly the Ugi reaction, and provide detailed protocols for the synthesis of diverse compound libraries. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this versatile building block in their own discovery programs.
Chemical Properties and Advantages of this compound
This compound is a non-natural amino acid derivative that serves as a bifunctional building block.[7] Its key attributes for combinatorial synthesis are summarized below:
| Property | Value | Significance in Combinatorial Chemistry |
| Molecular Formula | C₈H₈ClNO₂ | Provides a compact and versatile core structure. |
| Molecular Weight | 185.61 g/mol | A relatively low molecular weight allows for the addition of significant diversity elements without violating drug-likeness criteria (e.g., Lipinski's Rule of Five).[4] |
| Functional Groups | Secondary Amine, Carboxylic Acid | These two reactive sites are orthogonal under many reaction conditions, allowing for selective functionalization and the introduction of diverse substituents. |
| 4-Chlorophenyl Moiety | Halogenated Aromatic Ring | The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to protein targets. The phenyl ring provides a rigid scaffold and can engage in pi-stacking and hydrophobic interactions. |
| Solubility | Soluble in 0.1 M NaOH | Solubility in aqueous base facilitates its use in a variety of reaction conditions.[4] |
The strategic placement of the chloro-substituent on the phenyl ring is a key feature that medicinal chemists can exploit. Halogen bonds are increasingly recognized for their role in ligand-protein interactions, and their inclusion in a combinatorial library can significantly increase the probability of identifying potent "hits".
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry and a prime example of how this compound can be used to rapidly generate molecular diversity.[8][9][10] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide product.[11] When this compound is employed as the amine component, it introduces its characteristic scaffold into the final product, which can then be further diversified by varying the other three components.
The general workflow for a combinatorial library synthesis using the Ugi reaction with this compound is depicted below:
Caption: Ugi reaction workflow for combinatorial library synthesis.
Protocol 1: Parallel Synthesis of a 96-Well this compound-Based Ugi Library
This protocol describes the parallel synthesis of a 96-compound library in a deep-well plate format, a common approach in combinatorial chemistry.[12][13]
Materials:
-
This compound
-
A diverse set of 8 aldehydes
-
A diverse set of 12 isocyanides
-
A suitable carboxylic acid (e.g., acetic acid)
-
Methanol (MeOH), anhydrous
-
96-well deep-well plate with cap mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in methanol.
-
Prepare a 0.5 M stock solution of the chosen carboxylic acid in methanol.
-
Prepare 0.5 M stock solutions for each of the 8 aldehydes in methanol in separate vials.
-
Prepare 0.5 M stock solutions for each of the 12 isocyanides in methanol in separate vials.
-
-
Reaction Setup in 96-Well Plate:
-
To each well of the 96-well plate, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.1 mmol) of the carboxylic acid stock solution.
-
Dispense the aldehyde solutions: Add 200 µL (0.1 mmol) of each of the 8 aldehyde stock solutions to the 12 wells of each corresponding column (e.g., aldehyde 1 in all wells of column 1, aldehyde 2 in all wells of column 2, etc.).
-
Dispense the isocyanide solutions: Add 200 µL (0.1 mmol) of each of the 12 isocyanide stock solutions to the 8 wells of each corresponding row (e.g., isocyanide 1 in all wells of row A, isocyanide 2 in all wells of row B, etc.).
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with the cap mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a few representative wells.
-
-
Work-up and Purification (Parallel Approach):
-
After the reaction is complete, the solvent can be removed in vacuo using a centrifugal evaporator.
-
The resulting crude products in each well can be dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock plate for high-throughput screening.
-
For hit validation, the compound of interest can be re-synthesized on a larger scale and purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The following diagram illustrates the core transformation occurring in the Ugi reaction:
Caption: Core chemical transformation in the Ugi reaction.
Application in Peptidomimetic and Heterocyclic Synthesis
Beyond the classic Ugi reaction, this compound is a valuable precursor for the synthesis of peptidomimetics and various heterocyclic scaffolds. Its inherent amino acid-like structure makes it an excellent starting point for creating molecules that can mimic peptide secondary structures and interact with protein targets that recognize peptide ligands.[6][14]
Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Library
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of combinatorial libraries, as it simplifies purification by allowing excess reagents and byproducts to be washed away.[1][15]
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x resin volume).
-
-
Coupling of the First Building Block (Fmoc-Amino Acid):
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Pre-activate this compound (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake for 4 hours.
-
Wash the resin as in step 2.
-
-
Library Diversification (Split-and-Pool Synthesis):
-
The resin can now be split into multiple portions.[1]
-
To each portion, a different carboxylic acid can be coupled to the secondary amine of the this compound moiety using standard peptide coupling conditions.
-
After the coupling step, the resin portions are pooled back together for the next common reaction step or for cleavage.
-
-
Cleavage and Deprotection:
-
Wash the final resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the product from the resin and remove any side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification:
-
The crude peptidomimetics can be purified by reverse-phase HPLC.
-
This solid-phase approach allows for the systematic construction of peptidomimetic libraries where the this compound unit acts as a central scaffold.
Biological Significance of this compound Derivatives
The utility of this compound as a building block is underscored by the diverse biological activities reported for its derivatives. For instance, libraries of N-(4-substituted phenyl)glycine derivatives have been synthesized and screened for anti-inflammatory activity, with several compounds showing significant inhibition of edema in preclinical models.[16][17] The core structure provided by this compound has also been incorporated into compounds targeting the p53-MDM2 interaction, a critical pathway in cancer biology.[8] These examples highlight the potential of this building block to generate pharmacologically relevant molecules.
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for combinatorial chemistry and drug discovery. Its bifunctional nature, coupled with the presence of a strategically placed chlorine atom, provides a robust platform for the synthesis of diverse libraries of small molecules and peptidomimetics. The application of this building block in multicomponent reactions like the Ugi reaction allows for the rapid and efficient generation of novel chemical entities. As drug discovery continues to demand innovative approaches to explore chemical space, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful lead generation and optimization campaigns. Future work in this area will likely focus on the development of novel multicomponent reactions that further expand the diversity of accessible scaffolds from this valuable starting material and the application of these libraries to a broader range of biological targets.
References
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Han, Y., & Kim, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]
- Bayoumi, W. A., El-Gamal, M. I., & El-Kerdawy, M. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(8), 745-755.
- Lee, K., Willi, J. A., Cho, N., Kim, I., Jewett, M. C., & Lee, J. (2022). Cell-free Biosynthesis of Peptidomimetics. ACS Synthetic Biology, 11(12), 4052-4063.
- Montero, A., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry, 66(15), 10185-10228.
- Legowska, A., & Rolka, K. (2011). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 794, 31-48.
-
JoVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Retrieved from [Link]
- Ali, M., & El-Remaily, M. A. A. A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(23), 5692.
-
ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]
-
ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
MDPI. (2019). Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. Retrieved from [Link]
-
ResearchGate. (2004). Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones. Retrieved from [Link]
-
MDPI. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]
-
Bohrium. (n.d.). Glycine and its derivatives catalyzed one-pot multicomponent synthesis of bioactive heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method preparing p-chlorophenylglycine.
-
Caltech. (n.d.). Multicomponent Reactions in Total Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Combinatorial organic materials research (COMR): design, synthesis and screening of a 225-membered materials library of liquid crystalline fluorinated p-quaterphenyls. Retrieved from [Link]
-
American Chemical Society. (n.d.). Tapping chemistry: Concocting combinatorials. Retrieved from [Link]
-
Open Access Journals. (n.d.). Combinatorial Chemistry Innovations and Applications. Retrieved from [Link]
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- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 5. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-2-(4-Chlorophenyl)glycine | 6212-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. mdpi.org [mdpi.org]
- 16. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-N-(4-Chlorophenyl)glycine as a Chiral Intermediate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Drug Synthesis
The efficacy and safety of many modern pharmaceuticals are intrinsically linked to their stereochemistry. A specific enantiomer of a chiral drug molecule often exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of contemporary drug development. This requires access to high-purity chiral intermediates, which serve as the fundamental building blocks for these complex molecules.
Trelagliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, exemplifies the importance of chirality in its molecular architecture.[1][2] The therapeutic efficacy of Trelagliptin is dependent on the specific stereochemistry of its (R)-3-aminopiperidine moiety, which is a key chiral intermediate in its synthesis.[3][4][5][6]
While (R)-3-aminopiperidine is the established chiral precursor for Trelagliptin, the broader field of medicinal chemistry constantly seeks a diverse palette of chiral building blocks. This guide will focus on a different, yet structurally significant, chiral intermediate: (R)-N-(4-chlorophenyl)glycine . We will provide a detailed exploration of its synthesis and characterization, presenting it as a case study in the preparation of high-purity chiral intermediates for potential use in various pharmaceutical research and development programs.
Part 1: Synthesis of Racemic (DL)-N-(4-Chlorophenyl)glycine
The first step towards obtaining the enantiomerically pure (R)-N-(4-chlorophenyl)glycine is the synthesis of its racemic form. A common and efficient method for this is a variation of the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source.
Protocol 1: Synthesis of (DL)-N-(4-Chlorophenyl)glycine
This protocol outlines the synthesis of racemic N-(4-chlorophenyl)glycine from 4-chlorobenzaldehyde.
Materials:
-
4-chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
Procedure:
-
Cyanohydrin Formation: In a well-ventilated fume hood, dissolve sodium cyanide (1.1 equivalents) in water. To this solution, add ammonium chloride (1.2 equivalents) and stir until dissolved.
-
Reaction Initiation: To the aqueous solution of NaCN and NH₄Cl, add a solution of 4-chlorobenzaldehyde (1.0 equivalent) in methanol. The reaction is exothermic and should be monitored.
-
Reaction Progression: Stir the mixture at a controlled temperature, typically between 40-50°C, for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the initial reaction, carefully add concentrated hydrochloric acid to the reaction mixture and reflux for 3-4 hours to hydrolyze the intermediate aminonitrile.
-
Work-up and Purification:
-
Cool the reaction mixture and treat with activated carbon to decolorize the solution.
-
Filter the solution to remove the activated carbon.
-
Carefully adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 6-7) using a solution of sodium hydroxide. This will cause the racemic this compound to precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain (DL)-N-(4-chlorophenyl)glycine as a white to off-white solid.[7][8][9]
-
Expected Yield: 75-85% Purity (by HPLC): >98%
Part 2: Chiral Resolution of (DL)-N-(4-Chlorophenyl)glycine
With the racemic mixture in hand, the next critical step is the separation of the two enantiomers to isolate the desired (R)-N-(4-chlorophenyl)glycine. Enzymatic resolution is a highly effective and environmentally friendly method for achieving this. This process utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer, allowing for the separation of the two.
Protocol 2: Enzymatic Resolution of (DL)-N-(4-Chlorophenyl)glycine
This protocol describes the kinetic resolution of racemic this compound using an immobilized acylase. The enzyme will selectively hydrolyze the N-acetylated (S)-enantiomer, leaving the N-acetylated (R)-enantiomer unreacted.
Materials:
-
(DL)-N-acetyl-(4-chlorophenyl)glycine (prepared by acetylation of the product from Protocol 1)
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (pH 7.5-8.0)
-
Sodium Hydroxide solution (1M)
-
Hydrochloric Acid solution (2M)
-
Ethyl Acetate
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend (DL)-N-acetyl-(4-chlorophenyl)glycine in a phosphate buffer (pH ~7.8) at a concentration of 5-10% (w/v).
-
Add immobilized Penicillin G Acylase to the suspension.
-
Stir the mixture at a controlled temperature (typically 30-40°C).
-
Maintain the pH of the reaction mixture at ~7.8 by the controlled addition of 1M NaOH solution. The consumption of NaOH is an indicator of the reaction progress. The reaction is typically complete when 50% of the substrate has been hydrolyzed.[10][11][12]
-
-
Separation of Enantiomers:
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to pH ~2 with 2M HCl. This will precipitate the unreacted (R)-N-acetyl-(4-chlorophenyl)glycine.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The filtrate contains the (S)-N-(4-chlorophenyl)glycine. This can be isolated, and the N-acetylated (R)-enantiomer can be de-acetylated in a subsequent step.
-
-
De-acetylation of (R)-N-acetyl-(4-chlorophenyl)glycine:
-
The isolated (R)-N-acetyl-(4-chlorophenyl)glycine is hydrolyzed by refluxing with aqueous HCl.
-
After hydrolysis, the solution is cooled, and the pH is adjusted to the isoelectric point to precipitate the (R)-N-(4-chlorophenyl)glycine.
-
The product is collected by filtration, washed, and dried.
-
Expected Yield: >40% for the (R)-enantiomer (theoretical maximum is 50%) Enantiomeric Excess (e.e.): >99%
Part 3: Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of a chiral intermediate is paramount. A combination of analytical techniques should be employed to fully characterize the final product.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Assay | ≥ 99.0% | HPLC |
| Enantiomeric Purity (e.e.) | ≥ 99.5% | Chiral HPLC |
| Melting Point | 145-150°C | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
Column: Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type) Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (proportions to be optimized for the specific column) Flow Rate: 1.0 mL/min Detection: UV at 220 nm Injection Volume: 10 µL Column Temperature: 25°C
The method should be validated for specificity, linearity, accuracy, and precision. The retention times of the (R) and (S) enantiomers should be well-resolved, allowing for accurate quantification of the enantiomeric excess.[13][14][15]
Visualizations
Trelagliptin Synthesis Overview
Caption: A simplified workflow of Trelagliptin synthesis highlighting the key intermediates.
Synthesis and Resolution of (R)-N-(4-Chlorophenyl)glycine
Caption: Workflow for the synthesis of racemic this compound and its subsequent enzymatic resolution.
Conclusion
The preparation of enantiomerically pure intermediates is a critical and often challenging aspect of pharmaceutical development. While (R)-3-aminopiperidine is the direct chiral precursor for Trelagliptin, the methodologies outlined here for the synthesis and resolution of (R)-N-(4-chlorophenyl)glycine provide a robust framework applicable to a wide range of chiral building blocks. The combination of classical organic synthesis for the creation of the racemic compound, followed by a highly selective enzymatic resolution, represents a powerful and scalable strategy. Adherence to rigorous analytical characterization ensures that the resulting chiral intermediate meets the stringent purity requirements for its use in the synthesis of novel therapeutic agents.
References
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An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace. (n.d.). Retrieved from [Link]
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(R)-3-amino piperidine hydrochloride preparation method. (n.d.). Patsnap. Retrieved from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. (2008). ResearchGate. Retrieved from [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2009). ResearchGate. Retrieved from [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
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Synthesis of N-phenylglycine. (n.d.). PrepChem.com. Retrieved from [Link]
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DL-4-Chlorophenylglycine. (n.d.). Shanghai Freemen Chemicals Co.,Ltd. Retrieved from [Link]
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Chiral Technologies Amino Acid Database. (n.d.). HPLC. Retrieved from [Link]
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Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes. (2020). PubMed. Retrieved from [Link]
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Microbial/enzymatic synthesis of chiral drug intermediates. (2001). PubMed. Retrieved from [Link]
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Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2009). PubMed. Retrieved from [Link]
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Application Notes & Protocols: The Role of N-(4-Chlorophenyl)glycine in the Synthesis of Chlorfenapyr
Introduction
N-(4-Chlorophenyl)glycine, a non-proteinogenic amino acid derivative, serves as a cornerstone intermediate in the modern synthesis of advanced agrochemicals.[1][2][3] Its structural framework is particularly pivotal for constructing the core arylpyrrole scaffold of Chlorfenapyr, a pro-insecticide and acaricide with a unique mode of action.[2][3][4][5] Chlorfenapyr's efficacy stems from its biological activation within the target pest, where it disrupts mitochondrial energy production, a mechanism distinct from many conventional insecticides.[5] This guide provides an in-depth examination of the synthetic pathway from this compound to Chlorfenapyr, elucidating the chemical logic behind each step and presenting a detailed protocol for researchers in agrochemical development.
Section 1: The Synthetic Blueprint: From Amino Acid to Pro-Insecticide
The industrial synthesis of Chlorfenapyr is a sophisticated multi-step process designed for efficiency, safety, and high yield. The journey begins with this compound, which undergoes a series of transformations to build the complex final molecule. This pathway is favored as it avoids certain highly carcinogenic reagents used in older routes and utilizes readily available starting materials.[6][7]
The strategic progression can be outlined in four principal stages:
-
Oxazolinone Formation: The initial activation of this compound.
-
Pyrrole Cyclization: The formation of the foundational arylpyrrole ring system.
-
Regioselective Bromination: The introduction of a key halogen atom required for biological activity.
-
N-Ethoxymethylation: The final modification to create the pro-insecticide form.
The Causality of the Synthetic Pathway
Step 1: Oxazolinone Formation The synthesis commences with the reaction of this compound with a trifluoroacetylating agent, such as trifluoroacetic acid or its anhydride, in the presence of a dehydrating agent like phosphorus trichloride and a base (e.g., triethylamine).[8][9]
-
Expert Insight: This is not merely a simple acylation. The objective is to form a highly reactive intermediate, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazoline-5-one.[8][9] The powerful electron-withdrawing nature of the trifluoromethyl group makes the oxazolinone ring susceptible to nucleophilic attack, priming it for the subsequent cyclization step. The choice of phosphorus trichloride as a dehydrating agent is critical for driving the ring closure to completion under relatively mild conditions.
Step 2: Pyrrole Ring Formation (Cyclization) The activated oxazolinone intermediate is then reacted with 2-chloroacrylonitrile, typically catalyzed by an organic base like triethylamine.[9]
-
Expert Insight: This is the crucial ring-forming step that defines the core structure of the final product. The base facilitates a cascade of reactions, including condensation and cyclization, to forge the 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile skeleton.[7][10] The nitrile group (-CN) is an essential electronic feature of the molecule and is installed at this stage.
Step 3: Regioselective Bromination The newly formed pyrrole ring undergoes electrophilic substitution with elemental bromine to introduce a bromine atom at the 4-position of the ring.
-
Expert Insight: The pyrrole ring is electron-rich and thus highly activated towards electrophilic attack. The bromination occurs specifically at the C4 position due to the directing effects of the existing substituents. This bromine atom is not an arbitrary addition; it is integral to the molecule's ability to bind to its biological target once activated within the insect, thereby ensuring high insecticidal potency.[10] The resulting intermediate, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, is also known as Tralopyril.[7]
Step 4: N-Ethoxymethylation In the final step, the nitrogen atom of the brominated pyrrole ring is alkylated using an ethoxymethylating agent like chloromethyl ethyl ether or diethoxymethane, in the presence of a base such as sodium carbonate or triethylamine.[7][8][11]
-
Expert Insight: This is the masterstroke that converts the potent toxin into a stable pro-insecticide. Chlorfenapyr itself is not the active insecticide.[5] The N-ethoxymethyl group acts as a protective moiety that is oxidatively cleaved by mixed-function oxidases (MFOs) inside the target pest.[5] This bioactivation releases the active toxicant. This design confers selectivity and also resolves the high phytotoxicity associated with the parent N-H pyrrole compound, making the final product safe for crop application.[10]
Visualization of the Synthetic Workflow
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of N-(4-Chlorophenyl)glycine
Abstract
This application note presents a robust, validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Chlorophenyl)glycine and its process-related impurities and degradation products. This compound is a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] The described isocratic HPLC method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The method's stability-indicating nature was confirmed through forced degradation studies, which included acidic, basic, oxidative, and thermal stress conditions. This protocol is designed for researchers, scientists, and drug development professionals engaged in process development, quality control, and stability testing of this compound and related compounds.
Introduction: The Imperative for Purity
This compound (Figure 1) is a non-proteinogenic amino acid derivative that serves as a vital building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structural motif is incorporated into various active molecules. The synthesis of this intermediate can introduce process-related impurities, such as unreacted starting materials or byproducts from side reactions. For instance, common synthetic routes involving p-chlorobenzaldehyde could lead to residual aldehydes or related hydantoin intermediates.[5] Furthermore, the molecule's stability under various storage and processing conditions is a critical quality attribute. Degradation can lead to the formation of impurities that may be toxic or alter the therapeutic effect of the final drug product.
Therefore, a well-validated, stability-indicating analytical method is paramount to ensure the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This note details a method that can reliably separate the main component from its potential impurities and degradation products, a critical requirement outlined by regulatory bodies like the International Council for Harmonisation (ICH).[6]
Figure 1: Chemical Structure of this compound Molecular Formula: C8H8ClNO2 Molecular Weight: 185.61 g/mol [8]
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is fundamentally driven by the physicochemical properties of this compound and its expected impurities.
-
Reversed-Phase Chromatography (RPC): this compound possesses both polar (amino and carboxyl groups) and non-polar (chlorophenyl ring) moieties. This amphiphilic nature makes it an ideal candidate for RPC. A C18 (octadecylsilane) column was chosen as the stationary phase to provide sufficient hydrophobic interaction with the chlorophenyl ring, which is the primary mechanism of retention.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for RPC.
-
Aqueous Buffer (pH Control): The ionization state of the amino and carboxyl groups of the analyte is pH-dependent. To ensure consistent retention times and sharp peak shapes, the mobile phase must be buffered. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen. At this pH, the carboxyl group is largely protonated (less polar), and the amino group is protonated (polar), leading to predictable and reproducible interactions with the stationary phase.
-
Organic Modifier (Elution Strength): Acetonitrile is selected as the organic modifier due to its low UV cutoff, viscosity, and excellent elution strength for a wide range of compounds. An isocratic elution, where the mobile phase composition remains constant, is employed for its simplicity, robustness, and suitability for routine quality control analysis.
-
-
UV Detection: The presence of the chromophoric chlorophenyl ring in this compound allows for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution, typically found around 230-240 nm, providing a balance of sensitivity for the main peak and potential impurities.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H2O2) for forced degradation studies.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20mM KH2PO4 (pH 3.0 adjusted with H3PO4) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation (20mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 70:30 ratio. Degas before use.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10][11] The validation encompasses specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[12][13] A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
The stressed samples were then diluted to the target concentration and analyzed. The chromatograms showed significant degradation of the parent peak and the appearance of several degradation product peaks. Crucially, the main this compound peak remained well-resolved from all degradant peaks, demonstrating the method's specificity and stability-indicating capability.
Quantitative Validation Parameters
The following table summarizes the results of the quantitative validation experiments.
| Parameter | Specification | Result | Conclusion |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Excellent linearity over the tested range. |
| (Range) | (25-150 µg/mL) | ||
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | High degree of accuracy. |
| Precision | |||
| Repeatability (RSD) | RSD ≤ 2.0% | 0.45% | Method is precise for repeated analyses. |
| Intermediate Precision (RSD) | RSD ≤ 2.0% | 0.68% | Method is reproducible across different days/analysts. |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10 | 0.15 µg/mL | Sufficiently sensitive for impurity quantification. |
| Limit of Detection (LOD) | S/N ratio ≈ 3 | 0.05 µg/mL | Sufficiently sensitive for impurity detection. |
Discussion: Interpreting the Results
The developed RP-HPLC method is proven to be a reliable tool for the quality control of this compound. The isocratic nature of the method ensures short analysis times and robust performance, making it suitable for high-throughput environments.
The forced degradation studies provide critical insights into the potential degradation pathways of the molecule.[3][4] For example, hydrolysis under acidic and basic conditions is a common degradation route for compounds with amide or ester-like functionalities, and the presence of the glycine moiety makes this compound susceptible to such reactions. The ability of the method to separate these degradants is essential for accurate stability assessment and shelf-life determination.[6]
The validation data confirms that the method's performance meets the stringent requirements for pharmaceutical analysis. The high accuracy and precision ensure that the reported purity values are reliable, while the low LOQ allows for the quantification of impurities at levels typically required by regulatory agencies.
Conclusion
This application note has detailed a specific, accurate, precise, and stability-indicating RP-HPLC method for the determination of this compound purity. The protocol is straightforward and uses common HPLC instrumentation and reagents. The comprehensive validation, including forced degradation studies, establishes the method's trustworthiness and suitability for its intended use in a regulated pharmaceutical development and manufacturing setting. This method will serve as an invaluable tool for ensuring the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. 9
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 12
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. 13
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 10
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ICH Quality Guidelines. International Council for Harmonisation. 14
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Impurities and Forced Degradation Studies: A Review. Bentham Science. 3
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 15
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Impurities and Forced Degradation Studies: A Review. Repositório Institucional da UFJF. 4
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An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. 6
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. 11
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. 16
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Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. 17
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Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. 18
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This compound. EvitaChem. 19
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Analysis of Amino Acids by High Performance Liquid Chromatography. International Journal of Pharmaceutical Quality Assurance. 7
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State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Bevital. 20
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This compound. Matrix Scientific. 8
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This compound. Hit2Lead. 21
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DL-4-Chlorophenylglycine. ChemicalBook. 1
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HPLC Methods for analysis of Glycine. HELIX Chromatography. 22
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DL-2-(4-Chlorophenyl)glycine. Tokyo Chemical Industry Co., Ltd.
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A kind of method preparing p-chlorophenylglycine. Google Patents. 5
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Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. 23
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DL-PHENYLGLYCINE. Organic Syntheses. 24
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(±)-4-Chlorophenylglycine. Sigma-Aldrich.
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DL-4-Chlorophenylglycine. Shanghai Freemen Chemicals Co., Ltd. 2
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HPLC analysis of authentic glycine in aqueous solution. ResearchGate. 25
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Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents. 26
-
(±)-4-Chlorophenylglycine. Sigma-Aldrich. 27
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Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of N-(4-Chlorophenyl)glycine
Introduction: The Imperative of Enantiomeric Purity
N-(4-Chlorophenyl)glycine is a chiral non-proteinogenic amino acid derivative. As a key chiral building block, its enantiomeric purity is critical in the asymmetric synthesis of pharmaceuticals and other biologically active molecules.[1] The stereochemistry of such precursors directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making the development of reliable enantioselective analytical methods a cornerstone of drug development and quality assurance.[3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for resolving enantiomers due to its high efficiency, reproducibility, and scalability.[2][4] This application note presents a detailed, robust, and validated protocol for the baseline separation of the (R)- and (S)-enantiomers of this compound. We will delve into the rationale behind the method development, provide a step-by-step experimental protocol, and discuss the expected results, grounding our approach in established chromatographic principles and regulatory expectations.[5][6]
The Principle of Chiral Recognition: A Mechanistic Overview
The separation of enantiomers on a Chiral Stationary Phase (CSP) is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the free energy (ΔΔG) of these diastereomeric complexes. This energy difference arises from a combination of specific intermolecular interactions.
For this compound, a macrocyclic glycopeptide-based CSP, such as teicoplanin, is an exemplary choice. These CSPs offer a complex three-dimensional structure with multiple stereogenic centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic moieties), creating a versatile environment for chiral recognition.[7] The key interactions governing separation include:
-
Hydrogen Bonding: The carboxylic acid and secondary amine of the analyte can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The chlorophenyl ring of the analyte can interact with aromatic regions of the CSP.
-
Steric Hindrance: The specific 3D arrangement of the analyte's substituents relative to the chiral cavities or "baskets" of the CSP leads to a more stable fit for one enantiomer over the other.
-
Ionic Interactions: The analyte possesses both acidic (carboxyl) and basic (amino) functionalities. Controlling the pH of the mobile phase with an additive is crucial to modulate these ionic groups, enhancing their interaction with corresponding sites on the CSP.[8][9]
The synergy of these interactions results in one enantiomer being retained more strongly on the column, thus enabling its separation from the other.[10]
Experimental Workflow and Design
The overall process for the chiral separation is systematically outlined below. This workflow ensures that the analysis is performed on a properly equilibrated and verified system, guaranteeing the integrity of the results.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Detailed Application Protocol
This protocol is designed to be directly implemented in a laboratory setting with standard HPLC equipment.
Instrumentation, Materials, and Reagents
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A macrocyclic glycopeptide-based column, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm). Polysaccharide-based columns like Daicel CHIRALPAK® AD-H or similar can also be screened as alternatives.[9][11]
-
Analytes:
-
Racemic (DL)-N-(4-Chlorophenyl)glycine
-
Reference standards for (R)- and (S)-enantiomers (if available for peak identification).
-
-
Solvents and Reagents:
-
HPLC-grade Methanol
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Reagent-grade Formic Acid (≥98%) or Acetic Acid.
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of HPLC-grade Methanol and 200 mL of HPLC-grade Water.
-
Add 1.0 mL of Formic Acid to the mixture.
-
The final composition is Methanol / Water / Formic Acid (80:20:0.1, v/v/v) .
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. The acidic additive is critical for protonating the carboxylate and ensuring consistent interaction with the CSP, leading to sharp, symmetrical peaks.[12][13]
-
-
Sample Diluent: Use the mobile phase as the sample diluent to avoid peak distortion.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of ~1.0 mg/mL.
-
If individual enantiomer standards are available, prepare them separately at the same concentration to confirm the elution order.
-
-
Sample Preparation:
-
Prepare unknown samples to a target concentration of ~1.0 mg/mL using the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or Nylon) prior to injection to protect the column and system from particulate matter.
-
HPLC Operating Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Water / Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
System Suitability and Analysis Procedure
-
Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed.
-
System Suitability Test (SST):
-
Analysis:
-
If elution order needs to be confirmed, inject the individual (R)- and (S)- standards.
-
Inject the sample solutions for analysis.
-
Bracket the sample injections with injections of the racemic standard to ensure system stability throughout the run.
-
Expected Results and Performance
Under the conditions described, baseline separation of the this compound enantiomers is expected.
Representative Chromatogram
(Note: The following is an illustrative chromatogram based on typical performance for this class of compounds on the specified CSP. Actual retention times may vary slightly.)
A successful separation will show two distinct, well-resolved peaks corresponding to the two enantiomers against a stable baseline.
Performance Metrics and System Suitability Criteria
The following table summarizes the expected chromatographic performance and the acceptance criteria for the System Suitability Test.
| Parameter | Expected Result | SST Acceptance Criteria (ICH) |
| Retention Time (Enantiomer 1) | ~ 8.5 min | - |
| Retention Time (Enantiomer 2) | ~ 10.2 min | - |
| Selectivity Factor (α) | > 1.2 | ≥ 1.1 |
| Resolution (Rs) | > 2.0 | ≥ 1.5 |
| Tailing Factor (Tf) | < 1.5 | ≤ 2.0 |
| %RSD of Retention Times | < 1.0% | ≤ 2.0% |
| %RSD of Peak Areas | < 2.0% | ≤ 2.0% |
-
Selectivity Factor (α): A measure of the separation between the two peak maxima.
-
Resolution (Rs): The degree of separation between two peaks, considering their width. A value > 1.5 indicates baseline separation.[15]
-
Tailing Factor (Tf): A measure of peak symmetry. Values close to 1.0 indicate a symmetrical peak.
This method demonstrates high selectivity and resolution, exceeding the minimum requirements for a reliable quantitative method as per regulatory guidelines.[16]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a teicoplanin-based chiral stationary phase with an acidified polar organic mobile phase yields a robust, efficient, and highly selective method. The detailed procedure, including system suitability criteria derived from ICH guidelines, ensures that the method is trustworthy and suitable for implementation in regulated quality control and research environments. This direct analytical approach avoids the need for derivatization, simplifying the workflow and preventing potential sources of error.[17]
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
- Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (n.d.).
- ICH Guidelines for Analytical Method Valid
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Chiral Separations. (2010). Annual Review of Analytical Chemistry.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Chiral Separ
- Chiral Drug Separ
- Amino Acid and Peptide Chiral Separ
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.).
- DL-4-Chlorophenylglycine. (2025). ChemicalBook.
- DL-2-(4-Chlorophenyl)glycine. (n.d.). TCI Chemicals.
- Chiral HPLC Separ
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. (2025). Benchchem.
Sources
- 1. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. chromatographytoday.com [chromatographytoday.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(4-Chlorophenyl)glycine
Introduction
N-(4-chlorophenyl)glycine is an N-aryl amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is present in various pharmacologically active compounds. Mass spectrometry is an indispensable tool for the structural elucidation of such molecules, providing vital information on molecular weight and structural features through the analysis of fragmentation patterns. Electron ionization (EI) is a classic and robust ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for a given compound.[1] This application note serves as a detailed guide to the anticipated EI-MS fragmentation of this compound, constructed from established fragmentation principles of its constituent chemical moieties.
Experimental Protocol: A Self-Validating System
The following protocol is designed to generate a reproducible and interpretable mass spectrum of this compound. The parameters are chosen to ensure sufficient energy for characteristic fragmentation while minimizing excessive or uninformative bond cleavage.
2.1. Sample Preparation
-
Analyte: this compound (Molecular Formula: C8H8ClNO2, Molecular Weight: 185.61 g/mol ).[2][3]
-
Purity: Ensure the analyte is of high purity (≥98%) to avoid interference from impurities.
-
Solvent: Prepare a 1 mg/mL stock solution in a volatile solvent such as methanol or acetonitrile. The choice of a volatile solvent is critical to ensure efficient vaporization in the ion source.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion or injection.
2.2. Instrumentation and Analytical Conditions
-
Mass Spectrometer: A high-resolution quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source is recommended.
-
Sample Introduction: Utilize a direct insertion probe (DIP) for solid samples or a gas chromatograph (GC) interface for solutions. For GC-MS, a derivatization step (e.g., esterification of the carboxylic acid) might be necessary to improve volatility. The protocol described here assumes direct infusion.
-
Ion Source Temperature: 200-250 °C. This temperature range is chosen to ensure complete volatilization of the analyte without causing thermal degradation prior to ionization.
-
Electron Energy: 70 eV. This is the standard electron energy for EI-MS, providing sufficient energy to generate a molecular ion and a rich, reproducible fragmentation pattern.[1]
-
Mass Range: Scan from m/z 40 to 250 to ensure the capture of the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.
Predicted Fragmentation Pathways and Discussion
The fragmentation of this compound in EI-MS is anticipated to be driven by the presence of the aromatic chloro-substituted ring, the secondary amine linkage, and the carboxylic acid group. The initial ionization event involves the removal of an electron to form the molecular ion radical cation, [M]•+.
3.1. The Molecular Ion
The molecular ion peak is expected at an m/z of 185, with a characteristic isotopic peak at m/z 187 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl).
3.2. Key Fragmentation Pathways
The primary fragmentation pathways are initiated by cleavages at the bonds alpha to the amine and the carboxylic acid group, as well as cleavage of the carbon-chlorine bond.
-
Pathway A: Alpha-Cleavage and Decarboxylation: The most favorable initial fragmentation for many amino acids is the loss of the carboxyl group as a radical (•COOH). This leads to the formation of a stable iminium cation.
-
Pathway B: Cleavage of the N-C Bond: Cleavage of the bond between the nitrogen and the phenyl ring can lead to the formation of the 4-chloroaniline radical cation.
-
Pathway C: Loss of the Chlorine Radical: The aromatic ring can undergo fragmentation, with a common pathway being the loss of the chlorine radical.
The interplay of these pathways will dictate the final appearance of the mass spectrum.
Sources
Application Note & Protocols: Derivatization of N-(4-Chlorophenyl)glycine for Enhanced Analytical Detection
Introduction: The Analytical Challenge of N-(4-Chlorophenyl)glycine
This compound is a non-proteinogenic amino acid that serves as a significant building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its structure, containing both a carboxylic acid and a secondary amine group, imparts polarity and low volatility, making its direct analysis by gas chromatography (GC) challenging.[4] High-performance liquid chromatography (HPLC) can be used, but for sensitive analyses, especially in complex matrices like biological fluids, derivatization is often essential to improve chromatographic behavior and enhance detection limits.[4][]
This application note provides a detailed guide to the derivatization of this compound for analytical purposes, with a focus on techniques suitable for Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC analysis. We will explore the underlying chemistry of common derivatization strategies, present detailed, field-tested protocols, and discuss the rationale behind experimental choices to ensure robust and reproducible results.
The primary goals of derivatizing this compound are:
-
To Increase Volatility: By replacing the active hydrogens on the carboxylic acid and amine groups with nonpolar moieties, the compound's boiling point is lowered, making it amenable to GC analysis.[4][6]
-
To Enhance Thermal Stability: Derivatization prevents the thermal degradation of the analyte in the hot GC injection port and column.[7]
-
To Improve Chromatographic Properties: Derivatization reduces the polarity of the molecule, leading to improved peak shape and resolution by minimizing interactions with active sites in the chromatographic system.[7][8]
-
To Increase Detection Sensitivity: For techniques like electron capture detection (ECD) or mass spectrometry, specific derivatizing agents can introduce moieties that significantly enhance the detector response.
Core Derivatization Strategies: Silylation and Acylation
Two of the most common and effective derivatization techniques for amino acids, and by extension this compound, are silylation and acylation. The choice between these methods depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Silylation for GC-MS Analysis
Silylation is a robust and widely used method for derivatizing compounds with active hydrogens.[9] The reaction involves the replacement of these hydrogens with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for amino acids due to its high reactivity and the volatile nature of its byproducts.[6][10] The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reactivity of the reagent.[9][11]
Mechanism of Silylation with BSTFA: The derivatization of this compound with BSTFA proceeds via a nucleophilic attack on the silicon atom of the silylating agent, targeting both the carboxylic acid and the secondary amine groups. This results in a di-substituted, volatile, and thermally stable derivative suitable for GC-MS analysis.
Caption: Silylation of this compound with BSTFA.
Detailed Protocol 1: Silylation of this compound using BSTFA
This protocol is adapted from established methods for the silylation of amino acids.[6][9]
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol Steps:
-
Sample Preparation (Drying):
-
Pipette an aliquot of the sample solution containing this compound (typically 1-100 µg) into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at 60-70°C. The removal of water is critical as silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[4][6]
-
-
Reconstitution and Derivatization:
-
To the dried residue, add 100 µL of acetonitrile. Acetonitrile is a polar solvent that aids in dissolving the amino acid and facilitates the silylation reaction.[11]
-
Add 100 µL of BSTFA (+ 1% TMCS). The use of an excess of the silylating reagent (at least a 2:1 molar ratio to active hydrogens) ensures the reaction goes to completion.[9]
-
Tightly cap the vial immediately to prevent the ingress of atmospheric moisture.
-
-
Reaction Incubation:
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Heat the vial at 100°C for 30 minutes in a heating block or oven. Elevated temperatures are often required to derivatize both the carboxylic acid and the less reactive secondary amine group completely.[6]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature before opening.
-
Inject a 1 µL aliquot of the derivatized sample directly into the GC-MS system. It is advisable to analyze the derivatives soon after preparation, although TMS derivatives from BSTFA are relatively stable.[6]
-
Troubleshooting:
-
Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Ensure the sample is completely dry before adding the reagent and consider increasing the reaction time or temperature.
-
Multiple Peaks for the Analyte: This could be due to the formation of partially derivatized products. Check for moisture contamination and ensure a sufficient excess of the derivatization reagent is used. The choice of solvent can also influence the formation of multiple derivative peaks for some amino acids.[11]
-
Low Response: This can result from sample loss during evaporation or degradation. Use a gentle stream of nitrogen and avoid excessively high temperatures.
Acylation for GC or HPLC Analysis
Acylation is another effective derivatization strategy that involves introducing an acyl group into the molecule. Perfluoroacylated reagents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they form stable and highly volatile derivatives. These derivatives are also excellent for analysis by GC with electron capture detection (ECD) due to the presence of electronegative fluorine atoms.
Mechanism of Acylation with TFAA: TFAA reacts with the amine and carboxyl groups of this compound. This is often a two-step process where the carboxyl group is first esterified (e.g., with an alcohol like isopropanol), followed by acylation of the amine group with TFAA. This creates a volatile ester-amide derivative.
Caption: Two-step esterification and acylation workflow.
Detailed Protocol 2: Two-Step Esterification and Acylation
This protocol is a standard approach for the derivatization of amino acids for GC analysis.[12]
Materials:
-
This compound standard or sample extract
-
Isopropanol with 3M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Protocol Steps:
-
Sample Preparation (Drying):
-
As in the silylation protocol, evaporate an aliquot of the sample to complete dryness in a reaction vial under a stream of nitrogen.
-
-
Step 1: Esterification:
-
Add 200 µL of isopropanol/HCl (3M) to the dried residue.
-
Cap the vial tightly and heat at 110°C for 1 hour. This step converts the carboxylic acid group to its isopropyl ester.
-
Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
-
Step 2: Acylation:
-
To the dried ester, add 100 µL of dichloromethane and 50 µL of TFAA.
-
Cap the vial and heat at 150°C for 10 minutes. This reaction acylates the secondary amine group.
-
Cool the vial to room temperature.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the remaining reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or hexane) for injection into the GC-MS.
-
Comparison of Derivatization Methods
| Feature | Silylation (BSTFA) | Acylation (TFAA) |
| Reaction Type | One-step | Typically two-step (esterification + acylation) |
| Reactivity | High, reacts with -OH, -COOH, -NH, -SH | High, reacts with amines, alcohols, phenols |
| Byproducts | Volatile and generally non-interfering | Can be acidic if not managed |
| Derivative Stability | TMS derivatives are less stable to moisture than TBDMS derivatives[4] | Generally stable |
| Instrumentation | Primarily GC-MS | GC-MS, GC-FID, GC-ECD |
| Advantages | Single-step procedure[6], fast reaction times. | Forms stable derivatives, excellent for ECD. |
| Disadvantages | Highly sensitive to moisture[4], potential for incomplete derivatization. | Two-step process is more time-consuming, reagents are corrosive. |
Chiral Analysis of this compound
Since this compound contains a chiral center at the alpha-carbon, distinguishing between its enantiomers is often crucial in pharmaceutical development and stereoselective synthesis. While glycine itself is achiral, its Cα-substituted derivatives like this compound are chiral.[13] The analysis of enantiomers typically requires a chiral environment, which can be achieved either by using a chiral chromatographic column or by derivatizing the analyte with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[14]
For this compound, derivatization with a chiral reagent, such as a chiral acylating agent, can be employed. The resulting diastereomeric amides will have different physical properties and can be resolved chromatographically. This approach allows for the quantification of the enantiomeric excess (e.e.) of the analyte. Novel chiral derivatizing agents are continuously being developed to achieve high separation efficiency and sensitive detection by LC-MS/MS.[14]
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by chromatographic methods, particularly GC-MS. Silylation with BSTFA offers a rapid, single-step approach to produce volatile derivatives, while a two-step acylation with TFAA provides highly stable derivatives suitable for multiple detection methods. The choice of method should be guided by the specific analytical requirements, including the need for chiral separation. The protocols provided in this note serve as a robust starting point for method development and can be optimized to suit various sample matrices and instrumentation. Proper execution, with careful attention to anhydrous conditions, is paramount to achieving successful and reproducible derivatization.
References
- Gehrke, C. W., & Stalling, D. L. (Year). TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography A.
-
Various Authors. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. Available at: [Link]
-
Husek, P., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Lee, H. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
- Google Patents. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
PubChem. (n.d.). Glycine, N-(4-chlorophenyl)-, methyl ester. Available at: [Link]
-
PubChem. (n.d.). Glycine, N-(4-chlorophenyl)-, ethyl ester. Available at: [Link]
-
Inoue, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Available at: [Link]
-
Lee, J., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. Available at: [Link]
-
Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. The Journal of Organic Chemistry. Available at: [Link]
-
LECO Corporation. (n.d.). Development of a New Metabolomics Method using GC-TOFMS with Automated Derivatization System. Available at: [Link]
-
Pinkston, J. D., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Available at: [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Kim, H., et al. (2010). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society. Available at: [Link]
- Google Patents. (2016). A kind of method preparing p-chlorophenylglycine.
-
National Institutes of Health. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Available at: [Link]
-
Sung, S. (2023). COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS OF D-AMINO ACIDS... MavMatrix. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]
-
ResearchGate. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis... Available at: [Link]
-
Shanghai Freemen Chemicals Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Available at: [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Available at: [Link]
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N-(4-Chlorophenyl)glycine: A Versatile Scaffold for the Synthesis of Privileged Chemical Libraries
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic design of chemical libraries is paramount for identifying novel therapeutic leads. The choice of a central molecular scaffold dictates the chemical space that can be explored and ultimately influences the biological relevance of the library. This guide introduces N-(4-chlorophenyl)glycine as a highly versatile and synthetically tractable scaffold for constructing diverse peptidomimetic libraries. We provide a comprehensive overview of its strategic advantages, detailed experimental protocols for both solid-phase and solution-phase library synthesis, and expert insights into the rationale behind key methodological choices.
Introduction: The Strategic Value of the N-Aryl Glycine Scaffold
Peptidomimetics are a cornerstone of therapeutic development, designed to replicate the biological activity of peptides while overcoming their inherent liabilities, such as poor metabolic stability and low oral bioavailability.[1] The foundation of a successful peptidomimetic library is the scaffold—a core structure that presents functional groups in a defined three-dimensional arrangement.[2][3]
This compound emerges as a privileged scaffold for several key reasons:
-
Structural Mimicry: As an N-substituted glycine, it is a structural isomer of a natural dipeptide, forming the basis of "peptoids."[4] The N-aryl substitution enforces a trans-amide bond geometry, reducing conformational heterogeneity and providing a more rigid, predictable backbone structure compared to flexible N-alkyl peptoids.[5]
-
Synthetic Tractability: The scaffold possesses two orthogonal points for diversification: a carboxylic acid and a secondary amine. These functional handles are amenable to a vast array of robust and well-established chemical transformations.
-
Physicochemical Properties: The 4-chlorophenyl group imparts a degree of lipophilicity and metabolic stability. The chlorine atom can engage in specific halogen bonding interactions with biological targets and serves as a useful probe in structure-activity relationship (SAR) studies.
-
Rapid Diversification: The scaffold is an ideal component for multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple building blocks in a single, efficient step.[6][7]
This guide provides the necessary protocols and strategic framework to leverage the this compound scaffold for the generation of high-quality chemical libraries.
Synthesis and Characterization of the Scaffold
While commercially available, this compound can be efficiently synthesized in-house. A mild and effective one-pot procedure involves the rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide.[8][9] This method proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired product in high yield.[8]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [10] |
| Molecular Weight | 185.61 g/mol | [8][11] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 144–146 °C | [8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.09 (d, 2H), 6.56 (d, 2H), 3.78 (s, 2H) | [8] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.43, 147.21, 128.51, 119.42, 113.52, 44.59 | [8] |
| HRMS (ESI) [M+H]⁺ | Calculated: 186.0322; Found: 186.0329 | [8] |
Chemical Library Design Strategy
The this compound scaffold offers multiple avenues for library diversification. The primary strategies involve derivatization at the carboxylic acid and secondary amine moieties, either sequentially or concurrently through multicomponent reactions.
Caption: Library diversification strategies using the this compound scaffold.
Experimental Protocols
The following protocols provide detailed, validated methodologies for constructing chemical libraries based on the this compound scaffold.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Amide Library
This protocol leverages the efficiency of solid-phase synthesis to generate a library of diverse amides by functionalizing the scaffold's carboxylic acid group.[12][13] The use of a solid support dramatically simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps.[2]
Caption: Workflow for solid-phase synthesis of an N-(4-chlorophenyl)glycinamide library.
Methodology:
-
Resin Preparation: 1.1. Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel. 1.2. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour at room temperature (RT). 1.3. Drain the DMF and wash the resin thoroughly with DMF (3x).
-
Scaffold Coupling: 2.1. In a separate vial, dissolve this compound (3 eq. relative to resin loading), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. 2.2. Add the activation solution to the swelled resin. 2.3. Agitate the mixture at RT for 4 hours. 2.4. Drain the vessel and wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble components.
-
Library Synthesis (Parallel Format): 3.1. Distribute the scaffold-bound resin into the wells of a multi-well filtration block. 3.2. To each well, add a solution of a unique primary amine (3 eq.) and coupling reagents (HCTU, 2.9 eq.; DIPEA, 6 eq.) in DMF. 3.3. Seal the block and agitate at RT overnight. 3.4. Wash the resin in all wells extensively with DMF and DCM.
-
Cleavage and Work-up: 4.1. Treat the resin in each well with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours at RT. 4.2. Collect the filtrate from each well into a corresponding labeled collection tube. 4.3. Concentrate the TFA in vacuo. 4.4. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether. 4.5. Dissolve the crude products in a suitable solvent (e.g., DMSO/water) for analysis and screening.
Scientist's Notes:
-
Rationale for Rink Amide Resin: This resin contains an acid-labile linker that, upon cleavage with TFA, yields a C-terminal primary amide, a common feature in bioactive molecules.[13]
-
Coupling Reagents: HCTU is a highly efficient coupling reagent that minimizes racemization. Other carbodiimide or phosphonium-based reagents can also be used.
-
Quality Control: A small sample of resin can be cleaved after the scaffold coupling step (Step 2) and analyzed by LC-MS to ensure successful loading before proceeding to library synthesis.
Protocol 2: Solution-Phase Synthesis via Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool in combinatorial chemistry that combines four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—to form an α-acylamino amide in a single pot.[6][14] Here, this compound serves as the carboxylic acid component, enabling the rapid generation of a highly complex library.[15]
Caption: The Ugi four-component reaction (U-4CR) utilizing the this compound scaffold.
Methodology (96-Well Plate Format):
-
Reagent Preparation: 1.1. Prepare stock solutions of this compound (e.g., 0.5 M in methanol), a diverse set of aldehydes (0.5 M in methanol), primary amines (0.5 M in methanol), and isocyanides (0.5 M in methanol).
-
Reaction Assembly: 2.1. Using a liquid handling robot or multichannel pipette, dispense the this compound stock solution into all 96 wells of a reaction plate. 2.2. Dispense the aldehyde stock solutions, adding a different aldehyde to each column. 2.3. Dispense the amine stock solutions, adding a different amine to each row. 2.4. Dispense the isocyanide stock solutions. This can be done by adding a single isocyanide to the entire plate or by using multiple isocyanides for even greater diversity.
-
Reaction and Work-up: 3.1. Seal the reaction plate and agitate at RT for 48-72 hours. 3.2. After the reaction is complete, remove the solvent from all wells by evaporation in vacuo. 3.3. Re-dissolve the residues in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM) for direct use in high-throughput screening.
Scientist's Notes:
-
Solvent Choice: Methanol is an excellent solvent for the Ugi reaction as it effectively solubilizes the starting materials and the intermediate iminium ion.[16]
-
Stoichiometry: Equimolar amounts of all four components are typically used. The reaction is often robust and proceeds to high conversion without the need for catalysts.
-
Diversity: The power of the Ugi reaction lies in its convergence. Using just 10 different aldehydes, 10 amines, and 10 isocyanides with the single scaffold can theoretically generate 1,000 unique products.[17]
Data Summary and Application
The synthesized libraries can be screened against a wide range of biological targets. The data below illustrates a hypothetical screening result for a small library synthesized via Protocol 1.
Table 2: Representative Library Compounds and Hypothetical Screening Data
| Compound ID | R-Group (from Amine) | Formula | MW ( g/mol ) | % Inhibition @ 10 µM (Hypothetical) |
| LIB-001 | Benzylamine | C₁₅H₁₄ClN₂O₂ | 289.74 | 12.5 |
| LIB-002 | 4-Fluorobenzylamine | C₁₅H₁₃ClFN₂O₂ | 307.73 | 45.8 |
| LIB-003 | Cyclohexylamine | C₁₄H₁₈ClN₂O₂ | 281.76 | 8.2 |
| LIB-004 | 3-Methoxypropylamine | C₁₂H₁₆ClN₂O₃ | 271.72 | 78.1 |
Such data allows for the rapid identification of "hits" (e.g., LIB-004) and the elucidation of initial SAR trends, which can guide the design of next-generation, focused libraries for lead optimization. Derivatives of N-aryl glycines have shown promise as anti-inflammatory agents, making targets in inflammation pathways an attractive starting point for screening.[18]
Conclusion
This compound is a robust and strategically sound scaffold for the construction of diverse and biologically relevant chemical libraries. Its peptoid-like structure, combined with its synthetic accessibility via both solid-phase and multicomponent reaction methodologies, provides medicinal chemists with a powerful platform for drug discovery. The protocols and workflows detailed in this guide offer a validated starting point for researchers to explore the vast chemical space accessible from this privileged starting material.
References
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications (RSC Publishing). Available at: [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]
-
A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. RSC Publishing. Available at: [Link]
-
Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society. Available at: [Link]
-
(PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]
-
Combinatorial Chemistry-Parallel Synthesis. Polyphor Ltd. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Universitat de Barcelona. Available at: [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]
-
The use of the Ugi four-component condensation. PubMed. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
-
COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Nature. Available at: [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
-
Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Combinatorial Chemistry in Drug Discovery. PubMed Central (NIH). Available at: [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PubMed Central (NIH). Available at: [Link]
-
Combinatorial Chemistry: Solution Phase Synthesis. YouTube. Available at: [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available at: [Link]
-
Ugi four-center three-component reaction for the parallel solid-phase synthesis of N-substituted thiomopholinones. ResearchGate. Available at: [Link]
-
Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. The University of Manchester. Available at: [Link]
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- 2. Design, Synthesis, and Utility of Defined Molecular Scaffolds [mdpi.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. Hit2Lead | this compound | CAS# 5465-90-7 | MFCD00462901 | BB-5368059 [hit2lead.com]
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- 12. researchgate.net [researchgate.net]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of N-(4-Chlorophenyl)glycine and its Derivatives
Introduction: Unveiling the Cytotoxic Potential of N-(4-Chlorophenyl)glycine Derivatives
This compound and its chemical relatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The inclusion of a chlorophenyl group can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its bioavailability and interaction with biological targets[1]. Derivatives of phenylglycine have demonstrated a range of biological activities, including the induction of apoptosis in cancer cell lines through the activation of caspases[2]. For instance, certain symmetrical chlorophenylamino-s-triazine derivatives have exhibited potent cytotoxic activity against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines[1].
Given the potential for this class of compounds to act as cytotoxic agents, a thorough in vitro evaluation is a critical first step in the drug development process. This guide provides a comprehensive suite of protocols to assess the cytotoxic effects of this compound and its derivatives, enabling researchers to determine their potency, mechanism of cell death, and potential as therapeutic candidates. We will delve into assays that measure metabolic activity, membrane integrity, and key markers of programmed cell death (apoptosis).
Strategic Approach to Cytotoxicity Assessment
A multi-faceted approach is essential to fully characterize the cytotoxic profile of a compound. We recommend a tiered strategy, beginning with a general assessment of cell viability and followed by more specific assays to elucidate the mechanism of cell death.
Part 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Core Principle
This assay is predicated on the assumption that a decrease in metabolic activity correlates with a loss of cell viability. It is an excellent high-throughput screening method to determine the concentration range at which a compound exhibits cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50).
Detailed Protocol: MTT Assay
Materials:
-
This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[4]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol).
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
| Parameter | Calculation | Description |
| % Cell Viability | (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 | Represents the percentage of viable cells in the presence of the test compound relative to the untreated control. |
| IC50 Value | Determined from a dose-response curve | The concentration of the compound that inhibits cell viability by 50%. This is a key measure of the compound's potency. |
Part 2: Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7][8] The amount of LDH in the supernatant is proportional to the number of lysed cells.[8]
Core Principle
This assay quantifies cytotoxicity by measuring the loss of cell membrane integrity, a hallmark of necrosis.[6] It is a valuable method to complement the MTT assay, as it directly measures cell death rather than metabolic activity. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[7] Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[7]
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at the recommended wavelength (typically 490-520 nm).[6]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Establish Controls: It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to determine the maximum releasable LDH activity.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution (if provided in the kit) to each well. Measure the absorbance at the appropriate wavelength.
Data Analysis and Interpretation
| Parameter | Calculation | Description |
| % Cytotoxicity | ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100 | Quantifies the percentage of cell lysis induced by the test compound. |
Part 3: Differentiating Apoptosis and Necrosis with Annexin V and Propidium Iodide (PI) Staining
To understand the mechanism of cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Annexin V/PI staining followed by flow cytometry is a widely used method for this purpose.[1][2][9][10][11]
Core Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC).[2][10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[2] Therefore, PI can identify late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[9][10] Analyze the samples by flow cytometry within one hour.
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants to quantify the different cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells
Part 4: Confirming Apoptosis via Caspase-3/7 Activity
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[12]
Core Principle
This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[13] When Caspase-3/7 is active, it cleaves the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of active Caspase-3/7.[13]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or a similar kit.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
An increase in the luminescent signal in treated cells compared to untreated controls indicates the activation of Caspase-3 and/or -7, providing strong evidence that the compound induces apoptosis.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound and its derivatives. By systematically evaluating metabolic activity, membrane integrity, and key apoptotic markers, researchers can gain valuable insights into the potency and mechanism of action of these compounds. Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the specific signaling pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc, 3(6), e374.
- Moghimi, S. M., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1949, 295-303.
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Bio-protocol. (2018). Caspase 3/7 Assay, Cytotoxicity Assay, and Viability Assay in a Single Well. Bio-protocol, 8(12), e2888.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
Sources
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perezone and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine, N-(4-chlorophenyl)-, methyl ester | C9H10ClNO2 | CID 11298576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | this compound | CAS# 5465-90-7 | MFCD00462901 | BB-5368059 [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Glycine alleviates fluoride-induced oxidative stress, apoptosis and senescence in a porcine testicular Sertoli cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine prevents apoptosis of rat sinusoidal endothelial cells caused by deprivation of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine prevents the induction of apoptosis attributed to mesenteric ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Chlorophenyl)glycine Synthesis
Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting specific experimental issues and answer frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound, regardless of the chosen synthetic route.
Question: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields are a frequent challenge in organic synthesis. The root cause often lies in one or more of the following areas: reagent quality, reaction conditions, or workup procedures.[1] A systematic approach to troubleshooting is crucial.
Answer:
To diagnose and resolve low yields, consider the following factors, starting with the most fundamental:
-
Reagent and Solvent Purity:
-
Moisture and Air Sensitivity: Many organometallic catalysts (e.g., Palladium complexes in Buchwald-Hartwig amination) and strong bases (e.g., sodium tert-butoxide) are sensitive to moisture and air. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Solvent Quality: Use anhydrous solvents, especially in moisture-sensitive reactions. The presence of water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation of the aryl halide.[2]
-
Reagent Purity: Verify the purity of your starting materials, such as 4-chloroaniline and the glycine equivalent. Impurities can interfere with the reaction and introduce byproducts that complicate purification.
-
-
Reaction Parameters:
-
Temperature Control: Inadequate temperature control can either slow down the reaction (if too low) or promote decomposition of reactants, products, or catalysts (if too high). Monitor the internal reaction temperature closely.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Quench the reaction once the starting material is consumed to prevent the formation of degradation products.[1] Conversely, if the reaction stalls, it might indicate catalyst deactivation or incomplete reagent addition.
-
Stirring: In heterogeneous mixtures, efficient stirring is critical to ensure proper mixing and mass transfer.
-
-
Work-up and Purification:
-
Extraction Efficiency: During aqueous workup, ensure complete extraction of the product by using an adequate volume of organic solvent and performing multiple extractions.
-
Drying Agent: Thoroughly rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with the extraction solvent to recover any adsorbed product.[1]
-
Purification Method: The choice of purification method is critical. For this compound, which is an amino acid, purification can sometimes be achieved by pH adjustment and crystallization.[3][4] A common procedure involves dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified product.[3]
-
Question: I am observing significant byproduct formation in my N-arylation reaction. What are the likely culprits and how can I minimize them?
Side reactions are a major contributor to reduced yields and purification difficulties. In the context of N-arylation for synthesizing this compound, several side reactions are common.
Answer:
The formation of byproducts is highly dependent on the specific N-arylation method employed. Here's a breakdown of common side reactions and mitigation strategies:
-
For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This is the replacement of the chlorine atom on the aryl halide with a hydrogen atom, leading to the formation of aniline from 4-chloroaniline. This can be caused by the presence of water or other protic sources.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. The choice of base and ligand can also influence this side reaction.[2]
-
-
Homocoupling of Aryl Halide: This results in the formation of biaryl compounds.
-
Solution: The choice of ligand is critical in suppressing this side reaction. Bulky, electron-rich phosphine ligands often favor the desired C-N bond formation.[5]
-
-
β-Hydride Elimination: This can occur if the amine coupling partner has β-hydrogens, leading to the formation of an imine and a hydrodehalogenated arene.[6]
-
Solution: While glycine itself does not have β-hydrogens on the nitrogen substituent, this can be a concern with other amine starting materials.
-
-
-
For Copper-Catalyzed Ullmann-type Reactions:
-
Homocoupling: Similar to palladium-catalyzed reactions, homocoupling of the aryl halide can occur.
-
Solution: The use of ligands such as 1,10-phenanthroline or amino acids can help to minimize this side reaction by accelerating the desired C-N coupling.[2]
-
-
Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures, which can lead to product degradation.
-
Solution: Modern protocols often utilize more active copper sources and ligands, allowing the reaction to proceed at lower temperatures.[2]
-
-
Question: My reaction using the Bucherer-Bergs synthesis for this compound is not proceeding as expected. What should I check?
The Bucherer-Bergs reaction is a classic method for synthesizing α-amino acids from carbonyl compounds.[7] While robust, several factors can impact its success.
Answer:
The Bucherer-Bergs synthesis involves the formation of a hydantoin intermediate followed by hydrolysis. Here are key troubleshooting points for this multi-step process:
-
Hydantoin Formation:
-
Reagent Stoichiometry: Ensure the correct molar ratios of 4-chlorobenzaldehyde, sodium cyanide (or potassium cyanide), and ammonium carbonate (or ammonium chloride and sodium carbonate) are used.
-
pH Control: The reaction is sensitive to pH. The initial condensation to form the hydantoin is typically carried out under basic conditions.
-
Temperature: The reaction usually requires heating. Ensure the temperature is maintained within the optimal range as specified in the protocol.[8]
-
-
Hydrolysis of the Hydantoin:
-
Incomplete Hydrolysis: The hydrolysis of the hydantoin intermediate to the amino acid requires strong basic (e.g., NaOH) or acidic conditions and often elevated temperatures.[7][8] If you are isolating the hydantoin, ensure the hydrolysis step is driven to completion.
-
Racemization: Be aware that the harsh conditions of hydrolysis can lead to racemization if you are aiming for an enantiomerically pure product.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question: What are the most common synthetic routes to prepare this compound?
Answer:
Several synthetic strategies can be employed, with the choice often depending on the available starting materials, scale, and desired purity. The most prominent methods include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[6][9] It involves the reaction of an aryl halide (4-chlorobromobenzene or 4-chloroiodobenzene) with a glycine ester, followed by hydrolysis. The reaction is known for its functional group tolerance but requires careful control of reaction conditions to avoid side reactions.[6][10]
-
Bucherer-Bergs Reaction: This is a classical method that starts from 4-chlorobenzaldehyde, an alkali metal cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to yield this compound.[7] This method is often used in industrial settings.
-
Reductive Amination: This approach involves the reaction of 4-chlorophenylglyoxylic acid with an ammonia source, followed by reduction. Alternatively, a one-pot reaction between glyoxylic acid and 4-chloroaniline in the presence of a reducing agent (e.g., catalytic hydrogenation with Pd/C) can be employed.[11]
-
Nucleophilic Substitution: The reaction of 4-chloroaniline with a glycine synthon bearing a leaving group, such as bromoacetic acid or chloroacetic acid, can also yield the desired product.[4] This method is straightforward but may require elevated temperatures.
Question: How can I effectively purify crude this compound?
Answer:
This compound is an amino acid and its purification can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial and may require some experimentation.
-
Acid-Base Extraction/Precipitation: Due to its amphoteric nature, this compound's solubility is pH-dependent. A common purification strategy involves:
-
Dissolving the crude product in a dilute aqueous base (e.g., NaOH solution) to form the sodium salt.[3][12]
-
Filtering the solution to remove any base-insoluble impurities.
-
Acidifying the filtrate with a mineral acid (e.g., HCl) to a pH where the amino acid is least soluble (its isoelectric point), causing it to precipitate out of the solution.[3]
-
The precipitated solid can then be collected by filtration, washed with water, and dried.
-
-
Chromatography: While less common for bulk purification of this compound, techniques like column chromatography on silica gel can be used, particularly for small-scale purification or for removing closely related impurities. However, the polar nature of the amino acid can make chromatography challenging.
Question: What are the key safety precautions I should take when synthesizing this compound?
Answer:
As with any chemical synthesis, a thorough risk assessment should be conducted before starting any experimental work. Specific hazards associated with the synthesis of this compound include:
-
Toxic Reagents:
-
Cyanide Salts: Sodium cyanide and potassium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and have a cyanide poisoning antidote kit readily available.
-
Aryl Halides and Anilines: 4-chloroaniline and its derivatives are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Reactive Reagents:
-
Strong Bases: Reagents like sodium tert-butoxide are corrosive and react violently with water.
-
Palladium Catalysts: While not acutely toxic in the same way as cyanide, fine powders of palladium catalysts can be pyrophoric.
-
-
General Precautions:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of all chemical waste according to your institution's guidelines.
-
Visualizations and Data
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Troubleshooting Logic: Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields in the synthesis of this compound.
Table 1: Common N-Arylation Conditions and Considerations
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) or Palladium(II) complexes | Copper(I) or Copper(0) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | Often ligand-free (harsh conditions) or with ligands like 1,10-phenanthroline, amino acids (milder conditions) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Typically strong bases like K₂CO₃, K₃PO₄ |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) | High-boiling polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Generally milder (e.g., 80-120 °C) | Often requires higher temperatures (>150 °C) for traditional methods |
| Key Considerations | Air and moisture sensitive, catalyst and ligand cost, potential for hydrodehalogenation | Harsh conditions can limit functional group tolerance, stoichiometry of copper can be high |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Organic Syntheses. Phenylglycine. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Reddit. Need help with N-Arylation reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
- Google Patents. A kind of method preparing p-chlorophenylglycine.
-
Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available from: [Link]
-
MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]
-
ACS Catalysis. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. Available from: [Link]
-
PubMed. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Available from: [Link]
- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
PubMed Central. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Available from: [Link]
- Google Patents. N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD.
-
ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available from: [Link]
-
ResearchGate. Clopidogrel Hydrogen Sulfate. Available from: [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
ResearchGate. Selective Coupling of Lysine with Glycine Nitrile to Yield Peptide... Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 8. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-N-(4-Chlorophenyl)glycine in SPPS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Fmoc-N-(4-Chlorophenyl)glycine in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols needed to overcome challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-N-(4-Chlorophenyl)glycine considered a "difficult" residue to couple in SPPS?
A1: The primary challenge with Fmoc-N-(4-Chlorophenyl)glycine lies in its structure. It is an N-substituted amino acid, meaning the alpha-nitrogen is a secondary amine bearing a bulky 4-chlorophenyl group. This substitution creates significant steric hindrance, which physically impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain attached to the resin.[1] This steric clash slows down reaction kinetics and often leads to incomplete or failed coupling reactions when using standard protocols.[1][2]
Q2: My standard Kaiser test is negative (yellow/colorless) after the coupling step, but mass spectrometry of my final peptide shows a deletion of the N-(4-Chlorophenyl)glycine residue. What is happening?
A2: This is a classic and critical issue when working with N-substituted amino acids. The Kaiser test is designed to detect primary amines .[3][4][5] When Fmoc-N-(4-Chlorophenyl)glycine successfully couples to the peptide chain, the new N-terminal amine is a secondary amine . The Kaiser test is not reliable for detecting secondary amines and will yield a "false negative" result (colorless or faint yellow), leading you to mistakenly believe the coupling was successful.[3][6]
To accurately monitor the coupling of this residue, you must use a test specific for secondary amines, such as the Chloranil Test or the Isatin Test .[3][4][6] A positive Chloranil test (blue/greenish-blue beads) indicates the presence of unreacted secondary amine, signifying an incomplete coupling.
Q3: What are the most effective coupling reagents and conditions to start with for Fmoc-N-(4-Chlorophenyl)glycine?
A3: For sterically demanding couplings, standard carbodiimide reagents (like DIC) or even HBTU/TBTU may be insufficient.[7] You must employ more potent, high-efficiency coupling reagents. The recommended choices fall into two main classes:
-
Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It forms a more reactive HOAt active ester, which is exceptionally effective for hindered couplings.[1][8][9][10]
-
Phosphonium Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, particularly effective for coupling N-methylated (and by extension, other N-substituted) amino acids.[10]
A robust starting point would be to use a 3- to 5-fold excess of both the Fmoc-N-(4-Chlorophenyl)glycine and a high-efficiency coupling reagent like HATU, with an extended coupling time of at least 2 hours.[1]
Q4: My initial coupling with HATU was still incomplete. What are the next steps to optimize the reaction?
A4: If a single coupling with a powerful reagent is not enough, you have several proven strategies to drive the reaction to completion:
-
Extend the Reaction Time: Allow the coupling to proceed for a longer duration, for example, 4 hours or even overnight.[1]
-
Perform a "Double Coupling": After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of activated Fmoc-N-(4-Chlorophenyl)glycine.[2][5] This re-introduces a high concentration of the active ester to react with the remaining free amines.
-
Increase the Reaction Temperature: Carefully increasing the temperature to 40-50°C can provide the necessary energy to overcome the steric barrier. However, be aware that elevated temperatures can increase the risk of racemization, especially with phenylglycine derivatives.[2][11] This option should be used judiciously.
Q5: I am concerned about the potential for racemization of the this compound residue. How can I minimize this risk?
A5: This is a valid concern. Phenylglycine derivatives are known to be susceptible to epimerization at the α-carbon.[11][12] The risk is highest during the amino acid activation step, especially in the presence of a strong base. To mitigate this:
-
Minimize Pre-activation Time: Add the activating base (e.g., DIPEA) to the amino acid/coupling reagent solution immediately before adding it to the resin.[1]
-
Use a Weaker Base: Consider replacing the commonly used DIPEA with a less hindered or weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[1][7] This can reduce the rate of α-proton abstraction that leads to racemization.
-
Avoid Excessive Heat: Use elevated temperatures only when necessary and for the minimum time required to achieve complete coupling.
Q6: What is the best course of action if the coupling remains incomplete even after double coupling and other optimizations?
A6: If a small percentage of the N-terminal amines on the resin stubbornly refuse to couple, it is critical to prevent them from reacting in subsequent cycles. Unreacted amines will lead to the formation of deletion sequences (peptides lacking the intended residue), which can be very difficult to separate from the target peptide during purification.[1]
The solution is capping . This involves acetylating the unreacted amines with a highly reactive agent like acetic anhydride, typically in the presence of a base like DIPEA or pyridine. This acetylation reaction is very fast and not sterically hindered, effectively blocking the unreacted sites from further elongation.[1][5]
Troubleshooting Workflow
// Node Definitions start [label="Low Coupling Efficiency\nDetected for\nFmoc-N-(4-Cl-Ph)Gly", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is your monitoring method correct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser [label="Using Kaiser Test?\n(Incorrect for this residue)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chloranil [label="Using Chloranil Test?\n(Correct for secondary amines)", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Are coupling conditions optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Use Potent Reagent\n(e.g., HATU, PyAOP)\n[3-5 eq.]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; time [label="Extend Coupling Time\n(2-4h or overnight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double [label="Perform Double Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Coupling Still Incomplete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cap [label="Cap Unreacted Amines\n(Use Acetic Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed to Next\nDeprotection Step", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> kaiser [label="Yes"]; q1 -> chloranil [label="No"]; kaiser -> chloranil [label="Switch Method"]; chloranil -> q2 [label="Proceed"];
q2 -> reagent [label="No"]; reagent -> time -> double -> q3; q2 -> q3 [label="Yes"];
q3 -> cap [label="Yes"]; q3 -> proceed [label="No"]; cap -> proceed; } }
Caption: Troubleshooting logic for low coupling efficiency.
Data Summary
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Name | Class | Activation Mechanism | Recommendation for Fmoc-N-(4-Chlorophenyl)glycine |
| DIC/HOBt | Carbodiimide | Forms OBt active ester | Not Recommended as a first choice. Often too slow for severely hindered residues.[9] |
| HBTU/TBTU | Uronium/Aminium | Forms OBt active ester | Use with caution. May provide insufficient activation.[7][10] |
| HATU | Uronium/Aminium | Forms highly reactive OAt active ester | Highly Recommended. Excellent efficiency for hindered and N-methyl amino acids.[1][9][13] |
| PyAOP | Phosphonium | Forms OAt active ester | Highly Recommended. Very effective for N-substituted residues with low racemization.[10] |
| COMU | Uronium/Aminium | Forms Oxyma active ester | Highly Recommended. A modern, very fast, and efficient reagent with improved safety profile.[8][9] |
Key Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-N-(4-Chlorophenyl)glycine using HATU
This protocol outlines a robust method for coupling sterically hindered N-substituted amino acids.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the preceding amino acid, wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[14]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-N-(4-Chlorophenyl)glycine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Activation: Add DIPEA or NMM (8 equivalents) to the activation solution and vortex briefly. Crucially, use this solution immediately to minimize potential side reactions and racemization.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Monitoring: Take a small sample of resin beads (1-2 mg) and perform the Chloranil Test (see Protocol 2) to check for completion.
-
Recoupling (if necessary): If the Chloranil test is positive (blue beads), repeat steps 2-6 for a "double coupling".[2]
Protocol 2: The Chloranil Test for Secondary Amines
This test is essential for confirming the completion of coupling for N-substituted residues.[6]
-
Sample Preparation: Place a small sample of washed and dried resin beads (1-2 mg) into a small glass test tube.
-
Reagent Addition:
-
Add 2-3 drops of acetaldehyde in DMF.
-
Add 2-3 drops of p-chloranil solution (2% in DMF).
-
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the resin beads.
-
Positive Result (Incomplete Coupling): Blue or greenish-blue beads indicate the presence of unreacted secondary amines.
-
Negative Result (Complete Coupling): Yellow or colorless beads indicate the coupling reaction is complete.
-
Protocol 3: Capping of Unreacted Amines
Use this protocol if coupling remains incomplete after optimization to prevent deletion sequence formation.[1]
-
Resin Preparation: After the final coupling attempt, wash the resin thoroughly with DMF (5 times).
-
Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all capping reagents before proceeding to the next Fmoc deprotection step.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin Institute of Technology.
-
Salome, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
-
Kang, H., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
- Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. Retrieved from [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Ollivier, N., et al. (2017). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). ResearchGate. Retrieved from [Link]
-
Zach, T., et al. (2015). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
- Hood, C. A., et al. (2011).
-
Francoia, J-P. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. Retrieved from [Link]
-
Laino, V., et al. (2023). Chemical structures of organic bases investigated for Fmoc-removal in SPPS. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kaiser Test (Ninhydrin Test) [langene.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Preventing Racemization of N-(4-Chlorophenyl)glycine in Peptide Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Topic: Preventing Racemization of N-(4-Chlorophenyl)glycine during Peptide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the challenge of maintaining stereochemical integrity when incorporating this compound into peptide sequences. Due to the electronic properties of its side chain, this N-aryl amino acid is particularly susceptible to racemization, which can compromise the biological activity and purity of the final peptide. This resource is designed to help you diagnose, solve, and prevent these issues in your work.
Section 1: The Mechanism of Racemization - Why Does it Happen?
Q1: What is the primary chemical pathway that leads to racemization of this compound during coupling?
A1: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] Here's the step-by-step process:
-
Activation: The carboxylic acid of the N-protected this compound is activated by a coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HATU). This creates a highly reactive intermediate, such as an O-acylisourea ester.[1][2][4]
-
Cyclization: This highly reactive intermediate can undergo intramolecular cyclization, where the backbone carbonyl oxygen attacks the activated carboxyl group, forming a planar oxazolone ring.[1][5][6]
-
Enolization & Racemization: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is now significantly more acidic.[3][7] A base present in the reaction mixture (e.g., DIPEA, NMM) can easily abstract this proton, forming a symmetric, planar enolate intermediate. Reprotonation can then occur from either face of the planar ring, leading to a mixture of both L- and D-isomers, thus destroying the original stereochemistry.[1][7]
The phenyl group in N-phenylglycine derivatives stabilizes the anionic intermediate formed upon proton abstraction, making these residues particularly prone to racemization compared to other amino acids.[1]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. oxymapure.com [oxymapure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
Technical Support Center: N-(4-Chlorophenyl)glycine in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-(4-chlorophenyl)glycine. As a non-canonical, N-aryl glycine derivative, this amino acid presents unique challenges during solid-phase peptide synthesis (SPPS). This document offers expert insights and field-proven protocols to help you navigate these complexities, ensuring the integrity and purity of your final peptide product.
Introduction: The Challenge of Incorporating this compound
This compound is a valuable building block in medicinal chemistry, often used to introduce conformational constraints or modulate the pharmacological properties of peptides. However, its unique structure—specifically the electron-withdrawing 4-chlorophenyl group directly attached to the nitrogen atom—significantly influences its reactivity. This leads to a heightened risk of specific side reactions that can compromise synthesis yield and purity. The most critical of these is epimerization, but other issues such as diketopiperazine formation and poor coupling efficiency must also be carefully managed. This guide will break down the causes of these side reactions and provide robust strategies for their prevention and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Epimerization (Racemization)
This is the most prevalent and challenging side reaction when working with this compound and other arylglycine derivatives.
Q1: What is epimerization, and why is this compound so susceptible to it?
A: Epimerization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting one enantiomer into its diastereomer within the peptide chain.[1][2] For this compound, the α-proton is unusually acidic. This is due to the combined electron-withdrawing effects of the adjacent carboxyl group and the resonance-stabilizing 4-chlorophenyl ring on the nitrogen.[3] During the coupling step, the carboxylic acid is activated, which further increases the acidity of this α-proton. In the presence of a base, this proton can be easily abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L configurations and a loss of stereochemical purity in the final peptide.[3]
A second common pathway for epimerization is through the formation of a 5(4H)-oxazolone intermediate.[3][4] The activated N-protected amino acid can cyclize, and the α-proton on the resulting oxazolone ring is highly acidic and equilibrates rapidly, leading to racemization. Nucleophilic attack by the incoming amine on this racemized intermediate produces a mixture of epimeric peptides.[3]
Caption: Mechanisms of epimerization for N-aryl glycines.
Q2: Which step of my synthesis protocol is most likely causing epimerization?
A: The amino acid activation and coupling step is, without question, the most critical phase for epimerization.[3] This is the point where the carboxylic acid is converted into a highly reactive species (e.g., an O-acylisourea, active ester, or acid halide), making the α-proton maximally susceptible to abstraction by the bases required for the coupling reaction. The choice of coupling reagent, additives, and base, along with reaction temperature and time, are the defining factors.[3][5]
Q3: How can I modify my coupling protocol to minimize epimerization?
A: Minimizing epimerization requires a multi-faceted approach focused on optimizing the coupling conditions.
-
Choice of Base: This is paramount. Avoid strong, sterically unhindered bases.
-
Avoid: N,N-diisopropylethylamine (DIPEA) is a common choice in SPPS but is known to promote epimerization with sensitive residues.[5]
-
Recommended: Use a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM) .[5][6] These bases are sufficient to facilitate the coupling reaction but are less likely to abstract the sensitive α-proton.
-
-
Coupling Reagents & Additives:
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly efficient but should be used cautiously. Always use them with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or HOBt, which are known to suppress racemization.[7][8]
-
Phosphonium Reagents: PyBOP and PyAOP are also effective. PyAOP is noted for preventing guanidinylation side reactions.[9][10]
-
Carbodiimides: When using DIC or EDC, the addition of an agent like Oxyma Pure or HOAt is essential to minimize both epimerization and O→N acyl migration side reactions.[10]
-
Special Reagents: For particularly difficult couplings, consider using 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization.[10]
-
-
Reaction Temperature and Time:
-
Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). Higher temperatures accelerate the rate of both coupling and epimerization, but epimerization often increases more significantly.[3]
-
Minimize the coupling time. Use a concentration of reagents that allows for rapid coupling (e.g., 1-2 hours) to reduce the exposure time of the activated amino acid to basic conditions.
-
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Rationale |
| Base | DIPEA | 2,4,6-Trimethylpyridine (Collidine) | Collidine is a weaker, more sterically hindered base, reducing α-proton abstraction.[5][6] |
| Coupling Reagent | HBTU alone | HATU / HCTU / DEPBT | HATU provides rapid coupling; DEPBT is inherently low-racemizing.[10] |
| Additive | None | Oxyma Pure / HOAt | Additives form active esters that are less prone to oxazolone formation and subsequent racemization.[7][8] |
| Temperature | Room Temperature to 40°C | 0°C to Room Temperature | Lower temperatures decrease the rate of base-catalyzed enolization.[3] |
| Pre-activation Time | > 5 minutes | < 1 minute or in-situ | Minimizes the time the activated amino acid exists before reacting with the amine, reducing the window for epimerization. |
Category 2: Diketopiperazine (DKP) Formation
Q4: I am seeing significant peptide cleavage after coupling the second amino acid to this compound. What is happening?
A: You are likely observing diketopiperazine (DKP) formation. This is an intramolecular side reaction that occurs at the dipeptide stage, where the N-terminal amino group attacks the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a cyclic DKP.[9][11] This side reaction is particularly prevalent in Fmoc-based synthesis under basic conditions (during Fmoc deprotection of the second amino acid) and is sequence-dependent.[7] Sequences containing Glycine or Proline at either of the first two positions are especially susceptible.[9][12] Since this compound is a glycine derivative, it is prone to this side reaction.
Caption: Workflow of Diketopiperazine (DKP) formation.
Q5: How can I prevent DKP formation when this compound is the C-terminal residue?
A: Several strategies can effectively suppress DKP formation:
-
Use a Sterically Hindered Resin: Employ a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin.[7] The steric hindrance around the ester linkage makes the intramolecular attack by the N-terminal amine less favorable.
-
Use a Protected Dipeptide: Instead of coupling the second amino acid (AA2) to the resin-bound this compound, couple a pre-formed, protected dipeptide (e.g., Fmoc-AA2-N-(4-ClPh)Gly-OH) directly to the resin. This bypasses the vulnerable dipeptidyl-resin stage entirely.
-
Modify the Deprotection Step: When removing the Fmoc group from the second amino acid, use a milder base or add HOBt to the piperidine solution. This can sometimes reduce the rate of the cyclization reaction.[7]
-
Immediate Coupling: After the Fmoc deprotection of the second residue, proceed immediately to the coupling of the third amino acid without any delay. This introduces a competing intermolecular reaction (peptide bond formation) that can outpace the intramolecular DKP formation.
Category 3: Other Potential Side Reactions
Q6: Can this compound form N-carboxyanhydrides (NCAs)?
A: Yes, like other amino acids, this compound can form an N-carboxyanhydride (NCA), also known as a Leuchs' anhydride.[13] This typically occurs during the synthesis of the Fmoc-protected monomer if phosgene or a phosgene equivalent (e.g., triphosgene) is used.[13][14] If impure Fmoc-N-(4-chlorophenyl)glycine containing residual NCA is used in synthesis, it can lead to uncontrolled polymerization or side reactions. Always ensure you are using a high-purity, well-characterized monomer. NCA formation is generally not a major concern during the peptide coupling step itself under standard SPPS conditions.
Q7: Am I at risk of guanidinylation when using HATU/HBTU to couple this compound?
A: Yes. Guanidinylation is a side reaction where uronium/aminium-based coupling reagents (like HATU or HBTU) react with the free N-terminal amine of the growing peptide chain, forming an irreversible guanidinium cap that terminates the synthesis.[7][10] This can happen if a large excess of the coupling reagent is used or if the reagent is allowed to react with the resin before the amino acid has been activated.
Prevention: To avoid this, always pre-activate the carboxylic acid of Fmoc-N-(4-chlorophenyl)glycine with the coupling reagent and base for a short period (e.g., <1 minute) before adding the mixture to the resin-bound peptide.[7] This ensures the coupling reagent is consumed in activating the amino acid and is not available to react with the N-terminus of the peptide on the resin.
Detailed Experimental Protocol
Protocol: Epimerization-Suppressed Coupling of Fmoc-N-(4-chlorophenyl)glycine
This protocol is optimized to minimize epimerization during the critical coupling step in a manual or automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-protected peptide-resin (with free N-terminal amine)
-
Fmoc-N-(4-chlorophenyl)glycine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: 2,4,6-Trimethylpyridine (Collidine)
-
Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution (Perform immediately before adding to resin):
-
In a separate reaction vessel, dissolve Fmoc-N-(4-chlorophenyl)glycine (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal volume of DMF.
-
Add Collidine (6 equivalents) to the solution.
-
Briefly vortex or agitate the solution for no more than 60 seconds. This is the "pre-activation" step. Do not let this solution stand for an extended period.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Optional: For extremely sensitive sequences, perform the coupling at 0°C by placing the reaction vessel in an ice bath.
-
-
Washing and Capping:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
To ensure any unreacted sites are blocked, perform a capping step with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or Collidine) in DMF for 10 minutes.
-
Wash the resin again with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) and dry for the next cycle.
-
-
Monitoring:
-
After coupling, a small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to check for coupling efficiency and the presence of diastereomeric impurities.
-
References
-
Gourlay, L. J., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Yanagida, M., et al. (1987). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere. Available at: [Link]
-
Yanagida, M., et al. (1991). Diketopiperazine-mediated peptide formation in aqueous solution. II. Catalytic effect of phosphate. Origins of Life and Evolution of the Biosphere. Available at: [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Available at: [Link]
-
Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Official Website. Available at: [Link]
-
Behrendt, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Othman, M., et al. (2019). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
Wilde, M., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. Organic Letters. Available at: [Link]
-
Othman, M., et al. (2019). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Hirano, R. (2016). Epimerization of Peptide. SlideShare. Available at: [Link]
-
Popali, S. (2017). Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]
-
Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage Official Website. Available at: [Link]
-
Tailhades, J. (2019). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Monash University Research Repository. Available at: [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]
-
Chen, S. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]
-
Breitenlechner, C. B., et al. (2017). N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2. eLife. Available at: [Link]
-
Yarlagadda, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Rojas, C. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Engler, A. C., et al. (2015). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development. Available at: [Link]
-
Lu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ferrazzano, L., et al. (2022). Common side reactions in peptide synthesis occurring on resin. ResearchGate. Available at: [Link]
- CN106083628A - A kind of method preparing p-chlorophenylglycine. Google Patents.
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
-
Gregory, A., et al. (2018). Synthesis of N-carboxyanhydride (NCA) and polymerisation via Living Ring Opening Polymerisation. ResearchGate. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Identification and removal of common impurities in n-(4-Chlorophenyl)glycine
Answering the user's request.## Technical Support Center: N-(4-Chlorophenyl)glycine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important organic intermediate. As a non-proteinogenic amino acid, this compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high purity is paramount for downstream applications, and this guide provides field-proven insights and detailed protocols to identify and remove common impurities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experimental work in a direct question-and-answer format.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent method for synthesizing this compound and its analogs is the Bucherer-Bergs reaction or a related Strecker synthesis.[2][3][4] Based on this pathway, you should anticipate impurities from several categories:
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. These include 4-chlorobenzaldehyde , and inorganic salts like sodium cyanide (or its hydrolysis products) and ammonium carbonate/bicarbonate.[3]
-
Key Intermediates: The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, specifically 5-(4-chlorophenyl)hydantoin .[3] Incomplete alkaline hydrolysis of this intermediate is a very common source of contamination in the final product.
-
Positional Isomers: The purity of the initial 4-chlorobenzaldehyde is critical. If the starting material contains isomeric impurities (e.g., 2-chlorobenzaldehyde or 3-chlorobenzaldehyde), your final product will be contaminated with the corresponding positional isomers of the final product, such as N-(2-chlorophenyl)glycine and N-(3-chlorophenyl)glycine .
-
By-products of Side Reactions: Although often present in smaller quantities, by-products from competing reactions can include self-condensation products of the starting aldehyde or other complex adducts formed during the reaction.
Q2: My analytical results (TLC/HPLC) show multiple spots/peaks. How can I begin to identify them?
A2: A multi-peak chromatogram requires a systematic approach to identification.
-
Relative Polarity Assessment (TLC/Normal Phase HPLC): The first step is to consider the expected polarity of the potential impurities. On a silica TLC plate, the highly polar amino acid product, this compound, will have a low Retention Factor (Rf). Less polar impurities, such as unreacted 4-chlorobenzaldehyde, will have a much higher Rf. The hydantoin intermediate will typically have an Rf value between the starting aldehyde and the final amino acid product.
-
Co-injection/Co-spotting: If you have authentic samples of the suspected impurities (e.g., 4-chlorobenzaldehyde, 5-(4-chlorophenyl)hydantoin), run a TLC or HPLC where you co-spot or co-inject your crude sample with the standard. The intensification of a specific peak/spot is strong evidence for the identity of that impurity.
-
LC-MS Analysis: For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.[5] It provides the molecular weight of the components in each peak, allowing you to correlate them with the expected masses of starting materials, intermediates, and potential by-products.
-
Spectroscopic Analysis (NMR): If an impurity is present at a significant level (>5%), it may be detectable by ¹H NMR spectroscopy. Look for characteristic signals, such as the aldehydic proton (~10 ppm) for 4-chlorobenzaldehyde or distinct aromatic splitting patterns for positional isomers.
Q3: What is the most effective first-pass technique for purifying my crude this compound?
A3: For a crystalline solid like this compound, recrystallization is the most efficient and scalable initial purification method.[6][7] The key to success lies in exploiting the amphoteric nature of the amino acid. A pH-mediated acid-base recrystallization is exceptionally effective.
The Causality: this compound has both a basic amine group and an acidic carboxylic acid group.[5]
-
In a basic solution (e.g., dilute NaOH), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities, like the starting aldehyde or the hydantoin intermediate, remain largely insoluble and can be removed by filtration.[8]
-
Subsequently, acidifying the filtered aqueous solution (e.g., with HCl) protonates the carboxylate, causing the pure amino acid to precipitate out of the solution while the inorganic salts remain dissolved.[8]
This technique is powerful because it separates compounds based on differences in acid-base properties rather than just polarity, often yielding a significant increase in purity. A detailed protocol for this method is provided below.
Q4: My product oiled out and won't crystallize, or the purity didn't improve after recrystallization. What should I do next?
A4: This is a common issue, often referred to as "oiling out," which typically indicates the presence of significant impurities that disrupt crystal lattice formation or that the chosen solvent system is unsuitable.[5] When recrystallization fails, preparative column chromatography is the next logical step.
Expert Advice:
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: Due to the polar nature of the product, a polar solvent system is required. A gradient of methanol in dichloromethane (DCM) is often effective. For example, starting with 100% DCM and gradually increasing to 5-15% methanol.[5]
-
Peak Tailing—A Common Problem: Amino acids can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing. To mitigate this, add a small amount of a competitive acid, such as 0.5-1% acetic acid , to your mobile phase.[5] The acetic acid will preferentially interact with the active sites on the silica, allowing your product to elute as a much sharper, more symmetrical peak.
Q5: I'm experiencing significant product loss during my aqueous work-up and extraction. What's going wrong?
A5: High product loss in the aqueous phase is almost always due to the amphoteric nature of your amino acid product.[5] At or near neutral pH, this compound exists predominantly as a zwitterion, which confers significant water solubility. Attempting to extract the product from a neutral aqueous solution with an organic solvent like ethyl acetate will be highly inefficient.
The Solution—pH Control: To effectively move your product into an organic layer, you must neutralize its charge.
-
Acidification: Adjust the pH of the aqueous layer to 2-3 with an acid like 1M HCl.[5] This fully protonates the carboxylate group, eliminating the negative charge and significantly reducing the compound's water solubility. At this pH, it can be efficiently extracted into an organic solvent such as ethyl acetate.
-
Basification: Alternatively, making the aqueous layer basic (pH 9-10) would deprotonate the ammonium group, but this is less common for extraction into typical organic solvents.
Always check the pH of your aqueous layer before extraction to ensure your product is in its least water-soluble form.
Visualized Workflows and Impurity Pathways
Impurity Formation Pathway
The following diagram illustrates the common Bucherer-Bergs synthesis pathway for this compound and highlights the origin points of key impurities.
Caption: Origin of common impurities during synthesis.
Purification Decision Workflow
This workflow provides a logical sequence for purifying your crude product based on initial analytical assessment.
Caption: Stepwise guide to product purification.
Data Presentation: Impurity Summary
The table below summarizes the common impurities, their likely sources, and the recommended methods for their removal.
| Impurity Name | Likely Source | Recommended Removal Method | Key Analytical Signature (LC/TLC) |
| 4-Chlorobenzaldehyde | Unreacted starting material | Acid-Base Recrystallization, Column Chromatography | High Rf (less polar than product) |
| 5-(4-chlorophenyl)hydantoin | Incomplete hydrolysis of intermediate | Acid-Base Recrystallization, Column Chromatography | Intermediate Rf (between product and aldehyde) |
| Positional Isomers | Impure 4-chlorobenzaldehyde starting material | Column Chromatography, Fractional Recrystallization | Very similar Rf/retention time to product |
| Inorganic Salts | Reagents and work-up | Acid-Base Recrystallization, Aqueous Wash | Baseline or very early eluting in RP-HPLC |
Experimental Protocols
Protocol 1: Purification by Acid-Base Recrystallization
This protocol is a highly effective method for removing neutral organic impurities from the amphoteric amino acid product.[8]
-
Dissolution: In an appropriately sized Erlenmeyer flask, suspend the crude this compound in water. With vigorous stirring, slowly add 1M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the solution is basic (pH ~10-11).
-
Hot Filtration (Optional but Recommended): If the basic solution is cloudy or contains suspended solids (which may be the less soluble hydantoin intermediate or other neutral impurities), perform a hot filtration through a pre-warmed Büchner funnel to remove them.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution gently for 5-10 minutes, and perform a hot filtration to remove the charcoal.
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The this compound will begin to precipitate. Continue adding acid until the solution is acidic (pH ~5-6).
-
Crystallization: Allow the flask to stand in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is intended for cases where recrystallization is ineffective, particularly for removing impurities with similar properties, such as positional isomers.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like 100% methanol). Adsorb this solution onto a small amount of silica gel by concentrating it to dryness on a rotary evaporator. This "dry loading" method generally results in better separation.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, nonpolar mobile phase (e.g., 100% Dichloromethane).
-
Loading: Carefully add the dried silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Monitor the eluent by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 15% methanol) containing 0.5% acetic acid.[5] This will elute the compounds based on their polarity, with less polar impurities (like 4-chlorobenzaldehyde) eluting first, followed by the desired product.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Organic Syntheses Procedure. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
- Google Patents. (2016). CN106083628A - A kind of method preparing p-chlorophenylglycine.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2013). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
ResearchGate. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]
Sources
- 1. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 2. Buy this compound (EVT-302714) | 5465-90-7 [evitachem.com]
- 3. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of N-(4-Chlorophenyl)glycine
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the recrystallization protocol for purification of n-(4-Chlorophenyl)glycine.
Welcome to the technical support guide for the purification of this compound via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a detailed experimental protocol, explains the scientific principles behind each step, and offers robust troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying compounds like this compound?
A1: Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[2][3] Impurities are ideally either completely insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the liquid phase, known as the mother liquor, during crystal collection).[4][5]
Q2: How do I select an appropriate solvent for this compound?
A2: Solvent selection is the most critical step for a successful recrystallization.[1] this compound possesses both polar functional groups (the amino and carboxylic acid moieties, which can form a zwitterion) and a non-polar group (the chlorophenyl ring).[6] This amphiphilic nature suggests that polar solvents or mixed-solvent systems are promising candidates.
A good starting point is to test solubility in small quantities (~50 mg of crude product in ~0.5 mL of solvent).[2] Based on its structure, an ethanol/water mixture is a highly recommended starting point. Water is a polar solvent that can dissolve the zwitterionic form, while ethanol helps solubilize the organic part of the molecule.[7][8]
Q3: My crude product is slightly colored. How can I obtain a pure white crystalline product?
A3: Colored impurities are typically high-molecular-weight, conjugated organic molecules. These can be effectively removed by treating the hot solution with a small amount of activated charcoal (decolorizing carbon). The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
Procedure: After the crude solid is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (e.g., the tip of a spatula), swirl, and gently reheat to boiling for a few minutes. The charcoal must then be removed via hot gravity filtration before the solution is cooled.[9] Caution: Using an excessive amount of charcoal can lead to significant product loss, as it may also adsorb your target compound.[10]
Q4: How can I confirm the purity of my final product?
A4: The most common and accessible method is melting point analysis. A pure crystalline solid will exhibit a sharp and narrow melting point range (typically <1 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and broaden.[11] Comparing the observed melting point to the literature value for this compound provides a strong indication of purity. Further analysis can be performed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow & Protocol
The following diagram outlines the decision-making process and workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
Detailed Protocol: Recrystallization using an Ethanol/Water System
This protocol is a robust starting point for purifying this compound.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the primary solvent (95% ethanol) on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask dropwise while swirling until the solid just dissolves.[9] It is critical to use the minimum volume necessary to achieve a saturated solution and maximize yield.[4]
-
Hot Filtration (If Necessary): If insoluble impurities remain or if decolorizing charcoal was used, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Keep the filtration apparatus hot (e.g., by placing it on a steam bath or pre-heating with hot solvent) to prevent premature crystallization in the funnel.[8] Collect the clear filtrate in a clean Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities.[1][12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[13]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same ethanol/water ratio) to rinse away any residual mother liquor containing soluble impurities. Using cold solvent is crucial to avoid redissolving the product.[4][14]
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Guide
Q: Problem - My compound has separated as an oil instead of crystals ("oiling out"). What do I do?
A: Cause & Solution: "Oiling out" occurs when the solute's melting point is below the temperature of the solution, or when the concentration of impurities is very high, depressing the melting point.[15] The oily droplets are impure, liquefied product and rarely form pure crystals.[10]
-
Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of the "good" solvent (in this case, ethanol) to decrease the saturation point slightly. Now, allow the solution to cool much more slowly. You can insulate the flask by placing it inside a large beaker filled with hot water and allowing the entire assembly to cool.[15]
-
Alternative Solvent: If oiling out persists, the solvent system may be unsuitable. A different solvent pair, such as acetone/hexanes, may need to be investigated.
Q: Problem - No crystals have formed, even after cooling in an ice bath.
A: Cause & Solution: This is a very common issue with two primary causes:
-
Excess Solvent: Too much solvent was added during the dissolution step, and the solution is not supersaturated upon cooling.[15]
-
Solution: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Once you reach a point where crystals appear upon cooling, you have reached the correct concentration.[9] If you evaporate too much solvent, simply add a few drops back to redissolve the solid and start the cooling process again.
-
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated due to a lack of a nucleation site.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the meniscus with a clean glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[4][16]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[4][5]
-
Q: Problem - The final yield of my purified product is very low.
A: Cause & Solution: A low yield suggests that a significant portion of your product was lost during the procedure. Consider the following possibilities:
-
Excessive Solvent Use: As mentioned above, using too much solvent is the most common cause of low recovery, as a large amount of product will remain dissolved in the mother liquor.[10][17]
-
Premature Crystallization: The product may have crystallized in the filter funnel during a hot filtration step. Ensure the apparatus is kept hot during this process.[8]
-
Incomplete Cooling: The solution was not cooled for a sufficient time in the ice bath, preventing maximum precipitation.
-
Excessive Washing: The crystals were washed with too much cold solvent, or the washing solvent was not sufficiently cold, causing some of the product to redissolve and be lost to the filtrate.[4]
Data Summary
The choice of solvent is paramount. The following table provides information on common solvents that could be considered for the recrystallization of this compound.
| Solvent System | Type | Rationale & Properties |
| Ethanol / Water | Mixed-Solvent | Highly Recommended. Ethanol is a "good" solvent for the organic structure, while water is a "poor" solvent for the organic part but good for the zwitterionic groups. This combination offers excellent tunable polarity.[8] |
| Isopropanol / Water | Mixed-Solvent | Similar to ethanol/water but may offer different solubility characteristics. Isopropanol is slightly less polar than ethanol.[14] |
| Acetone / Hexane | Mixed-Solvent | Acetone is a polar aprotic "good" solvent, while hexane is a non-polar "poor" solvent (antisolvent). This can be effective if the compound is less polar.[18] |
| Water (with pH adjustment) | Single-Solvent | The compound is soluble in aqueous base (e.g., NaOH) and will precipitate upon acidification.[19][20] This is a powerful but more complex purification method. |
References
-
University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. RSC Education. [Link]
-
University of California, Los Angeles. Recrystallization.[Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.[Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization.[Link]
-
Chemistry LibreTexts. 2.1: Recrystallization.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Wellesley College. Recrystallization I.[Link]
-
Organic Syntheses. α-PHENYL-α-AMINOPROPIONIC ACID.[Link]
-
Reddit. Guide to Recrystallisation. r/chemistry. [Link]
-
ChemBK. (R)-4-chlorophenyl glycine.[Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent.[Link]
-
ChemBK. DL-(4-chlorophenyl)glycine.[Link]
- Google Patents.CN106083628A - A kind of method preparing p-chlorophenylglycine.
-
Professor Dave Explains. Recrystallization. YouTube. [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.[Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]
-
ResearchGate. Crystallization and Purification.[Link]
-
VassarCollege. Organic Chemistry Lab: Recrystallization. YouTube. [Link]
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Technical Support Center: Strategies for Solubilizing N-(4-Chlorophenyl)glycine in Reaction Setups
Welcome to the technical support guide for N-(4-Chlorophenyl)glycine. As a critical chiral building block and intermediate in the synthesis of various pharmaceuticals, its effective use is paramount.[1][2][3] A frequent challenge reported by researchers is its poor solubility in many common reaction solvents. This guide provides a structured approach to troubleshooting and overcoming these solubility issues, ensuring your reactions are homogenous and efficient.
The core of the solubility problem lies in the molecule's structure: it is an amino acid. At or near neutral pH, it exists predominantly as a zwitterion, a molecule with both a positive (ammonium) and a negative (carboxylate) charge. This salt-like character results in strong intermolecular forces and high crystal lattice energy, making it poorly soluble in non-polar or moderately polar organic solvents. Understanding this principle is the key to manipulating its solubility.[4]
Section 1: Physicochemical Profile of this compound
A clear understanding of the physical properties is the first step in troubleshooting. The following table summarizes key data for (±)-N-(4-Chlorophenyl)glycine.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [5][6] |
| Molecular Weight | 185.61 g/mol | [5] |
| Appearance | Off-white to white crystalline solid | |
| Melting Point | 220-230°C | |
| Predicted pKa (Acid) | ~1.81 (Carboxylic Acid) | |
| Key Solubility Note | Soluble in 0.1 M NaOH (nearly transparent) | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering solubility problems with this reagent.
Q1: Why won't this compound dissolve in my reaction solvent (e.g., THF, Dichloromethane, Acetonitrile)?
A: The primary reason is its zwitterionic nature at neutral pH. The molecule has both a protonated amine (NH₃⁺) and a deprotonated carboxylic acid (COO⁻). This internal salt structure gives it high polarity and strong crystal lattice energy, similar to inorganic salts. Solvents like THF, DCM, and ACN lack the high polarity and hydrogen-bonding capability required to effectively solvate these charged groups and break down the crystal structure. The general rule of "like dissolves like" explains this phenomenon; polar, salt-like solutes dissolve in highly polar, protic solvents.[7]
Q2: What is the most reliable method to dissolve it for a reaction in an aqueous medium?
A: The most straightforward method is to convert it into a salt. Given its acidic carboxylic group, adding a mild base will deprotonate it, forming a highly water-soluble carboxylate salt.[8] Multiple sources confirm that this compound is readily soluble in a 0.1M aqueous solution of sodium hydroxide.[3] This is the recommended starting point for any aqueous reaction compatible with basic conditions.
Q3: My reaction cannot tolerate water or strong bases. What are my options?
A: For non-aqueous systems, your primary options are highly polar aprotic solvents or the use of co-solvents.
-
High-Polarity Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often effective at dissolving zwitterionic compounds. However, solubility may still be limited, and these solvents can influence reaction pathways.
-
Co-Solvents: If your primary reaction solvent is less polar, adding a small amount of a co-solvent like DMSO can significantly improve solubility.[9] It is crucial to perform a preliminary solubility test with your specific solvent system.
-
Salt Formation: Consider forming the hydrochloride salt by treating the amino acid with HCl.[10] The resulting ammonium chloride salt may exhibit different solubility profiles in organic solvents compared to the zwitterion.
Q4: Can I just heat the mixture to get it to dissolve?
A: Increasing the temperature will generally increase the solubility of solids, as the dissolution process is typically endothermic.[7][11] However, this approach should be used with caution. This compound has a high melting point (220-230°C), but prolonged heating at lower temperatures in certain solvents could lead to degradation or unwanted side reactions. Always check the thermal stability of your other reagents before applying heat. A gentle warming to 40-50°C is a reasonable first step.
Section 3: Troubleshooting and Experimental Protocols
When facing a heterogeneous reaction mixture, a systematic approach is required. The following workflow and protocols provide detailed, actionable steps.
Solubility Troubleshooting Workflow
This decision tree illustrates the logical progression for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Solubilization in Basic Aqueous Media
Principle: This is the most effective method for aqueous reactions. By adding a base, the carboxylic acid moiety (pKa ~1.81) is deprotonated to form a sodium or potassium carboxylate salt. This anionic salt is highly polar and readily dissolves in water.[5][8]
Methodology:
-
Reagent Calculation: For every 1.0 equivalent of this compound (185.61 g/mol ), calculate 1.0 to 1.1 equivalents of a suitable base (e.g., Sodium Hydroxide, Potassium Carbonate).
-
Solvent Preparation: In a separate flask, dissolve the calculated amount of base in the desired amount of deionized water to create a dilute basic solution (e.g., 0.1 M to 0.5 M).
-
Dissolution: Slowly add the solid this compound to the stirring basic solution at room temperature.
-
Observation (Self-Validation): The solid should fully dissolve to yield a clear or nearly transparent solution, as noted in technical data sheets.[5] If some solid remains, a slight addition of base or gentle warming (to 40°C) may be required.
-
Reaction Integration: This clear, homogenous stock solution can now be added to the main reaction vessel. Remember to account for the added water and base in your overall reaction stoichiometry and concentration.
Protocol 2: Solubilization in Acidic Aqueous Media
Principle: For reactions that are sensitive to base but tolerant of acid, protonating the amino group to form an ammonium salt can also enhance aqueous solubility.[4] This creates a cationic species that is more soluble than the neutral zwitterion.
Methodology:
-
Reagent Calculation: For every 1.0 equivalent of this compound, calculate 1.0 to 1.1 equivalents of a strong acid (e.g., Hydrochloric Acid).
-
Solvent Preparation: In a separate flask, create a dilute acidic solution by adding the calculated acid to the desired amount of deionized water or a polar solvent mixture.
-
Dissolution: Slowly add the solid this compound to the stirring acidic solution. Sonication or gentle warming may aid dissolution.
-
Observation (Self-Validation): The solid should dissolve to form a homogenous solution. The resulting species is the hydrochloride salt of the amino acid.
-
Reaction Integration: Use this stock solution for your reaction, ensuring that the acidic conditions and the presence of the chloride counter-ion are compatible with your downstream steps.
Protocol 3: Solubilization in Polar Aprotic (Co)-Solvents
Principle: When aqueous conditions are not viable, highly polar aprotic solvents are required to solvate the zwitterion. Co-solvents can be used to increase the polarity of a primary reaction solvent just enough to achieve dissolution without fundamentally changing the reaction medium.[9]
Methodology:
-
Solvent Screening (Microscale): In a small vial, test the solubility of a few milligrams of this compound in 100-200 µL of your chosen primary solvent (e.g., THF, Dioxane).
-
Co-Solvent Addition: If insoluble, add a polar aprotic co-solvent (e.g., DMSO, DMF) dropwise while stirring or sonicating. Observe the minimum amount of co-solvent required to achieve a clear solution.
-
Scaling Up: Based on the ratio determined in the microscale test, prepare the solvent mixture for your full-scale reaction.
-
Dissolution: Add the solid this compound to the pre-mixed solvent system. Use mechanical stirring, sonication, or gentle warming (40-50°C) to facilitate dissolution.
-
Observation (Self-Validation): A homogenous solution should be obtained. Be aware that the compound may crash out if the temperature is lowered or if another, less polar reagent is added. It is often best to add the dissolved this compound solution to the other reagents, rather than vice-versa.
References
-
DL-(4-chlorophenyl)glycine - ChemBK. (2024). ChemBK. [Link]
-
(R)-4-chlorophenyl glycine - ChemBK. (2024). ChemBK. [Link]
-
D-4-Chlorophenylglycine HCl | C8H9Cl2NO2 | CID 12377066 - PubChem. (n.d.). National Institutes of Health. [Link]
-
DL-4-Chlorophenylglycine Seven Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (2023). National Institutes of Health. [Link]
-
dl-PHENYLGLYCINE - Organic Syntheses. (n.d.). Organic Syntheses. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives | ACS Omega. (2023). American Chemical Society. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). University of Rhode Island. [Link]
-
Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Glycine Solubility and Thermodynamic Insights for Enhancing Pharmaceutical Formulation Efficiency through Qualitative and Quantitative Analysis of Solvent Systems - ResearchGate. (2025). ResearchGate. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Academy of Sciences. [Link]
-
Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Salt formation to improve drug solubility - PubMed. (2007). National Institutes of Health. [Link]
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (2004).
-
(PDF) Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures - ResearchGate. (2024). ResearchGate. [Link]
-
ACETYLGLYCINE - Organic Syntheses. (n.d.). Organic Syntheses. [Link]
-
Glycine, N-(4-chlorophenyl)-, methyl ester | C9H10ClNO2 | CID 11298576 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). LinkedIn. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). National Institutes of Health. [Link]
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. (n.d.).
-
Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability - MDPI. (n.d.). MDPI. [Link]
- CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid - Google Patents. (n.d.).
-
Combining enabling formulation strategies to generate supersaturated solutions of delamanid - PMC. (n.d.). National Institutes of Health. [Link]
-
Synthesis of N-(4-Hydroxyphenyl)glycine - Sciencemadness. (2012). Sciencemadness Discussion Board. [Link]
-
Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions - Physical Chemistry Research. (n.d.). Physical Chemistry Research. [Link]
-
N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem. (n.d.). National Institutes of Health. [Link]
Sources
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Technical Support Center: Navigating Aggregation in N-(4-Chlorophenyl)glycine Peptides
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, N-(4-chlorophenyl)glycine (Cpg). The unique properties of Cpg, while beneficial for modulating peptide structure and function, can introduce significant challenges related to peptide aggregation. This guide is designed to provide in-depth, practical solutions to the common aggregation issues encountered during the synthesis, purification, and formulation of Cpg-containing peptides.
Understanding the Challenge: The Role of this compound in Aggregation
The incorporation of this compound introduces a bulky, hydrophobic, and aromatic side chain into the peptide backbone. This modification can significantly influence the peptide's conformational landscape and intermolecular interactions, often leading to aggregation.[1][2] Hydrophobic interactions are a primary driver of peptide aggregation, where non-polar side chains minimize contact with aqueous environments by associating with each other.[1][3] The chlorophenyl group of Cpg provides a substantial hydrophobic surface, increasing the propensity for self-assembly into either amorphous aggregates or highly organized structures like β-sheets, which are common in amyloid-like fibrils.[1][4][5]
Part 1: Troubleshooting Guide
This section addresses common problems in a question-and-answer format, offering step-by-step protocols and the scientific rationale behind them.
Issue 1: My Cpg-containing peptide shows poor solubility during and after solid-phase peptide synthesis (SPPS).
Q: I'm observing resin clumping and poor coupling efficiency during SPPS of a sequence containing Cpg. What's happening and how can I fix it?
A: This is a classic sign of on-resin aggregation, where peptide chains interact with each other instead of the solvent, hindering reagent access.[6][7] The hydrophobicity of Cpg is likely a major contributor.
Immediate Actions & Rationale:
-
Solvent Modification: Switch to a more effective solvent system. A "magic mixture" of DCM/DMF/NMP (1:1:1) can enhance solvation of hydrophobic peptides.[8] For particularly stubborn cases, consider adding chaotropic agents like LiCl or KSCN to the coupling and deprotection steps to disrupt secondary structures.[7]
-
Incorporate Backbone Protection: Introduce a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on an amino acid residue near the Cpg.[6][9] These groups disrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[6]
-
Use Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively breaking up aggregating secondary structures.[6][7]
Experimental Protocol: On-Resin Aggregation Disruption
-
Swell the resin in your standard synthesis solvent (e.g., DMF).
-
Perform a test deprotection. If the deprotection solution is slow to drain or the resin appears clumped, proceed with the following.
-
Wash the resin extensively with a solution of 4M KSCN in DMF.
-
Proceed with the coupling reaction, adding the activated amino acid in a mixture of DMF/NMP (1:1) to enhance solubility.
-
For subsequent cycles, consider using a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 for both coupling and deprotection steps.[7]
Issue 2: My cleaved Cpg-peptide precipitates out of the cleavage cocktail or is insoluble in standard HPLC solvents.
Q: After cleavage from the resin, my peptide is forming a gel or a solid precipitate. How can I solubilize it for purification?
A: The high hydrophobicity of your Cpg-containing peptide is likely causing it to crash out of solution once the protecting groups are removed. The key is to find a solvent system that can effectively solvate the peptide.
Troubleshooting Workflow:
Caption: Decision tree for solubilizing precipitated Cpg-peptides.
Detailed Solubilization Strategies:
| Strategy | Rationale | Recommended Starting Concentrations |
| Organic Solvents | To counteract hydrophobic aggregation. | Test solubility in small aliquots with Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Dimethyl sulfoxide (DMSO), and Trifluoroethanol (TFE).[10][11] |
| pH Adjustment | To increase charge repulsion between peptide molecules. | For acidic peptides, add 0.1% Trifluoroacetic acid (TFA). For basic peptides, add a small amount of ammonium hydroxide.[5] |
| Detergents | To create a hydrophilic shell around the hydrophobic peptide. | Start with 0.1% Sodium dodecyl sulfate (SDS) or n-octyl-β-D-glucopyranoside.[12][13] |
| Chaotropic Agents | To denature aggregates by disrupting non-covalent interactions. | Use 6M Guanidine-HCl or 8M Urea. Note: these will need to be removed during purification. |
Issue 3: I'm observing broad peaks or multiple peaks during RP-HPLC purification.
Q: My HPLC chromatogram is messy, with broad peaks and what appear to be multiple species. Is this aggregation?
A: Yes, this is a strong indication of on-column aggregation or the presence of multiple aggregate forms in your sample. The hydrophobic interactions between your Cpg-peptide and the C18 stationary phase can exacerbate this issue.
Optimization of HPLC Conditions:
-
Increase Organic Modifier Strength: Use a stronger organic modifier like isopropanol or n-propanol in your mobile phase to improve solubility.
-
Elevated Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can help disrupt aggregates.
-
Ion-Pairing Agent Modification: Switch from TFA to an alternative ion-pairing agent like formic acid or perchloric acid, which can alter the peptide's interaction with the column.
-
Lower Peptide Concentration: Inject a more dilute sample to reduce the likelihood of on-column aggregation.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: At what point in my workflow should I be most concerned about aggregation of my Cpg-containing peptide?
A: Aggregation can occur at any stage, from synthesis to storage.[14] However, the most critical points are during solid-phase synthesis (especially for longer peptides), after cleavage and deprotection, and during lyophilization and subsequent reconstitution.
Q2: How can I characterize the aggregates that are forming?
A: Several techniques can be used to characterize peptide aggregates:
-
Dynamic Light Scattering (DLS): To determine the size distribution of aggregates in solution.[1][15]
-
Thioflavin T (ThT) Assay: To detect the presence of amyloid-like fibrils containing β-sheet structures.[5]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and identify shifts towards β-sheet conformation upon aggregation.
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the aggregates.[15]
Q3: Can I predict the aggregation potential of my Cpg-peptide sequence before synthesis?
A: While challenging for unnatural amino acids, there are computational tools that can help. The CamSol-PTM web server is a sequence-based method for predicting the solubility of peptides containing modified amino acids.[16][17][18][19] These tools analyze factors like hydrophobicity and secondary structure propensity to estimate aggregation risk.
Q4: Are there any formulation strategies to prevent aggregation of my final, purified Cpg-peptide?
A: Yes, optimizing the formulation is crucial for long-term stability.
Formulation Strategies to Mitigate Aggregation:
| Strategy | Mechanism of Action | Examples |
| pH Optimization | Maximize net charge to increase electrostatic repulsion.[3][20] | Determine the peptide's isoelectric point (pI) and formulate at a pH at least 1-2 units away. |
| Excipients | Stabilize the native conformation and increase solubility. | Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., arginine, glycine).[5] |
| Co-solvents | Reduce the polarity of the solvent to decrease hydrophobic driving forces. | Ethanol, propylene glycol, polyethylene glycol (PEG).[3] |
| Surfactants | Prevent surface-induced aggregation and solubilize hydrophobic regions. | Polysorbates (e.g., Tween 20, Tween 80).[3] |
Workflow for Formulation Development:
Caption: A systematic approach to developing a stable formulation for Cpg-peptides.
References
-
Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scilit. [Link]
-
Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel. (2023). ResearchGate. [Link]
-
Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]
-
Frederiksen, J. K., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
-
Stark, M., et al. (1993). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry. [Link]
-
Villar-Pique, A., et al. (2012). Methods for Characterization of Protein Aggregates. Methods in Molecular Biology. [Link]
-
Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Malmsten, Y., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. [Link]
-
Zand, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. [Link]
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]
-
Zand, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (2024). Utrecht University. [Link]
-
Peptide aggregation analysis laboratory. FILAB. [Link]
-
Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
-
Hartrampf, N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Gstettner, C., et al. (2021). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
Hartrampf, N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). InnovaBio. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). Chemistry – A European Journal. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protecting Group Strategy for N-(4-Chlorophenyl)glycine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the selection and implementation of protecting group strategies for N-(4-chlorophenyl)glycine. The unique electronic properties of the chlorophenyl substituent can influence reactivity, making a well-defined protection strategy paramount for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that require protection?
This compound possesses two primary functional groups that typically require protection during multi-step synthesis: the secondary amine (N-H) and the carboxylic acid (COOH). The choice of protecting groups is critical to prevent unwanted side reactions, such as self-polymerization or undesired reactions with other reagents.
Q2: Which are the most common N-protecting groups for this compound, and what are their key differences?
The most widely used N-protecting groups for amino acids, including this compound, are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of a protec[1][2]ting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA in DCM, HCl in dioxane) | Stable to a wide range [3][4]of non-acidic reagents. | Harsh acidic deprotection may not be suitable for acid-sensitive substrates. |
| Benzyloxycarbonyl | C[5]bz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid). | Stable to both acidic a[6][7][8]nd basic conditions. Orthogonal to Boc and Fmo[8][9]c. | Hydrogenolysis is incom[6]patible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). |
| 9-Fluorenylmethyloxyc[10]arbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild basic conditions (e.g., 20% piperidine in DMF). | Deprotection conditions[11] are mild and orthogonal to Boc and Cbz. | The Fmoc group is sensi[11]tive to some nucleophiles and strong bases. |
Q3: How do I choose between Boc, Cbz, and Fmoc for protecting the nitrogen of this compound?
The choice depends on the planned subsequent reaction steps. This concept is known as an "orthogonal strategy," where one protecting group can be removed selectively without affecting the others.
-
Use Boc if your [12][13]subsequent steps involve basic or nucleophilic reagents and your final deprotection can tolerate strong acid.
-
Use Cbz if you need a robust protecting group that withstands both acidic and basic conditions and your molecule is stable to catalytic hydrogenation.
-
Use Fmoc when mil[6][8]d basic deprotection is required, for instance, in solid-phase peptide synthesis (SPPS) where acid-labile resins are used.
Troubleshooti[12]ng Guides
Issue 1: Incomplete N-Protection
Symptom: TLC or LC-MS analysis of the protection reaction mixture shows a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficient Reagent: The protecting group reagent (e.g., (Boc)₂O, Cbz-Cl) may be old or have degraded. Use a fresh bottle or a different lot. Ensure at least a slight excess (1.1-1.5 equivalents) of the reagent is used.
-
Incorrect Base or pH:
-
For Boc protection , a common method uses (Boc)₂O with a base like sodium bicarbonate or triethylamine in a solvent mixture like THF/water. Ensure the pH is maintained in the basic range (8-10).
-
For Cbz protection under Schotten-Baumann conditions, a base like sodium carbonate or sodium hydroxide is used to neutralize the HCl generated. Maintaining the appropria[6][14]te pH is crucial for driving the reaction to completion.
-
-
Low Reaction Temperature: Some protection reactions, especially with sterically hindered substrates, may require gentle heating to proceed at a reasonable rate. However, be cautious as excessive heat can lead to side reactions.
Issue 2: Racemization during Protection or Deprotection
Symptom: Chiral HPLC analysis shows the presence of the undesired enantiomer.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions, as well as high temperatures, can promote racemization of the α-carbon.
-
Base-catalyzed enol[1][15]ization: During coupling reactions following protection, the choice of base and coupling reagent can significantly impact racemization.
-
Deprotection Method[15]: While generally robust, some deprotection methods can induce racemization. For instance, prolonged exposure to strong acids for Boc deprotection or the use of certain bases for Fmoc removal can be problematic for sensitive amino acids. Phenylglycine derivatives[5] are known to be susceptible to racemization.
-
Mitigation Strategi[16]es:
-
Use the mildest possible conditions for both protection and deprotection.
-
For coupling reactions, consider using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.
-
Carefully monitor reaction times and temperatures.
-
Issue 3: Difficulty in Removing the Protecting Group
Symptom: The deprotection reaction is sluggish or incomplete, even with extended reaction times.
Possible Causes & Solutions:
-
Catalyst Poisoning (for Cbz deprotection): The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or other impurities. Ensure all reagents and solvents are of high purity. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.
-
Insufficient Acid Strength (for Boc deprotection): While 50% TFA in DCM is standard, for some substrates, a stronger acid or longer reaction time may be necessary. Alternatively, 4M HCl in [3][4]dioxane is a common and effective alternative.
-
Steric Hindrance: [17] The bulky nature of the this compound may sterically hinder the approach of the deprotection reagent. Increasing the temperature (with caution to avoid racemization) or using a less sterically hindered deprotection reagent might be effective.
-
Alternative Cbz Deprotection: If hydrogenolysis is problematic, consider alternative methods like using HBr in acetic acid, although this is a very harsh method. Transfer hydrogenation us[9]ing a hydrogen donor like ammonium formate with a palladium catalyst can also be an effective and safer alternative to using hydrogen gas.
Experimental [9]Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Protection: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-N-(4-chlorophenyl)glycine.
Protocol 2: N-Cbz[19][20][21][22][23] Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq) and cool to 0 °C.
-
Protection: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow t[7]he mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the[7] reaction mixture with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification & Iso[7]lation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected product will precipitate out of solution.
-
Purification: Col[7]lect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Deprotection of N-Cbz-N-(4-Chlorophenyl)glycine via Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amino acid in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
**Catalyst Addition:[8] Add a catalytic amount (5-10 mol%) of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction by T[7]LC until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Concen[7]trate the filtrate under reduced pressure to yield the deprotected this compound. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Visualizing t[7]he Strategy
The selection of a protecting group strategy is a critical decision point in any multi-step synthesis. The following diagram illustrates the general workflow and the concept of orthogonal protection.
Caption: General workflow for protecting group strategy.
The following flowchart provides a decision-making framework for selecting an appropriate N-protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Selection of Appropriate Coupling Reagents for Hindered N-(4-Chlorophenyl)glycine Couplings
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 8, 2026
Welcome to the technical support center dedicated to addressing the challenges of amide bond formation with N-(4-Chlorophenyl)glycine. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in coupling this sterically hindered and electronically deactivated amino acid derivative. We will explore the root causes of these challenges and provide a structured approach to selecting the optimal coupling reagents and conditions for a successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and foundational concepts related to coupling this compound.
Q1: Why is this compound considered a "hindered" and difficult substrate for amide coupling?
A: The difficulty arises from a combination of steric and electronic factors. The bulky N-(4-chlorophenyl) group physically obstructs the approach of the amine nucleophile to the activated carboxylic acid.[1] This steric hindrance significantly slows down the reaction rate.[2][3] Furthermore, the nitrogen's lone pair is delocalized into the aromatic ring, reducing its nucleophilicity and making it a less effective reactant.[1] Critically, the α-proton of arylglycine derivatives is acidic and prone to abstraction by base, leading to a high risk of epimerization (loss of stereochemical integrity) through the formation of a planar enolate intermediate.[4][5]
Q2: My standard carbodiimide coupling (e.g., EDC/HOBt) resulted in low to no yield. What is the logical next step?
A: Standard carbodiimide reagents like EDC or DCC are often too inefficient to activate hindered substrates effectively and can lead to side products like N-acylurea.[1][3][6] The recommended next step is to escalate to a more potent class of "onium salt" reagents. Uronium/aminium salt reagents, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) additive, are superior for these challenging couplings.[2][7] HATU is the premier choice, as it forms a highly reactive OAt-active ester that accelerates the reaction and can suppress epimerization more effectively than HOBt-based analogues.[2][8] A newer, safer alternative with comparable efficiency is COMU , which is based on OxymaPure.[6]
Q3: How can I proactively minimize the risk of epimerization during the coupling step?
A: Minimizing epimerization is critical for arylglycines.[4][5] Several strategies should be employed:
-
Choice of Additive: Use additives known to suppress racemization. HOAt and OxymaPure are significantly more effective than HOBt.[1][9][10]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures accelerate both the desired reaction and the rate of epimerization.[5][10]
-
Base Selection: Use a weaker, non-nucleophilic base. While DIPEA is common, sterically hindered bases like 2,4,6-collidine can sometimes reduce epimerization rates compared to DIPEA.[1]
-
Reagent Class: Consider phosphonium-based reagents like PyAOP or PyBOP , which are generally associated with lower levels of racemization.[1][11] Reagents like DEPBT are also specifically noted for their ability to cause very little epimerization with arylglycines.[11]
Q4: What are the most powerful "last resort" methods for cases where even HATU fails?
A: For extremely unreactive coupling partners, you must increase the electrophilicity of the carboxylic acid component even further. Two highly effective methods exist:
-
In Situ Acyl Fluoride Formation: Reagents like TFFH or BTFFH convert the carboxylic acid into a highly reactive acyl fluoride intermediate. This method is exceptionally effective for coupling both sterically hindered acids and poorly nucleophilic amines where other techniques have failed.[6][9][12]
-
Acyl Chloride Formation: This is the most aggressive activation method. The carboxylic acid is converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The resulting acyl chloride is highly electrophilic and will react with most amines, though the conditions can be harsh and may not be suitable for sensitive substrates.[15]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough to overcome the substrate's steric bulk.[1][9] 2. Steric Hindrance: The physical bulk of the N-aryl group and/or the coupling partner is preventing the reaction.[1][9] 3. Hydrolysis: Presence of water is hydrolyzing the activated intermediate.[9] | 1. Escalate Reagent Potency: Switch from carbodiimides to an onium salt (HATU, HCTU, COMU).[1] 2. Increase Activation: Move to an acyl fluoride (TFFH) or acyl chloride (SOCl₂, oxalyl chloride) based method.[6][12][15] 3. Optimize Conditions: Ensure anhydrous solvents and reagents. Consider increasing reaction time or cautiously increasing temperature.[1][9] |
| Significant Epimerization Detected | 1. Over-activation/Strong Base: The combination of a strong activating agent and a strong base (like DIPEA) is promoting α-proton abstraction.[5] 2. Oxazolone Formation: The activated intermediate is cyclizing to a highly racemization-prone oxazolone.[5][16] 3. High Temperature: Elevated temperatures increase the rate of enolization and epimerization.[5] | 1. Use Suppressing Additives: Ensure the use of HOAt or OxymaPure in your coupling cocktail.[1] 2. Lower the Temperature: Run the reaction at 0 °C.[10] 3. Use a Weaker Base: Substitute DIPEA with a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] 4. Change Reagent Type: Switch to a phosphonium salt (PyBOP, PyAOP) or DEPBT, which are known for lower epimerization rates.[1][11] |
| Formation of Side Products | 1. N-Acylurea Formation: Characteristic side product when using carbodiimides (EDC, DCC, DIC).[6] 2. Guanidinylation of Amine: Can occur when using excess uronium/aminium reagents (HATU, HBTU) where the reagent reacts directly with the free amine.[2] | 1. Avoid Carbodiimides: Switch to onium salt or acyl halide methods. 2. Control Stoichiometry: Use a slight excess (1.0-1.2 eq) of the coupling reagent. Employ a "pre-activation" step where the carboxylic acid is activated before the amine is added to minimize exposure of the free amine to the coupling reagent.[9] |
Part 3: Reagent Selection and Experimental Protocols
A logical workflow can guide the selection of the appropriate coupling strategy, starting with the most common and progressing to more forceful methods as needed.
Reagent Selection Workflow
Caption: Decision workflow for selecting a coupling reagent.
Comparison of Recommended Coupling Reagents
| Reagent Class | Example(s) | Strengths for this Application | Weaknesses / Considerations |
| Uronium/Aminium Salts | HATU , HCTU, COMU | High reactivity, excellent for hindered systems.[2] HOAt/Oxyma additives suppress epimerization.[6][10] Byproducts are water-soluble. | Can cause guanidinylation of the amine if used in large excess.[2] HATU/HCTU are derived from potentially explosive HOBt/HOAt. COMU is a safer alternative.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, generally associated with lower racemization levels than uronium salts.[1][11] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[6] |
| Acyl Halide Precursors | TFFH, BTFFH | Generates highly reactive acyl fluorides in situ.[6] Excellent for coupling unreactive amines and hindered acids.[9][12] | Reagents are moisture-sensitive. |
| Chlorinating Agents | SOCl₂, Oxalyl Chloride | Forms the most reactive acyl species (acyl chloride).[13][14] The most powerful method for forcing a difficult coupling. | Harsh, acidic conditions (HCl byproduct). Not suitable for acid-sensitive functional groups. Requires a separate activation step. |
Detailed Experimental Protocols
Protocol 1: High-Activity Onium Salt Coupling with HATU This protocol is the recommended first choice for hindered couplings after standard methods have failed.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution should become clear.
-
Add the desired amine (1.0-1.2 equiv) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, the reaction may require 2-24 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Protocol 2: In Situ Acyl Fluoride Formation and Coupling This protocol is highly effective for substrates that are resistant to HATU-mediated coupling.
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM or ACN (0.1-0.5 M).
-
Add a fluorinating agent such as TFFH or BTFFH (1.1 equiv).
-
Add a non-nucleophilic base, such as DIPEA or 2,4,6-collidine (2.2 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine component (1.0-1.2 equiv) to the solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer (4-48 hours) for these types of couplings. Heating may be cautiously applied if the reaction is sluggish at room temperature.[17]
-
Workup is similar to Protocol 1: quench with water, extract, wash, and purify.
Protocol 3: Acyl Chloride Formation and Coupling This is a robust, two-step procedure for the most challenging substrates.
Step A: Acyl Chloride Formation
-
In a fume hood, suspend or dissolve this compound (1.0 equiv) in anhydrous DCM or Toluene.
-
Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Caution: Vigorous gas evolution (HCl, CO, CO₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution is clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately without purification.
Step B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equiv) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours).
-
Quench with water and proceed with a standard aqueous workup and purification.
Part 4: Mechanistic Insight
Understanding the mechanism of activation provides clarity on why certain reagents are more effective. The mechanism for HATU highlights the role of the HOAt leaving group.
HATU Activation and Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[8][18] This active ester is then attacked by the amine nucleophile. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state, accelerating the coupling reaction.[2]
References
-
Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(12), 6335–6344. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(12). Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. SciSpace. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of 2,N-diarylglycines by the cleavage of Ugi adducts of glyoxylic acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Shaabani, S., & Dömling, A. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2275. Retrieved from [Link]
-
Unknown. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Communications Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]
-
Nazir, L. A., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1363. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid chloride formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
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- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 15. reddit.com [reddit.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Epimerization of N-(4-Chlorophenyl)glycine
Welcome to the technical support center for managing the stereochemical integrity of N-(4-Chlorophenyl)glycine. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of epimerization, particularly under basic conditions. Here, we delve into the mechanisms, influencing factors, and practical troubleshooting strategies to ensure your chiral compounds remain pure.
Understanding the Challenge: The Epimerization of Phenylglycine Derivatives
This compound, like other phenylglycine derivatives, is notably susceptible to epimerization at its α-carbon, especially in the presence of a base.[1][2][3] This loss of stereochemical purity can have profound implications in drug development, where a specific enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even toxic.
The primary mechanism for this epimerization involves the abstraction of the α-proton by a base.[1][4] The resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and a loss of optical purity.[4][5] The phenyl group in phenylglycine derivatives stabilizes this carbanion through resonance, making the α-proton more acidic and thus more susceptible to abstraction, which is why these compounds are particularly prone to racemization.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered during experiments involving this compound under basic conditions.
Q1: I'm observing significant epimerization of my this compound derivative during a reaction involving a common organic base. What are the key factors I should investigate?
A1: Several factors critically influence the rate of epimerization. When troubleshooting, consider the following in order of likely impact:
-
Base Strength and Steric Hindrance: The choice of base is paramount. Stronger bases will more readily abstract the α-proton, accelerating epimerization.[1][2] Furthermore, sterically hindered bases are often preferred as they can be less effective at α-proton abstraction compared to smaller, more nimble bases, even with similar pKa values.[6]
-
Solvent Polarity: Polar solvents can stabilize the charged carbanion intermediate, thereby increasing the rate of epimerization.[7][8] Less polar solvents are generally recommended to suppress this side reaction.[7]
-
Temperature: Like most chemical reactions, the rate of epimerization increases with temperature.[9][10][11] Running reactions at lower temperatures is a common and effective strategy to minimize loss of stereochemical integrity.[7]
-
Reaction Time: The longer your compound is exposed to basic conditions, the greater the extent of epimerization will be. Minimizing reaction time is crucial.
Q2: Which bases are recommended to minimize epimerization, and which should I avoid?
A2: The selection of the base is a critical experimental parameter. Here's a general guideline:
| Base Type | Examples | Tendency for Epimerization | Rationale |
| Sterically Hindered, Weaker Bases | N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine, 2,6-Lutidine | Lower | The bulky alkyl groups around the nitrogen atom sterically hinder its ability to abstract the α-proton, while still being basic enough to facilitate the desired reaction.[6] |
| Common, Non-Nucleophilic Bases | Triethylamine (TEA) | Moderate | Less sterically hindered than DIPEA, leading to a higher potential for epimerization. |
| Strong, Non-Hindered Bases | 1,8-Diazabicycloundec-7-ene (DBU), Piperidine | High | These are strong bases that can readily deprotonate the α-carbon, leading to significant epimerization, especially with prolonged exposure.[2] |
Recommendation: Start with a sterically hindered base like DIPEA. If epimerization is still an issue, consider even weaker or more hindered bases.
Q3: How does the choice of solvent impact epimerization, and what are the best practices for solvent selection?
A3: Solvent polarity plays a significant role in the rate of epimerization.
-
High Polarity Solvents (e.g., DMF, DMSO): These solvents can stabilize the planar carbanion intermediate, thus accelerating the rate of epimerization.[8] While often excellent for dissolving reactants, their use should be carefully considered if epimerization is a concern.
-
Low Polarity Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)): These solvents are generally preferred as they are less able to stabilize the carbanion intermediate, thereby suppressing the rate of epimerization.[7][8]
Best Practice: Whenever possible, opt for a less polar solvent like DCM. If solubility is an issue, a mixture of solvents might be a viable compromise.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization in a Base-Mediated Reaction
This protocol provides a starting point for running reactions with this compound derivatives while minimizing the risk of epimerization.
Materials:
-
This compound derivative
-
Anhydrous, low-polarity solvent (e.g., Dichloromethane)
-
Sterically hindered base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the this compound derivative in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly sensitive substrates, a lower temperature (e.g., -20 °C or -78 °C) may be necessary.
-
Reagent Addition: Slowly add the other reactants to the cooled solution.
-
Base Addition: Add the sterically hindered base (e.g., DIPEA) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it promptly by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride or cold 1N HCl).
-
Work-up: Proceed with the standard aqueous work-up and extraction procedures.
-
Analysis: Analyze the crude and purified product for enantiomeric purity using chiral HPLC.
Protocol 2: Chiral HPLC Analysis for Monitoring Epimerization
Regularly assessing the enantiomeric purity of your material is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[12][13][14]
General Method Development Strategy:
-
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical parameter. For amino acid derivatives, polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often good starting points.[15]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.[12]
-
For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to achieve good peak shape and resolution.[12]
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol).[12]
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
Example Hypothetical HPLC Data:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Visualizing the Process
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization of this compound.
Troubleshooting Workflow for Epimerization
Caption: A systematic workflow for troubleshooting epimerization.
References
- Bada, J. L., & Schroeder, R. A. (1975). Amino acid racemization reactions and their geochemical implications.
- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite of 1-hydroxy-7-azabenzotriazole, a superior coupling reagent for solid-phase peptide synthesis. Tetrahedron, 55(22), 6813-6830.
- Collins, J. M., & Jones, G. H. (1981). The mechanism of the racemization of amino acid derivatives by acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (4), 473-478.
- Friedman, M., & Williams, L. D. (1983). Racemization of amino acids in alkali-treated food proteins. Journal of food science, 48(4), 1334-1339.
- Kemp, D. S. (1979). Racemization in peptide synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press.
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Romani, S., et al. (1987). Racemization studies in peptide synthesis. The use of N-methylmorpholine and N, N'-diisopropylcarbodiimide. International journal of peptide and protein research, 29(1), 107-115.
- Sewald, N., & Jakubke, H. D. (2009). Peptides: chemistry and biology. John Wiley & Sons.
- Smith, G. G., & Reddy, G. S. (1980). Racemization of amino acids in geological and biological systems. Advances in Agronomy, 33, 135-184.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Williams, M. W., & Young, G. T. (1963). Amino-acids and peptides. Part XXVI. The mechanism of racemisation during peptide synthesis. Journal of the Chemical Society (Resumed), 881-889.
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. creation.com [creation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. dl0.creation.com [dl0.creation.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: HPLC Method Development for N-(4-Chlorophenyl)glycine and its Impurities
Welcome to the technical support center dedicated to resolving the analytical challenges associated with N-(4-Chlorophenyl)glycine. As a polar, zwitterionic amino acid derivative, this compound presents unique hurdles in HPLC method development, particularly when the goal is to achieve baseline separation from structurally similar process-related impurities and degradation products.[1][2][3] This guide is structured to provide you with both foundational knowledge and actionable troubleshooting steps, mirroring the thought process of an experienced chromatographer.
Part 1: Frequently Asked Questions (FAQs) on Method Development
This section addresses the high-level strategic questions you should consider before and during the development of a robust HPLC method.
Q1: What are the critical properties of this compound that I must consider for HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. For this compound, three properties are paramount:
-
Zwitterionic Nature: As an amino acid, it possesses both a carboxylic acid group (-COOH) and an amino group (-NH2). This means its net charge is highly dependent on the mobile phase pH. To achieve consistent retention and good peak shape in reversed-phase HPLC, you must control the pH to suppress the ionization of at least one of these groups, and ideally, the acidic group.[1][4]
-
Polarity: The presence of ionizable functional groups makes the molecule highly polar. This can lead to poor retention on traditional non-polar stationary phases like C18, especially when using highly aqueous mobile phases.[5][6]
-
Chirality: The molecule contains a chiral center at the alpha-carbon. If your sample is a racemic mixture or if you need to quantify enantiomeric purity, a specialized chiral stationary phase (CSP) will be required.[7][8][9]
Q2: How do I select the right initial HPLC column for separating this compound from its impurities?
A2: Column selection is a critical decision that dictates the selectivity of your separation. There is no single "best" column, but you can make an informed choice based on your objective.[10][11]
-
For General Impurity Profiling (Achiral):
-
Start with a Modern C18 Column: A high-purity, end-capped C18 is a versatile starting point. However, be aware of the potential for poor retention of the main analyte.
-
Strongly Consider a Polar-Embedded or Polar-Endcapped Column: These columns (often designated with "AQ", "Hydro", etc.) contain a polar group within or at the end of the C18 chain.[12][13] This modification prevents the stationary phase from collapsing ("dewetting") in highly aqueous mobile phases (e.g., >95% water), which are often necessary to retain very polar compounds like this compound.[6][12]
-
For Structurally Similar Impurities: If C18 columns fail to provide adequate resolution, consider phases with alternative selectivity mechanisms. A Pentafluorophenyl (PFP) column offers multiple interaction modes (hydrophobic, π-π, dipole-dipole) and can be excellent for separating positional isomers or other closely related structures.[14]
-
-
For Enantiomeric Separation (Chiral):
-
A standard reversed-phase column will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) . For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin phases) are often highly effective.[7][15] Cellulose or amylose-based CSPs are also powerful options.[8]
-
Q3: Why is mobile phase pH so critical, and what pH should I start with?
A3: Mobile phase pH directly controls the ionization state of this compound and many of its potential impurities.[4][16] In reversed-phase chromatography, the neutral (un-ionized) form of a compound is more hydrophobic and therefore better retained.
-
The Causality: this compound has two pKa values: one for the carboxylic acid group (around pKa ~2-3) and one for the amino group (around pKa ~9-10).
-
Recommended Starting Point: Set the mobile phase pH to 2.5 - 3.0 . At this pH, the carboxylic acid group will be protonated (neutral, -COOH), while the amino group will be protonated (charged, -NH3+). This suppresses the ionization of the acidic functional group, leading to better retention and significantly improved peak shape by minimizing secondary interactions with the stationary phase.[4][12]
-
Self-Validation: Always use a buffer to maintain the set pH. Unbuffered mobile phases can lead to drastic shifts in retention time and peak shape, making the method unreliable.[4][17]
Q4: How do I develop a stability-indicating method for this compound?
A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all its potential degradation products, ensuring there is no co-elution. To develop such a method, you must first generate these degradation products through a process called forced degradation or stress testing.[18][19]
The process involves subjecting the drug substance to harsh conditions, including:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 105 °C in a dry oven
-
Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines
The goal is to achieve 5-20% degradation. The resulting stressed samples are then analyzed to ensure all new peaks (degradants) are fully resolved from the parent peak and from each other.[20]
Part 2: A Systematic Approach to Method Development
This workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for HPLC method development.
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: My peak for this compound is tailing significantly (asymmetry factor > 1.5). What are the causes and how can I fix it?
A: Peak tailing for an ionizable compound like this is a classic problem, usually stemming from more than one type of interaction occurring on the column.[21]
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect Mobile Phase pH | If the pH is too high (>4), both the analyte's carboxyl group and the column's residual silanol groups (-SiOH) will be ionized (-COO⁻ and -SiO⁻). The positively charged amino group (-NH3⁺) on your analyte will then have a strong, secondary ionic interaction with the -SiO⁻ sites, causing tailing. | Lower the mobile phase pH to 2.5-3.0 using a buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing secondary interactions.[4][12] |
| Residual Silanol Activity | Even at low pH, some highly acidic silanols on older Type-A silica columns can remain ionized and cause tailing. | Switch to a column with lower silanol activity, such as a high-purity, end-capped Type-B silica column or a hybrid silica column .[14] |
| Column Overload | Injecting too much sample mass saturates the stationary phase at the head of the column, leading to a distorted peak shape. | Reduce the injection volume or dilute your sample by a factor of 5 or 10 and re-inject. If the tailing improves, you were overloading the column.[22] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing. | Use tubing with a smaller internal diameter (e.g., 0.005") and ensure the length is as short as possible. Check all fittings for proper connection.[23] |
Problem 2: Poor Peak Shape - Fronting Peaks
Q: My main peak looks like a shark fin (fronting). What's wrong?
A: Peak fronting is less common than tailing but usually points to one of two main issues.[22][24]
Probable Causes & Solutions:
-
Sample Overload: This is the most common cause. When the concentration of the sample is too high, it leads to a non-linear distribution between the stationary and mobile phases, causing the peak to front.[24]
-
Solution: Dilute your sample significantly (e.g., 1:10 or 1:100) and re-inject. If the peak shape becomes symmetrical, the issue was concentration-related.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the column inlet, leading to fronting.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.
-
Problem 3: Insufficient Retention
Q: My analyte elutes at or near the void volume (k' < 1). How can I increase its retention time?
A: This is a common challenge for polar analytes on reversed-phase columns.[6]
Probable Causes & Solutions:
-
Mobile Phase is Too Strong: The organic content of your mobile phase is too high, causing the polar analyte to be swept through the column with little interaction.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For gradient methods, lower the starting percentage.
-
-
Stationary Phase "Dewetting": If you are using a traditional C18 column with a mobile phase containing less than 5% organic, the aqueous phase can be expelled from the hydrophobic pores, causing a dramatic loss of retention.[12]
-
Solution: Switch to a polar-embedded or other "aqueous-stable" C18 column that is designed for use in 100% aqueous conditions.[13]
-
-
Analyte is Ionized: If the mobile phase pH is not correctly set to suppress ionization, the charged form of the molecule will be very polar and have little affinity for the non-polar stationary phase.
-
Solution: Ensure your mobile phase is buffered at a pH of ~2.7 to neutralize the carboxylic acid group, making the molecule more hydrophobic.[4]
-
Troubleshooting Workflow for Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
Part 4: Experimental Protocols & Data Tables
Protocol 1: Forced Degradation Study
This protocol outlines the steps to generate potential degradation products to test the specificity of your method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, Methanol, Acetonitrile
-
pH meter, calibrated
-
Thermostatic oven, Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of water and methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute to ~0.1 mg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~0.1 mg/mL with mobile phase.
-
Thermal Degradation: Place the solid powder in a 105 °C oven for 48 hours. Dissolve and dilute to ~0.1 mg/mL with mobile phase.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve and dilute to ~0.1 mg/mL.
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system to check for the formation of new peaks and confirm their resolution from the parent peak.
Data Presentation
Table 1: Example Starting Conditions for Method Screening
| Parameter | Condition A | Condition B | Condition C |
| Column | Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm) | PFP (e.g., 150 x 4.6 mm, 3.5 µm) | Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.7 | 20 mM Potassium Phosphate, pH 2.7 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% to 60% B in 20 min | 5% to 60% B in 20 min | 5% to 60% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Detection | 220 nm | 220 nm | 220 nm |
Table 2: Typical System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. |
| Resolution (Rs) | > 2.0 (between API and closest impurity) | Ensures baseline separation for accurate quantification. |
| %RSD of Peak Area | < 2.0% (for n=5 injections) | Demonstrates injection precision and system stability. |
References
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Chromatography. HPLC PEAK Fronting and Tailing, Common Reasons For It.
- Restek Corporation. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Benchchem.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation.
- Waters Corporation.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Agilent Technologies.
- Phenomenex.
- ZirChrom Separations, Inc. Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
- LCGC International.
- Veeprho.
- Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II).
- Agilent Technologies.
- Axion Labs. HPLC problems with very polar molecules.
- SIELC Technologies. Polar Compounds.
- International Journal of Pharmaceutical Sciences Review and Research.
- Sigma-Aldrich. (±)-4-Chlorophenylglycine.
- ChemicalBook. DL-4-Chlorophenylglycine.
- Journal of Pharmaceutical Analysis.
- Sigma-Aldrich.
- Biomedical Journal of Scientific & Technical Research.
- Molecules. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Phenomenex.
- Sigma-Aldrich.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5 [sigmaaldrich.com]
- 3. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. veeprho.com [veeprho.com]
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- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. welch-us.com [welch-us.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. biomedres.us [biomedres.us]
- 21. waters.com [waters.com]
- 22. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. youtube.com [youtube.com]
Scaling up the synthesis of n-(4-Chlorophenyl)glycine from lab to pilot plant
Technical Support Center: Scaling Up N-(4-Chlorophenyl)glycine Synthesis
This guide provides in-depth technical support for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of this compound from the laboratory bench to a pilot plant. Our focus is on anticipating and resolving common issues to ensure a safe, efficient, and reproducible manufacturing process.
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] While several synthetic routes exist, their behavior and requirements can change dramatically upon scale-up. This document provides practical, experience-driven advice to navigate this transition successfully.
Section 1: Choosing Your Synthetic Pathway for Scale-Up
Two primary, classical methods dominate the synthesis of α-amino acids like this compound: the Strecker synthesis and the Bucherer-Bergs reaction.[4][5][6][7][8][9][10][11] Both typically start from 4-chlorobenzaldehyde and utilize a cyanide source, but their intermediates and reaction conditions present different advantages and challenges at the pilot scale.
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | 4-Chlorobenzaldehyde, Ammonia (or NH4Cl), Cyanide Source (e.g., NaCN, KCN).[4][6][7][11] | 4-Chlorobenzaldehyde, Ammonium Carbonate, Cyanide Source (e.g., NaCN, KCN).[5][8][10] |
| Key Intermediate | α-Aminonitrile.[4][6][7] | 5-(4-chlorophenyl)hydantoin.[5][10][12][13] |
| Final Step | Hydrolysis of the aminonitrile.[4][11] | Hydrolysis of the hydantoin intermediate.[5][10] |
| Pros for Scale-Up | Generally a simpler, two-step process (imine formation/cyanation, then hydrolysis).[11] High atom economy.[6] | The hydantoin intermediate is often a stable, crystalline solid that can be isolated and purified, providing a good control point for quality before the final hydrolysis.[13] |
| Cons for Scale-Up | The α-aminonitrile intermediate can be less stable. Direct handling of ammonia gas can be a challenge in a pilot plant setting. | A multi-component, one-pot reaction that can sometimes be more difficult to control.[8][9] The hydrolysis of the hydantoin can require harsh conditions (e.g., high temperature and pressure with strong base).[1] |
| Safety Concerns | High Toxicity: Use of alkali metal cyanides or hydrogen cyanide requires stringent safety protocols and dedicated waste streams.[14][15][16] | High Toxicity: Same cyanide handling risks as the Strecker synthesis.[14][15][16] Pressure Build-up: Ammonium carbonate decomposes to ammonia and carbon dioxide, which can lead to pressure build-up in a sealed reactor.[5][8] |
Scientist's Recommendation: For pilot-scale operations, the Bucherer-Bergs reaction is often preferred. The ability to isolate and verify the purity of the hydantoin intermediate before committing to the final, often energy-intensive, hydrolysis step is a significant process advantage. It allows for the removal of impurities early, simplifying the final product purification.[13]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up of the Bucherer-Bergs synthesis of this compound.
Category 1: Reaction Initiation & Control
Q1: My reaction is sluggish and fails to go to completion, resulting in low conversion of 4-chlorobenzaldehyde. What's wrong?
A1: This is a common issue often related to mass transfer limitations or improper pH control.
-
Causality: At the pilot scale, mixing is more challenging. The reaction is multi-phasic, involving solid ammonium carbonate, an aqueous/alcoholic solvent, and the aldehyde. Inefficient mixing can lead to localized reagent depletion. Furthermore, the reaction mechanism requires a specific pH range (typically 8-9) to facilitate both cyanohydrin and subsequent intermediate formation.[5]
-
Troubleshooting Steps:
-
Verify Agitation: Ensure your reactor's agitator speed and design (e.g., impeller type) are sufficient to maintain a homogenous slurry. Check for "dead spots" where solids may be settling.
-
Check Reagent Quality & Ratio: Ammonium carbonate can degrade over time, losing ammonia and CO2. Use fresh material. A common molar ratio is 1 part aldehyde to 2 parts KCN and 2 parts ammonium carbonate to drive the reaction forward.[5]
-
Monitor pH: Use an inline pH probe if possible. If the pH is too low, cyanohydrin formation is hindered; if it's too high, cyanide can degrade.[5]
-
Solvent Choice: A mixture of water and ethanol (e.g., 50% ethanol) is often used to improve the solubility of the organic starting material.[10]
-
Q2: The reactor pressure is increasing more than expected during the initial heating phase. Should I be concerned?
A2: Yes, this requires immediate attention as it can indicate a potential runaway reaction or inadequate venting.
-
Causality: The primary cause is the thermal decomposition of ammonium carbonate into ammonia (NH3) and carbon dioxide (CO2) gas.[5][8] This is an expected part of the reaction, but the rate of gas evolution is highly temperature-dependent. A secondary, more dangerous cause could be an uncontrolled exotherm accelerating this decomposition.
-
Troubleshooting Steps:
-
Control Heating Rate: Do not heat the reactor too quickly. Employ a gradual heating ramp to control the rate of gas evolution.
-
Ensure Adequate Venting: Verify that your reactor's condenser and vent lines are not blocked and are appropriately sized for the expected gas evolution at the pilot scale.
-
Perform Calorimetry Studies: Before scaling up, a reaction calorimetry (RC1) study is essential to understand the reaction's heat flow.[14] This data will tell you the total energy released and the rate of release, which is critical for designing a safe cooling system.
-
Staged Reagent Addition: Consider adding the 4-chlorobenzaldehyde slowly to the heated mixture of ammonium carbonate and cyanide. This keeps the concentration of the limiting reagent low, helping to control the reaction rate and heat output.
-
Category 2: Impurity Profile & Product Quality
Q3: My final product, this compound, is contaminated with unreacted 5-(4-chlorophenyl)hydantoin. How can I improve the hydrolysis step?
A3: Incomplete hydrolysis of the hydantoin intermediate is a frequent challenge, especially at scale.
-
Causality: The hydantoin ring is very stable. Opening it requires significant energy, typically achieved by heating with a strong base like sodium hydroxide. At the pilot scale, inefficient heat transfer can lead to temperature gradients within the reactor, meaning some of the material may not reach the required temperature for a sufficient amount of time.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Ensure you are using a sufficient molar excess of NaOH (e.g., 3-4 equivalents) to drive the hydrolysis to completion.[1]
-
Increase Temperature/Pressure: The hydrolysis is often run at elevated temperatures (e.g., 150-160°C), which may require a pressure-rated reactor to prevent the solvent from boiling.[1] A Chinese patent describes using a tubular reactor at these temperatures to ensure efficient and rapid conversion.[1]
-
Confirm Mixing Efficiency: As with the first step, ensure vigorous mixing to maintain uniform temperature throughout the batch.
-
Increase Reaction Time: If temperature is limited by your equipment, extending the reaction time at the maximum safe temperature can help push the reaction to completion. Monitor progress by taking in-process samples (if safe to do so) and analyzing them by HPLC.
-
Q4: My isolated product has a poor color or contains other unidentified impurities.
A4: This can stem from side reactions during the synthesis or degradation during workup.
-
Causality: Overheating during hydrolysis can lead to thermal degradation of the product or starting materials, creating colored impurities. The starting 4-chlorobenzaldehyde can also undergo oxidation or self-condensation (Cannizzaro reaction) under basic conditions if it's not fully converted in the first step.
-
Troubleshooting Steps:
-
Purify the Intermediate: This is a key advantage of the Bucherer-Bergs route. Recrystallize the 5-(4-chlorophenyl)hydantoin intermediate before hydrolysis. This is the most effective way to remove impurities from the first step.
-
Control Workup pH: After hydrolysis, the product is in solution as its sodium salt. It is isolated by acidifying the solution to the isoelectric point of the amino acid, causing it to precipitate. Acidify slowly with cooling to control the crystallization and prevent trapping impurities.
-
Use a Decolorizing Agent: If the final product is colored, you can treat the solution (before acidification and precipitation) with activated carbon (e.g., Norit) to adsorb colored impurities.
-
Final Product Recrystallization: The crude this compound can be recrystallized from a suitable solvent, such as water or an alcohol/water mixture, to achieve the desired purity, which is typically ≥98.0%.
-
Section 3: Process Flow & Troubleshooting Logic
The following diagrams illustrate the general workflow and a decision tree for a common scale-up issue.
Caption: Pilot Plant Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Product Yield.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling cyanides in a pilot plant? A: Working with sodium or potassium cyanide requires a strict safety protocol. Key points include:
-
Engineering Controls: All manipulations should be done in a well-ventilated area, preferably in a closed system, to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[15] HCN can be liberated if the cyanide salts come into contact with acid.[15]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale transfers, respiratory protection may be required.[15]
-
Emergency Preparedness: A cyanide emergency kit, including an oxygen supply and appropriate antidotes (as specified by your institution's safety officers), must be readily available. All personnel must be trained on its use and on emergency response procedures.[15]
-
Waste Disposal: All cyanide-containing waste must be segregated and treated as hazardous. Typically, it is quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert cyanide to the less toxic cyanate.
Q: Can I use a different starting material, like a cyanohydrin, for the Bucherer-Bergs reaction? A: Yes, the reaction works equally well starting from a pre-formed cyanohydrin of 4-chlorobenzaldehyde.[10] This can be an advantage as it separates the handling of the toxic cyanide into a distinct, initial step. However, it adds an extra isolation step to your overall process.
Q: My final product needs to be a single enantiomer. How is this typically achieved? A: Both the Strecker and Bucherer-Bergs syntheses produce a racemic (a 50:50 mixture of both enantiomers) product.[4][7] To obtain a single enantiomer, a subsequent chiral resolution step is required. This often involves forming a salt with a chiral resolving agent (like a chiral acid or base), which allows for the crystallization and separation of one of the diastereomeric salts.
Q: What analytical techniques are essential for monitoring this process? A: High-Performance Liquid Chromatography (HPLC) is indispensable.[13] You will need methods to:
-
Track the disappearance of 4-chlorobenzaldehyde and the appearance of the hydantoin intermediate in the first step.
-
Confirm the purity of the isolated hydantoin.
-
Monitor the conversion of the hydantoin to this compound in the hydrolysis step.
-
Determine the final purity of your product and quantify any impurities.[13]
References
- Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry. Retrieved January 4, 2026.
- Strecker amino acid synthesis. (n.d.). Grokipedia. Retrieved January 4, 2026.
- Strecker Synthesis: Mechanism & Applications. (2023, October 21). StudySmarter. Retrieved January 4, 2026.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes. Retrieved January 4, 2026.
- Bucherer-Bergs Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026.
- Process Safety from Bench to Pilot to Plant. (2022, February 18). ACS Publications - American Chemical Society. Retrieved January 4, 2026.
- Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 4, 2026.
- The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. (n.d.). Benchchem. Retrieved January 4, 2026.
- Common impurities in commercial (R)-4-Chlorophenylglycine and their removal. (n.d.). Benchchem. Retrieved January 4, 2026.
- Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. (n.d.).
- A kind of method preparing p-chlorophenylglycine. (2016).
- (±)-4-Chlorophenylglycine. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026.
- DL-4-Chlorophenylglycine. (n.d.). ChemicalBook. Retrieved January 4, 2026.
- DL-4-Chlorophenylglycine. (n.d.). Shanghai Freemen Chemicals Co., Ltd. Retrieved January 4, 2026.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved January 4, 2026.
- Polymorphism in the Crystallization of Glycine. (n.d.). Semantic Scholar. Retrieved January 4, 2026.
- Hydrogen Cyanide (AC): Systemic Agent. (n.d.). NIOSH - CDC. Retrieved January 4, 2026.
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- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
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- 7. chemistnotes.com [chemistnotes.com]
- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
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Validation & Comparative
A Comparative Study of N-(4-Chlorophenyl)glycine Versus Other Phenylglycine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of n-(4-Chlorophenyl)glycine and other key phenylglycine derivatives, including the parent compound phenylglycine and the hydroxylated analog 4-hydroxyphenylglycine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols. Our objective is to furnish a scientifically rigorous resource that elucidates the nuanced yet significant impact of phenyl ring substitutions on the characteristics of this important class of non-proteinogenic amino acids.
Introduction to Phenylglycine and its Derivatives
Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. The foundational structure, featuring a phenyl group directly attached to the α-carbon of glycine, provides a rigid scaffold that can be strategically modified to interact with various biological targets. These compounds have shown a broad spectrum of biological activities, including the modulation of metabotropic glutamate receptors, anticonvulsant effects, and anti-inflammatory properties.[1][2][3] The electronic and steric nature of substituents on the phenyl ring plays a pivotal role in defining the pharmacological profile of these molecules.[4] This guide will focus on a comparative analysis of three key derivatives to illustrate these structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Overview
The substitution on the phenyl ring significantly influences the physicochemical properties of phenylglycine derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing nature of the chlorine atom in this compound, for instance, can alter its acidity, lipophilicity, and solubility compared to the unsubstituted phenylglycine and the electron-donating hydroxyl group in 4-hydroxyphenylglycine.[2][5][6]
| Property | This compound | Phenylglycine | 4-Hydroxyphenylglycine |
| Molecular Formula | C₈H₈ClNO₂[7] | C₈H₉NO₂[2] | C₈H₉NO₃[1] |
| Molecular Weight | 185.61 g/mol [7] | 151.16 g/mol [2] | 167.16 g/mol [1] |
| Melting Point (°C) | 220-230[8] | 290[2] | 229-230[9] |
| Solubility | Soluble in 0.1 M NaOH[8] | Sparingly soluble in water[10] | Sparingly soluble in water[9] |
| pKa | 1.81 (predicted)[8] | Not explicitly found | 2.15 (predicted)[9] |
| LogP | 2.12[11] | -2.07[2] | Not explicitly found |
Interpretation of Physicochemical Data:
The introduction of a chlorine atom at the para position of the phenyl ring in this compound increases its molecular weight and significantly enhances its lipophilicity (LogP = 2.12) compared to the parent phenylglycine (LogP = -2.07). This increased lipophilicity can influence membrane permeability and target engagement. The predicted pKa values suggest that all three compounds are acidic, a characteristic feature of amino acids.
Synthesis of Phenylglycine Derivatives: Experimental Protocols
The synthesis of phenylglycine and its derivatives can be achieved through various methods. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of phenylglycine derivatives.
Protocol 1: Synthesis of (±)-Phenylglycine
This protocol is adapted from the well-established Strecker synthesis.[12]
Materials:
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Benzene
-
6 N Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Ethyl ether
Procedure:
-
In a well-ventilated hood, dissolve 118 g of ammonium chloride in 400 ml of water in a 3-liter round-bottomed flask equipped with a stirrer.
-
Add a solution of 212 g of benzaldehyde in 400 ml of methanol to the stirred mixture.
-
Slowly add a solution of 100 g of 98% sodium cyanide in 400 ml of water. The temperature will rise to about 45°C.
-
Continue stirring for 2 hours.
-
Dilute the mixture with 1 liter of water and extract with 1 liter of benzene.
-
Separate the benzene layer and wash it with three 50 ml portions of water.
-
Extract the aminonitrile from the benzene solution by shaking with one 600 ml portion and then two 300 ml portions of 6 N hydrochloric acid.
-
Combine the acid extracts and reflux for 2 hours to hydrolyze the aminonitrile.
-
Cool the hydrolysate, dilute with water to a volume of about 2 liters, and distill under reduced pressure to remove any unreacted benzaldehyde.
-
Treat the solution with activated charcoal to remove resinous material and filter.
-
Add ammonium hydroxide to the filtrate until it is faintly alkaline to litmus paper to precipitate the phenylglycine.
-
Cool the mixture and collect the crystalline product by filtration.
-
Wash the product with water, ethanol, and finally with ethyl ether.
-
For purification, the crude product can be recrystallized from hot water.[12]
Protocol 2: Synthesis of (±)-n-(4-Chlorophenyl)glycine
This synthesis follows a similar Strecker-based approach, starting with 4-chlorobenzaldehyde.[13]
Materials:
-
4-Chlorobenzaldehyde
-
Ammonium bicarbonate (NH₄HCO₃)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Water
-
Activated carbon
Procedure:
-
Prepare a solution of 4-chlorobenzaldehyde, 23.7 g of ammonium bicarbonate, and 14.7 g of sodium cyanide in a mixture of 500 ml of methanol and 500 ml of water.
-
Stir the mixture at 65-70°C for 5 hours.
-
Concentrate the solution and transfer it to an autoclave.
-
Add a 45% sodium hydroxide solution and reflux for 4 hours at 120°C.
-
Add 2 g of activated carbon to the reaction mixture and stir for 10 minutes.
-
Filter off the activated carbon.
-
Adjust the pH of the filtrate to 7-8 with 50% sulfuric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain (±)-n-(4-Chlorophenyl)glycine.
Protocol 3: Synthesis of (±)-4-Hydroxyphenylglycine
The biosynthesis of 4-hydroxyphenylglycine is a well-studied enzymatic pathway, but chemical synthesis is also common for laboratory and industrial production.[14][15] A common chemical synthesis involves the reaction of p-aminophenol with chloroacetic acid.
Materials:
-
p-Aminophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
Procedure:
-
Neutralize 19 g of chloroacetic acid with 100 c.c. of 2 N sodium hydroxide solution in the cold.
-
Add 18.6 g of p-aminophenol to the solution.
-
Boil the mixture under reflux until the p-aminophenol has completely reacted and dissolved.
-
Upon cooling, the N-(4-hydroxyphenyl)glycine will separate as an oil which crystallizes upon rubbing.
-
Cool the mixture in an ice bath, collect the crystalline product by filtration, and wash with a small amount of ice-cold water.
Biological Activity: A Comparative Analysis
The biological activity of phenylglycine derivatives is profoundly influenced by the nature of the substituent on the phenyl ring. The following sections compare the known biological activities of this compound with phenylglycine and 4-hydroxyphenylglycine.
Modulation of Metabotropic Glutamate Receptors (mGluRs)
Phenylglycine derivatives are well-known for their ability to modulate mGluRs, which are G protein-coupled receptors involved in the regulation of synaptic transmission and neuronal excitability.[1][10]
Structure-Activity Relationship (SAR) at mGluRs:
The substitution pattern on the phenyl ring dictates the affinity and efficacy of these compounds at different mGluR subtypes. For instance, the presence of a carboxyl group at the 4-position of the phenyl ring, as in (S)-4-carboxyphenylglycine ((S)-4CPG), confers agonist activity at mGluR2.[11] While specific data for this compound is not as abundant in direct comparative studies, the chloro-substitution is known to influence the electronic properties of the phenyl ring, which can impact receptor binding.
The following diagram illustrates the general principle of how phenylglycine derivatives can act as either agonists or antagonists at mGluRs.
Sources
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A Comparative Guide: N-(4-Chlorophenyl)glycine versus Alanine and Their Impact on Peptide Stability and Conformation
Introduction: The Critical Role of Amino Acid Selection in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, native peptides often suffer from significant liabilities, primarily poor metabolic stability and a lack of defined secondary structure, which can hinder their therapeutic efficacy. The strategic incorporation of non-natural amino acids (NNAAs) has emerged as a powerful tool to overcome these limitations.[1] This guide provides an in-depth comparison of a proteinogenic amino acid, L-alanine (Ala) , with a non-natural, halogenated counterpart, N-(4-Chlorophenyl)glycine (Cpg) . We will explore how the fundamental differences in their side-chain chemistry translate into profound impacts on peptide stability and conformational preferences, thereby guiding rational peptide design.
Physicochemical Properties: A Tale of Two Side Chains
The divergent effects of Alanine and this compound on peptide properties are rooted in their distinct molecular structures.
Alanine (Ala) , one of the 20 proteinogenic amino acids, possesses a simple methyl (-CH₃) side chain.[2] This small, non-polar aliphatic group imparts a degree of hydrophobicity and is generally considered to be conformationally non-restrictive.
This compound (Cpg) , in contrast, is a non-natural amino acid featuring a bulky 4-chlorophenyl group attached to the alpha-carbon. This aromatic side chain introduces several key features:
-
Steric Bulk: The phenyl ring is significantly larger than alanine's methyl group, imposing greater steric hindrance.
-
Aromaticity: The delocalized π-electron system of the phenyl ring can participate in π-π stacking and cation-π interactions, which can influence peptide folding and intermolecular interactions.[3][4]
-
Halogenation: The chlorine atom at the para position is electron-withdrawing, creating a dipole moment and the potential for halogen bonding, a non-covalent interaction that can contribute to structural stability.
-
Chirality: As a synthetic amino acid, this compound can be prepared as either the L- or D-enantiomer. The incorporation of a D-amino acid is a well-established strategy to enhance resistance to proteolytic degradation.[5][6][7][8]
| Property | L-Alanine | This compound |
| Molecular Formula | C₃H₇NO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 89.09 g/mol | 185.61 g/mol [9][10] |
| Side Chain | -CH₃ (Methyl) | -C₆H₄Cl (4-Chlorophenyl) |
| Classification | Aliphatic, Non-polar | Aromatic, Halogenated |
| LogP (Octanol/Water) | -0.68[1] | Not experimentally determined, but expected to be significantly higher than Alanine due to the aromatic ring. |
| Key Interactions | Hydrophobic interactions | π-π stacking, cation-π, halogen bonding, hydrophobic interactions |
Impact on Peptide Stability: A Comparative Analysis
The stability of a peptide therapeutic is paramount to its clinical success. Here, we dissect how the substitution of alanine with this compound can modulate both thermal and proteolytic stability.
Thermal Stability
Thermal stability refers to a peptide's ability to maintain its native conformation at elevated temperatures. The incorporation of amino acids that favor and stabilize secondary structures, such as α-helices and β-sheets, generally enhances thermal stability.
-
Alanine: Alanine is known to be a strong helix-promoting residue.[11] Its small side chain fits well within the helical structure without causing steric clashes.
-
This compound: The bulky aromatic side chain of Cpg can have a more complex effect. While aromatic-aromatic interactions can stabilize helical structures, particularly at the C-terminus, they can also be disruptive if not positioned correctly.[4][11] The steric bulk of the phenylglycine derivative may disfavor tight helical packing. However, the potential for stabilizing intramolecular interactions like π-π stacking or halogen bonds could, in specific contexts, enhance the thermal stability of a folded peptide.
Proteolytic Stability
One of the most significant challenges for peptide drugs is their rapid degradation by proteases in the body. The introduction of NNAAs is a cornerstone of strategies to mitigate this issue.
-
Alanine: Peptides composed of natural L-amino acids like alanine are generally susceptible to cleavage by a wide range of proteases.
-
This compound: The incorporation of Cpg, particularly the D-enantiomer (D-Cpg), is expected to dramatically increase proteolytic resistance.[5][6][8] Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts this recognition, thereby inhibiting enzymatic degradation.[5][7] The bulky and unnatural side chain of Cpg, even in the L-form, can also provide a degree of steric shielding against protease activity.
Influence on Peptide Conformation
The biological activity of a peptide is intimately linked to its three-dimensional structure. The choice between alanine and this compound can profoundly influence the conformational landscape of a peptide.
-
Alanine: Due to its small side chain, alanine has a high degree of conformational flexibility and is compatible with various secondary structures, though it has a preference for α-helices.[11]
-
This compound: The rigid and bulky nature of the chlorophenyl side chain significantly restricts the available conformational space of the peptide backbone. This can be advantageous in pre-organizing a peptide into a desired bioactive conformation. Aromatic side chains are known to contribute to the stability of both α-helices and β-sheets through specific interactions.[3][11] The contribution of the aromatic side chain of Cpg to the circular dichroism (CD) spectrum in the far-UV region should be considered when analyzing secondary structure.[12][13][14][15]
Experimental Protocols
To empirically determine the effects of substituting alanine with this compound, a series of well-defined experiments are necessary.
Peptide Synthesis and Purification
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[16][17][18][19]
Diagram of Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU or HATU.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid, including Fmoc-N-(4-Chlorophenyl)glycine-OH or Fmoc-L-Ala-OH.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21][22][23][24]
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[20][23]
Stability Assays
Thermal Stability Assay (via Circular Dichroism)
-
Sample Preparation: Prepare solutions of the Ala- and Cpg-containing peptides in a suitable buffer.
-
CD Spectroscopy: Record the far-UV CD spectrum (typically 190-260 nm) at a starting temperature (e.g., 20°C).
-
Thermal Denaturation: Gradually increase the temperature of the sample in the CD spectropolarimeter and record spectra at regular intervals.[25]
-
Data Analysis: Monitor the change in the CD signal at a wavelength characteristic of the secondary structure (e.g., 222 nm for an α-helix). Plot the signal versus temperature to generate a melting curve and determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[25][26][27][28]
Proteolytic Stability Assay
-
Sample Preparation: Prepare stock solutions of the peptides.
-
Incubation: Incubate the peptides with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at a physiological temperature (37°C).
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Determination: Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of the peptide in the presence of the protease.
Diagram of Proteolytic Stability Assay Workflow
Caption: Workflow for assessing peptide proteolytic stability.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[29][30]
-
Sample Preparation: Prepare peptide solutions in various solvents (e.g., aqueous buffer, trifluoroethanol to promote helicity) to assess conformational plasticity.
-
Data Acquisition: Record the far-UV CD spectrum (190-260 nm).
-
Spectral Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content. For example, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm.[29]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details about backbone and side-chain conformations and intramolecular interactions.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR experiments (e.g., TOCSY, NOESY).
-
Data Analysis: Analyze chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to determine dihedral angle restraints and inter-proton distances.[31][32][33] This information can be used to calculate a three-dimensional structure of the peptide in solution.
Conclusion
The choice between incorporating a simple, natural amino acid like alanine and a complex, non-natural amino acid such as this compound has profound consequences for the resulting peptide's therapeutic potential. Alanine is a reliable helix-promoting residue that is well-tolerated in many peptide sequences. In contrast, this compound offers a multi-faceted approach to peptide optimization. Its bulky, aromatic, and halogenated side chain can be leveraged to enforce specific conformations through steric constraints and non-covalent interactions, while its availability as a D-enantiomer provides a robust strategy for enhancing proteolytic stability. The selection between these two amino acids should be guided by the specific design goals for the peptide therapeutic, with empirical validation through the experimental protocols outlined in this guide.
References
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Andrew, C. D., Bhattacharjee, S., Kokkoni, N., Hirst, J. D., Jones, G. R., & Doig, A. J. (2002). Stabilizing interactions between aromatic and basic side chains in alpha-helical peptides and proteins. Tyrosine effects on helix circular dichroism. Journal of the American Chemical Society, 124(43), 12706–12714. [Link]
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Cheméo. (n.d.). Alanine (CAS 56-41-7). Retrieved from [Link]
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Butterfield, S. M., et al. (2019). Assessing the effect of aromatic residues placement on α-helical peptide coiled-coil structure and self-assembly. RSC Advances, 9(70), 40994-41002. [Link]
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Woody, R. W., & Sreerama, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 248-252. [Link]
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Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(33), 9757-9763. [Link]
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Andrew, C. D., et al. (2002). Stabilizing interactions between aromatic and basic side chains in alpha-helical peptides and proteins. Tyrosine effects on helix circular dichroism. Journal of the American Chemical Society, 124(43), 12706-12714. [Link]
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Bolotina, I. A., & Lugauskas, V. I. (1985). [Determination of the secondary structure of proteins from circular dichroism spectra. IV. Contribution of aromatic amino acid residues into circular dichroism spectra of proteins in the peptide region]. Molekuliarnaia biologiia, 19(5), 1409–1421. [Link]
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Sadullayeva, G. G. (2023). PHYSICOCHEMICAL PROPERTIES AND MEDICAL SIGNIFICANCE OF ALANINE. Ustozlar uchun, 1(1). [Link]
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The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2023). ChemBioChem, e202300445. [Link]
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Zhang, S., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(19), 5347–5360. [Link]
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Kubitzki, F., et al. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 23(21), 13410. [Link]
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Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Peptide Analysis Protocols (pp. 247-253). Humana Press. [Link]
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Reed, J., & Reed, T. A. (1997). Circular Dichroism Studies of Secondary Structure of Peptides. In Protein Structure Prediction (pp. 165-181). Humana Press. [Link]
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The Biology Project. (n.d.). Alanine. University of Arizona. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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Woody, R. W. (1999). Aromatic side-chain contributions to protein circular dichroism. Circular Dichroism and the Conformational Analysis of Biomolecules, 119-157. [Link]
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LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
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J&K Scientific LLC. (2023, December 20). L-Alanine Properties. Retrieved from [Link]
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Doig, A. J. (2008). Structure and Stability of the α-Helix. In Peptide and Protein Design for Biopharmaceutical Applications (pp. 1-21). John Wiley & Sons. [Link]
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CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]
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Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Andrews, J. S., & Zuchi, D. (2021). D-amino acid substituted peptides. Preprints.org. [Link]
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Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-32). Humana Press. [Link]
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Seven Chongqing Chemdad Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Retrieved from [Link]
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Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 57. [Link]
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ChemBK. (n.d.). (R)-4-chlorophenyl glycine. Retrieved from [Link]
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Park, Z. Y., & Russell, D. H. (2000). Thermal denaturation: a useful technique in peptide mass mapping. Analytical chemistry, 72(11), 2667–2670. [Link]
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The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Park, Z. Y., & Russell, D. H. (2000). Thermal Denaturation: A Useful Technique in Peptide Mass Mapping. Analytical Chemistry, 72(11), 2667-2670. [Link]
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Beyermann, M. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Peptide Synthesis and Applications (pp. 19-42). Humana Press. [Link]
-
Quora. (2023, October 6). Can heat cause proteins to denature and lose their peptide bonds? Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Iannuzzelli, F., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36, gzad007. [Link]
-
Zerbe, O. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Asakura, T., et al. (2000). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Journal of Molecular Structure: THEOCHEM, 500(1-3), 379-388. [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts (δH, ppm relative DSS) of the peptide.... Retrieved from [Link]
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Stapley, B. J., et al. (1998). Aromatic rescue of glycine in beta sheets. Protein science, 7(4), 907–916. [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-N-(4-Chlorophenyl)glycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Biological Systems
Chirality, the property of non-superimposable mirror images, is a fundamental principle in pharmacology and drug development. Enantiomers, the individual chiral forms of a molecule, frequently exhibit profound differences in their biological activity, including pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Therefore, the separate evaluation of each enantiomer is a critical step in the development of safe and effective therapeutic agents.
N-(4-Chlorophenyl)glycine is a non-proteinogenic amino acid, and its enantiomeric forms, (R)- and (S)-N-(4-Chlorophenyl)glycine, are of significant interest due to their structural similarity to endogenous amino acid neurotransmitters. Phenylglycine derivatives are known to occur in a variety of biologically active peptide natural products[1][2]. This structural resemblance suggests that these enantiomers may interact with receptors for key neurotransmitters such as glutamate and glycine, potentially modulating neuronal activity. Specifically, their likeness to glycine indicates possible interactions with both inhibitory glycine receptors and the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[3]. This guide outlines the experimental pathways to dissect and compare the biological activities of these two enantiomers.
Postulated Biological Targets and Mechanisms of Action
Based on the structural characteristics of this compound, the primary hypothesized biological targets are the major amino acid neurotransmitter receptors in the central nervous system:
-
NMDA Receptors: These are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Glycine acts as a mandatory co-agonist at the GluN1 subunit of the NMDA receptor, meaning the receptor requires both glutamate and glycine (or a glycine-site agonist) to be activated[3][4][5]. It is plausible that the (R)- and (S)-enantiomers of this compound could act as agonists, partial agonists, or antagonists at this site, thereby modulating NMDA receptor function.
-
Glycine Receptors (GlyRs): These are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem[3]. Glycine is the primary endogenous agonist for these receptors. The enantiomers of this compound may exhibit stereoselective agonist or antagonist activity at GlyRs.
The following diagram illustrates the potential interaction points of the this compound enantiomers within a glutamatergic synapse.
Comparative Analysis of Biological Activity: A Proposed Experimental Workflow
To systematically evaluate and compare the biological activities of the (R)- and (S)-enantiomers of this compound, a tiered experimental approach is recommended. This workflow progresses from initial binding assays to functional cellular and tissue-based assessments.
Detailed Experimental Protocols
The following protocols are designed to provide a robust comparison of the enantiomers' activities. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.
Tier 1: Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for the glycine binding site of the NMDA receptor and the inhibitory glycine receptor.
Methodology: Radioligand Displacement Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
NMDA Receptor Glycine Site Binding:
-
Incubate the membranes with a known concentration of a radiolabeled antagonist for the NMDA glycine site (e.g., [³H]MDL 105,519).
-
Add increasing concentrations of either (R)- or (S)-N-(4-Chlorophenyl)glycine.
-
Incubate to allow for competitive binding.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Inhibitory Glycine Receptor Binding:
-
Follow a similar procedure as above, but use a radiolabeled antagonist for the inhibitory glycine receptor (e.g., [³H]strychnine).
-
-
Data Analysis: Calculate the inhibitory constant (Ki) for each enantiomer at both receptor sites from the IC₅₀ values using the Cheng-Prusoff equation.
Expected Outcome: This will provide quantitative data on the binding affinity of each enantiomer for the target receptors, revealing any stereoselectivity in binding.
Tier 2: In Vitro Functional Assays
Objective: To characterize the functional effects (agonist, antagonist, or modulator) of each enantiomer at NMDA and glycine receptors.
Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GluN1/GluN2A for NMDA receptors or α1 for homomeric glycine receptors).
-
Allow for receptor expression over 2-5 days.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
-
NMDA Receptor Functional Assay:
-
To test for agonist activity, apply increasing concentrations of each enantiomer in the presence of a saturating concentration of glutamate.
-
To test for antagonist activity, co-apply increasing concentrations of each enantiomer with known concentrations of glycine and glutamate.
-
Measure the resulting ion current.
-
-
Glycine Receptor Functional Assay:
-
To test for agonist activity, apply increasing concentrations of each enantiomer.
-
To test for antagonist activity, co-apply increasing concentrations of each enantiomer with a known concentration of glycine.
-
Measure the resulting chloride current.
-
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy for each enantiomer.
Alternative High-Throughput Method: Fluorescence-Based Ion Flux Assays
For higher throughput screening, fluorescence-based assays that measure changes in intracellular ion concentrations (e.g., Ca²⁺ for NMDA receptors) or membrane potential can be employed[6][7]. These assays are well-suited for automated platforms.
Expected Outcome: These experiments will elucidate the functional consequences of enantiomer binding, determining whether they activate, inhibit, or modulate receptor activity, and with what potency and efficacy.
Tier 3: Cell-Based Assays in Neuronal Cultures
Objective: To assess the effects of the enantiomers in a more physiologically relevant context.
Methodology: Patch-Clamp Electrophysiology in Primary Neuronal Cultures
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons).
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a single neuron.
-
Record synaptic events (e.g., NMDA receptor-mediated excitatory postsynaptic currents - EPSCs) or responses to exogenously applied agonists.
-
-
Compound Application: Perfuse the bath with solutions containing either the (R)- or (S)-enantiomer and observe the effects on synaptic currents or agonist-evoked responses.
-
Data Analysis: Analyze changes in the amplitude, frequency, and kinetics of synaptic events or the magnitude of agonist-evoked currents.
Expected Outcome: This will provide insights into how the enantiomers modulate synaptic transmission and neuronal excitability.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Enantiomers
| Enantiomer | NMDA Receptor (Glycine Site) | Inhibitory Glycine Receptor |
| (R)-N-(4-Chlorophenyl)glycine | Experimental Value | Experimental Value |
| (S)-N-(4-Chlorophenyl)glycine | Experimental Value | Experimental Value |
Table 2: Comparative Functional Potencies (EC₅₀/IC₅₀, µM) and Efficacies (% of Glycine) of this compound Enantiomers
| Enantiomer | Receptor | Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of Glycine) |
| (R)-N-(4-Chlorophenyl)glycine | NMDA | Agonist/Antagonist | Experimental Value | Experimental Value |
| Glycine | Agonist/Antagonist | Experimental Value | Experimental Value | |
| (S)-N-(4-Chlorophenyl)glycine | NMDA | Agonist/Antagonist | Experimental Value | Experimental Value |
| Glycine | Agonist/Antagonist | Experimental Value | Experimental Value |
Conclusion
This guide provides a structured and scientifically rigorous approach to comparing the biological activities of the (R)- and (S)-enantiomers of this compound. By systematically progressing through binding, functional, and cellular assays, researchers can build a comprehensive understanding of the stereoselective pharmacology of these compounds. The resulting data will be invaluable for identifying the more potent and selective enantiomer for potential therapeutic development and for elucidating the fundamental roles of chirality in molecular recognition at critical neuronal receptors.
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Baczko, I., et al. (2016). In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine. PubMed Central. [Link]
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Gidal, B. E., et al. (2021). The in vitro ion channel testing procedures used. Please define the in... ResearchGate. [Link]
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Stansfeld, P. J., et al. (2022). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]
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Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories. [Link]
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Kvist, T., et al. (2013). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PubMed Central. [Link]
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Parsons, C. G., et al. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
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Gebhardt, C., et al. (2021). Opposite Modulation of the NMDA Receptor by Glycine and S-Ketamine and the Effects on Resting State EEG Gamma Activity: New Insights into the Glutamate Hypothesis of Schizophrenia. MDPI. [Link]
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Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry. [Link]
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A Comparative Guide to the Efficacy of Trelagliptin and Other DPP-4 Inhibitors for Type 2 Diabetes Mellitus
This guide provides an in-depth, objective comparison of Trelagliptin, synthesized using (R)-n-(4-Chlorophenyl)glycine, with other leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to inform research and development decisions in the field of antidiabetic therapeutics.
Introduction to DPP-4 Inhibitors and the Rise of Trelagliptin
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1] Their mechanism of action involves enhancing the incretin system, which is crucial for glucose homeostasis.[1] Trelagliptin (brand names Zafatek, Wedica) is a notable DPP-4 inhibitor, distinguished by its once-weekly dosing schedule, which offers a significant advantage in patient adherence and convenience.[2][3] This guide delves into the synthesis of Trelagliptin, its mechanism of action, and a comparative analysis of its efficacy against other widely used DPP-4 inhibitors.
The Synthesis of Trelagliptin: The Role of (R)-n-(4-Chlorophenyl)glycine
The synthesis of Trelagliptin is a multi-step process, with one key pathway involving the use of (R)-n-(4-Chlorophenyl)glycine as a chiral starting material. This specific enantiomer is crucial for establishing the correct stereochemistry of the final drug molecule, which is essential for its biological activity and therapeutic efficacy.[4] The synthesis generally proceeds through the formation of key intermediates, such as 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile, followed by a nucleophilic substitution with an (R)-3-aminopiperidine derivative.[5][6] The use of a protected (R)-3-aminopiperidine, such as (R)-3-Boc-aminopiperidine, can prevent side reactions and improve the overall yield and purity of the final product.[7]
The choice of (R)-n-(4-Chlorophenyl)glycine as a starting material is a critical decision in the synthetic strategy. The "R" configuration at the chiral center is paramount, as only one enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[4] This highlights the importance of chiral synthesis in modern drug development to ensure the production of enantiomerically pure and effective pharmaceuticals.[8][9]
Caption: Simplified Synthesis Pathway of Trelagliptin.
Mechanism of Action: The Incretin Pathway
DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] These hormones play a vital role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[10][11] By inhibiting DPP-4, Trelagliptin and other gliptins increase the levels and prolong the activity of active incretins.[10][11] This leads to improved glycemic control, particularly in reducing postprandial (after-meal) glucose spikes, with a low risk of hypoglycemia.[2][11]
Trelagliptin exhibits a potent and highly selective inhibition of the DPP-4 enzyme.[12][13] It has been shown to be approximately 4- and 12-fold more potent against human DPP-4 than alogliptin and sitagliptin, respectively.[12][13] Furthermore, it demonstrates over 10,000-fold selectivity over related proteases like DPP-8 and DPP-9, which minimizes the potential for off-target effects.[12][13] Kinetic analyses have revealed that Trelagliptin is a reversible, competitive, and slow-binding inhibitor of DPP-4, with a slow dissociation half-life of about 30 minutes.[12][13] This prolonged binding contributes to its sustained DPP-4 inhibition and supports its once-weekly dosing regimen.[2]
Caption: Mechanism of Action of Trelagliptin.
Comparative Efficacy Analysis
The efficacy of DPP-4 inhibitors is generally comparable across the class, with variations in potency, pharmacokinetics, and dosing frequency.[3] Trelagliptin's most significant advantage is its once-weekly dosing, which can improve patient adherence compared to the once-daily regimen of most other DPP-4 inhibitors like sitagliptin, vildagliptin, and linagliptin.[3]
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
| DPP-4 Inhibitor | IC50 (nM) for Human DPP-4 | Reference(s) |
| Trelagliptin | ~1.3 | [12] |
| Alogliptin | ~5.3 | [12] |
| Sitagliptin | ~19 | [12],[14] |
| Vildagliptin | 34 | [15] |
| Saxagliptin | ~50 | [16] |
| Linagliptin | 0.14 | [15] |
Note: IC50 values can vary depending on the assay conditions.
Pharmacokinetic Profile
| DPP-4 Inhibitor | Dosing Frequency | Elimination Half-life (hours) | Reference(s) |
| Trelagliptin | Once weekly | ~54.3 | [2],[17] |
| Sitagliptin | Once daily | ~12.4 | [16] |
| Vildagliptin | Once or twice daily | ~1.5-3 | [16] |
| Saxagliptin | Once daily | ~2.5 | [16] |
| Linagliptin | Once daily | ~100-150 | [16] |
Clinical Efficacy
Clinical trials have demonstrated that Trelagliptin is effective in reducing HbA1c levels, a key marker for long-term glycemic control.[11] In a phase 3 randomized trial, once-weekly Trelagliptin was found to be non-inferior to twice-daily vildagliptin in reducing HbA1c over 16 weeks.[2] Another phase 3 study showed that Trelagliptin had non-inferiority to the once-daily DPP-4 inhibitor alogliptin over 24 weeks.[18] Studies have also shown that switching from a daily DPP-4 inhibitor to once-weekly Trelagliptin is possible without major impacts on glycemic control or safety in patients with stable T2DM.[18][19]
In a study of Japanese patients with T2DM who were naïve to DPP-4 inhibitors, treatment with Trelagliptin or omarigliptin (another once-weekly DPP-4 inhibitor) for 3 months resulted in a significant improvement in HbA1c from 9.31% to 7.02%.[20][21]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the DPP-4 enzyme.
Principle: The assay is a fluorometric method that utilizes a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).[22] The DPP-4 enzyme cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[22] The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Trelagliptin) in a suitable solvent like DMSO.
-
Dilute the human recombinant DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl).
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the diluted DPP-4 enzyme to each well and incubate for a specific period (e.g., 10 minutes) at 37°C.[23]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.[23]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1][22]
-
-
Data Analysis:
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
In Vivo Efficacy Study in an Animal Model of Type 2 Diabetes
Model: A common animal model for studying the efficacy of antidiabetic drugs is the high-fat diet (HFD) and low-dose streptozotocin (STZ)-induced diabetic mouse model.[24] This model mimics the characteristics of T2DM in humans, including insulin resistance and impaired insulin secretion.[24]
Step-by-Step Methodology:
-
Induction of Diabetes:
-
Feed mice a high-fat diet for a specified period to induce insulin resistance.
-
Administer a single low dose of streptozotocin (STZ) to induce partial β-cell damage and impair insulin secretion.
-
-
Drug Administration:
-
Divide the diabetic mice into different groups: a vehicle control group and treatment groups receiving different doses of the DPP-4 inhibitor (e.g., Trelagliptin).
-
Administer the drug orally at the specified dosing frequency (e.g., once weekly for Trelagliptin) for a defined treatment period (e.g., 2-3 months).[24]
-
-
Efficacy Assessment:
-
Monitor fasting and postprandial blood glucose levels regularly.
-
Measure HbA1c levels at the beginning and end of the study.
-
Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
At the end of the study, collect blood samples to measure plasma levels of active GLP-1 and insulin.
-
Isolate pancreatic islets to assess β-cell mass and function.[24]
-
-
Data Analysis:
-
Compare the changes in blood glucose, HbA1c, and other metabolic parameters between the treatment groups and the control group to evaluate the efficacy of the DPP-4 inhibitor.
-
Conclusion
Trelagliptin, synthesized with the crucial chiral intermediate (R)-n-(4-Chlorophenyl)glycine, stands out in the class of DPP-4 inhibitors primarily due to its convenient once-weekly dosing regimen. This feature has the potential to significantly improve patient adherence and, consequently, long-term glycemic control.[25] While its core mechanism of action is shared with other gliptins, its potent and sustained inhibition of the DPP-4 enzyme, comparable clinical efficacy to daily DPP-4 inhibitors, and favorable safety profile make it a valuable therapeutic option in the management of type 2 diabetes.[3][25] Further research and real-world evidence will continue to delineate its long-term benefits and place in combination therapies for T2DM.
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Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016. (URL: [Link])
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What is the mechanism of Trelagliptin Succinate? - Patsnap Synapse. (URL: [Link])
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A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinology, Diabetes & Metabolism. 2018. (URL: [Link])
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. 2022. (URL: [Link])
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Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Cureus. 2025. (URL: [Link])
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Efficacy and safety of once-weekly oral trelagliptin switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study. Journal of Diabetes Investigation. 2018. (URL: [Link])
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Efficacy and safety of once-weekly oral trelagliptin switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study. Journal of Diabetes Investigation. 2018. (URL: [Link])
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Safety evaluation of trelagliptin in the treatment of Japanese type 2 diabetes mellitus patients. Expert Opinion on Drug Safety. 2017. (URL: [Link])
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Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. Diabetes. 2006. (URL: [Link])
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A brief overview of efficacy of approved DPP-4 inhibitors as monotherapy and combination therapy. ResearchGate. (URL: [Link])
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Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Frontiers in Pharmacology. 2021. (URL: [Link])
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. 2024. (URL: [Link])
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Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLoS One. 2016. (URL: [Link])
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Weekly DPP-4 Inhibitors: 'Trelagliptin & Omarigliptin', Overlooked or Underrated? A Potential Game Changer for Diabetes Care in Developing Countries. healthinfo. (URL: [Link])
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Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors Trelagliptin and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes. Internal Medicine. 2017. (URL: [Link])
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. (URL: [Link])
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Efficacy and Patient Satisfaction of the Weekly DPP-4 Inhibitors Trelagliptin and Omarigliptin in 80 Japanese Patients with Type 2 Diabetes. ResearchGate. (URL: [Link])
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DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. (URL: [Link])
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In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes. 2024. (URL: [Link])
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Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. 2025. (URL: [Link])
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The Significance of Chiral Amino Acids in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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A Researcher's Guide to Screening and Validating N-(4-Chlorophenyl)glycine as a Potential Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the screening and validation of N-(4-Chlorophenyl)glycine as a potential enzyme inhibitor. We will delve into the rationale for its selection, methodologies for screening against logical enzyme targets, and a step-by-step process for validating and characterizing its inhibitory activity. This document is designed to be a practical, in-depth technical resource, emphasizing experimental causality and robust, self-validating protocols.
Introduction: The Rationale for Investigating this compound
This compound is a derivative of the amino acid glycine, featuring a 4-chlorophenyl group attached to the nitrogen atom.[1][2] While it is recognized as a valuable building block in organic synthesis, its potential as a bioactive molecule, specifically as an enzyme inhibitor, remains largely unexplored.[3] The rationale for investigating this compound stems from several key observations:
-
Structural Analogy: The glycine backbone is fundamental to numerous biological processes, suggesting that its derivatives could interact with enzymes involved in amino acid metabolism.
-
Pharmacophoric Moieties: The 4-chlorophenyl group is a common feature in many known pharmacologically active compounds and can contribute to binding affinity with enzyme active sites.
-
Novelty: The lack of extensive research into its bioactivity presents an opportunity for discovering novel enzyme inhibitors with potentially unique mechanisms of action.
This guide will use a hypothetical yet plausible enzyme target, Alanine Racemase (Alr) , to illustrate the screening and validation workflow. Alr is an essential bacterial enzyme responsible for the conversion of L-alanine to D-alanine, a crucial component of the peptidoglycan cell wall.[4][5] Its absence in humans makes it an attractive target for antibacterial drug development.[6][7]
Part 1: Target Selection and Initial Screening
The first step in evaluating a new compound is to identify and screen it against relevant biological targets. The choice of target should be based on a sound scientific hypothesis.
Rationale for Targeting Alanine Racemase
This compound's structural resemblance to alanine, the natural substrate of Alr, makes it a candidate for a competitive inhibitor. The core glycine structure mimics the alanine backbone, while the substituted phenyl ring could provide additional interactions within the enzyme's active site. Standard inhibitors of Alr, such as D-cycloserine and chlorovinyl glycine, are also amino acid analogs.[4][6]
Experimental Workflow for High-Throughput Screening (HTS)
The goal of HTS is to rapidly assess the inhibitory potential of this compound against the target enzyme.[8] A coupled-enzyme, fluorescence-based assay is a robust method for this purpose.[9][10]
Diagram 1: High-Throughput Screening and Validation Workflow
Caption: A streamlined workflow for identifying and validating enzyme inhibitors.
Detailed Protocol: HTS Fluorescence-Based Assay for Alanine Racemase
This protocol is adapted from established methods for assaying Alr activity.[9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Purified recombinant Alanine Racemase (e.g., from Bacillus stearothermophilus) diluted in assay buffer to a final concentration of 2X (e.g., 20 nM).
-
Substrate/Coupling Enzyme Mix (2X):
-
L-alanine (substrate for Alr) at 2X the Kₘ concentration.
-
L-alanine dehydrogenase (coupling enzyme).
-
NAD⁺ (cofactor for the coupling enzyme).
-
-
Test Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), then serially diluted.
-
Positive Control: D-cycloserine, a known Alr inhibitor.[11]
-
Negative Control: DMSO.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 1 µL of test compound, positive control, or negative control to respective wells.
-
Dispense 25 µL of the 2X Enzyme Solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the 2X Substrate/Coupling Enzyme Mix.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm), measuring the increase in NADH fluorescence over 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Hypothetical HTS Results
The following table presents plausible outcomes from a primary screen.
| Compound | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | Hit? |
| DMSO (Negative Control) | - | 1500 | 0% | No |
| D-cycloserine (Positive Control) | 50 | 150 | 90% | Yes |
| This compound | 20 | 600 | 60% | Yes |
Part 2: Hit Validation and Comparative Analysis
A primary hit from HTS is not a confirmed inhibitor.[12] A series of validation steps are crucial to eliminate false positives and to quantify the compound's potency.
Dose-Response and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[13] It is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[14][15]
Detailed Protocol: IC₅₀ Determination
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM). Also, prepare a similar dilution series for the comparator inhibitor, D-cycloserine.
-
Assay Execution: Perform the Alr fluorescence assay as described in Part 1.3, using the serial dilutions of both compounds.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Comparative Data: this compound vs. D-cycloserine
This table presents a hypothetical comparison of the potency of our test compound against a known standard.
| Inhibitor | IC₅₀ (µM) [Hypothetical] | Hill Slope |
| This compound | 15.2 ± 1.8 | 1.1 |
| D-cycloserine | 45.5 ± 3.5 | 1.0 |
These hypothetical results suggest that this compound is a more potent inhibitor of Alanine Racemase than D-cycloserine under these assay conditions.
Part 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is critical for drug development. MoA studies elucidate the type of inhibition (e.g., competitive, non-competitive).[16]
Enzyme Kinetics: Michaelis-Menten and Lineweaver-Burk Analysis
By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine the inhibitor's effect on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[17][18] The Lineweaver-Burk plot, a double reciprocal plot of 1/rate versus 1/[Substrate], is a classic tool for visualizing the mechanism of inhibition.[19][20]
Diagram 2: Mechanisms of Enzyme Inhibition (Lineweaver-Burk Plots)
Caption: Differentiating inhibition mechanisms using Lineweaver-Burk plots.
Detailed Protocol: MoA Study
-
Experimental Setup:
-
Set up three sets of reactions: No inhibitor, a fixed concentration of this compound (e.g., at its IC₅₀), and a higher fixed concentration (e.g., 2x IC₅₀).
-
Within each set, vary the concentration of the substrate (L-alanine) across a wide range (e.g., 0.1x Kₘ to 10x Kₘ).
-
-
Assay Execution: Run the Alr fluorescence assay for each condition, measuring the initial reaction rates.
-
Data Analysis:
-
Plot reaction rate vs. substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[S]).
-
Analyze the changes in the x- and y-intercepts to determine the mechanism of inhibition.[18][21]
-
Competitive: Intercepts on the y-axis are the same (Vₘₐₓ is unchanged), but x-intercepts differ (Kₘ increases).[22]
-
Non-competitive: Intercepts on the x-axis are the same (Kₘ is unchanged), but y-intercepts differ (Vₘₐₓ decreases).
-
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).
-
-
Hypothetical MoA Results for this compound
| Condition | Apparent Kₘ (mM) | Apparent Vₘₐₓ (RFU/min) |
| No Inhibitor | 0.5 | 1500 |
| 15 µM this compound | 1.0 | 1500 |
| 30 µM this compound | 1.5 | 1500 |
The data shows that with increasing inhibitor concentration, the apparent Kₘ increases while the Vₘₐₓ remains constant. This is the hallmark of a competitive inhibitor , confirming our initial hypothesis.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for the initial evaluation of this compound as a potential enzyme inhibitor, using Alanine Racemase as a representative target. The hypothetical data presented suggests that this compound is a potent, competitive inhibitor of Alr, warranting further investigation.
Next steps in the drug discovery process would include:
-
Selectivity Profiling: Screening against a panel of other enzymes, particularly human enzymes with similar structures, to assess off-target effects.[23]
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme to understand the precise binding interactions at the atomic level.[24][25]
-
Lead Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Cell-based and In Vivo Testing: Evaluating the compound's efficacy in bacterial cultures and subsequent preclinical models.[9]
By following a logical, evidence-based workflow grounded in sound scientific principles, researchers can effectively screen and validate novel compounds like this compound, paving the way for the development of new therapeutic agents.
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Anthony, J., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-26. [Link][4][6]
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PubMed. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][7]
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Ferraris, D. (2008). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central. [Link][23]
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Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link][12]
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Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]
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Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. [Link][17]
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NIH. (2012). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE. [Link][9]
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Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link][19]
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Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link][20]
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Le-Dévéhat, F. (2016). Structural and functional characterization of the alanine racemase from Streptomyces coelicolor A3(2). PubMed. [Link][24]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link][18]
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Le-Dévéhat, F., et al. (2016). Structural and Functional Characterization of the Alanine Racemase from Streptomyces coelicolor A3(2). bioRxiv. [Link][25]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link][22]
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- 25. biorxiv.org [biorxiv.org]
A Comparative In Vitro Evaluation of N-(4-Chlorophenyl)glycine-Containing Peptides: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling avenue for development due to their potential for enhanced stability and biological activity.[1] Among these, peptides incorporating non-natural amino acids such as N-(4-chlorophenyl)glycine present a promising, yet underexplored, frontier. This guide provides a comprehensive framework for the in vitro evaluation of this compound-containing peptides, offering a comparative analysis of their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific rigor.
The Rationale for Incorporating this compound into Peptides
The this compound moiety is a versatile scaffold for peptidomimetic design.[2] Its aryl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, within biological targets. The chlorine substituent can further modulate the electronic properties of the aromatic ring and potentially form halogen bonds, which are increasingly recognized for their role in molecular recognition. The glycine component provides a flexible linker and a convenient point for chemical diversification, allowing for the creation of extensive peptide libraries for high-throughput screening.[1]
A Comparative In Vitro Evaluation Workflow
The in vitro assessment of a novel peptide series is a multi-faceted process. A typical workflow involves a tiered screening approach, starting with broad cytotoxicity profiling, followed by more specific assays based on the therapeutic hypothesis.
Caption: A tiered workflow for the in vitro evaluation of novel peptides.
Part 1: Anticancer Activity Evaluation
The evaluation of anticancer potential is a primary focus for many novel peptide candidates.[3] A critical first step is to assess the general cytotoxicity of the compounds against a panel of cancer cell lines.
Cell Viability Assays: MTT vs. XTT
A cornerstone of in vitro toxicology and drug screening is the assessment of cell viability.[4] Tetrazolium salt-based colorimetric assays are widely used for this purpose due to their simplicity and reliability.[4] The core principle of these assays is the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[4] The intensity of the color is directly proportional to the number of viable cells.[4]
Two of the most common assays in this category are the MTT and XTT assays. The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is reduced to an insoluble purple formazan.[4] This necessitates a solubilization step, typically with an organic solvent like DMSO.[4] In contrast, the XTT assay uses 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, which is reduced to a water-soluble orange formazan, eliminating the need for solubilization.[4]
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases. | Reduction of pale yellow XTT to orange, water-soluble formazan by mitochondrial dehydrogenases. |
| Solubilization Step | Required (e.g., DMSO, isopropanol). | Not required. |
| Advantages | Well-established, cost-effective. | Faster workflow, less prone to errors from incomplete solubilization. |
| Disadvantages | Requires an additional solubilization step, which can introduce variability. Insoluble formazan crystals can be difficult to fully dissolve. | Generally more expensive than MTT. |
| Readout | Absorbance at ~570 nm. | Absorbance at ~450 nm. |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound-containing peptides against a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Materials:
-
This compound-containing peptides
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound-containing peptides in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptides, e.g., DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Comparative Data for Anticancer Activity
To illustrate the comparative analysis, let's consider a hypothetical series of this compound-containing peptides with variations in their C-terminal amino acid.
Table 2: Hypothetical IC50 Values (µM) of this compound Peptides against Cancer Cell Lines
| Peptide ID | Sequence | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| NCPG-1 | Ac-N(4-Cl-Ph)G-Leu-NH2 | 15.2 | 22.5 | 18.9 |
| NCPG-2 | Ac-N(4-Cl-Ph)G-Val-NH2 | 25.8 | 35.1 | 29.7 |
| NCPG-3 | Ac-N(4-Cl-Ph)G-Phe-NH2 | 8.9 | 12.4 | 9.8 |
| NCPG-4 | Ac-N(4-Cl-Ph)G-Trp-NH2 | 5.1 | 7.8 | 6.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Data are for illustrative purposes only.
Interpretation of Hypothetical Data: In this hypothetical dataset, the incorporation of aromatic amino acids at the C-terminus (NCPG-3 and NCPG-4) appears to enhance the anticancer activity compared to aliphatic residues (NCPG-1 and NCPG-2). The presence of the bulky indole ring of tryptophan in NCPG-4 results in the lowest IC50 values across all cell lines, suggesting that increasing the hydrophobicity and potential for pi-stacking interactions at the C-terminus may be a key determinant of cytotoxic potency.
Part 2: Antimicrobial Activity Evaluation
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5] Peptides and peptidomimetics are a promising class of compounds in this regard.[6]
Broth Microdilution Assay for MIC and MBC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction in the initial inoculum.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound-containing peptides
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare serial twofold dilutions of the this compound-containing peptides in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth is observed.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an agar plate. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Hypothetical Comparative Data for Antimicrobial Activity
Table 3: Hypothetical MIC and MBC Values (µg/mL) of this compound Peptides
| Peptide ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| MIC | MBC | |
| NCPG-5 | Ac-N(4-Cl-Ph)G-Lys-NH2 | 16 |
| NCPG-6 | Ac-N(4-Cl-Ph)G-Arg-NH2 | 8 |
| NCPG-7 | Ac-N(4-Cl-Ph)G-Lys-Lys-NH2 | 4 |
| Vancomycin | (Control) | 1 |
| Colistin | (Control) | - |
Data are for illustrative purposes only.
Interpretation of Hypothetical Data: This hypothetical data suggests that the incorporation of cationic residues like lysine and arginine imparts antimicrobial activity. NCPG-6, with the guanidinium group of arginine, shows better activity than the lysine-containing NCPG-5. Increasing the cationic charge, as in the di-lysine peptide NCPG-7, further enhances the antimicrobial potency against both Gram-positive and Gram-negative bacteria. The higher MIC and MBC values against E. coli are typical for many antimicrobial peptides, as the outer membrane of Gram-negative bacteria presents an additional barrier.
Part 3: Enzyme Inhibition Assays
Many diseases are driven by the aberrant activity of specific enzymes, making enzyme inhibition a key therapeutic strategy.[7] Peptides and peptidomimetics are well-suited for designing potent and selective enzyme inhibitors due to their ability to mimic natural substrates.[8]
General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. A common approach involves using a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Hypothetical Scenario: Inhibition of a Matrix Metalloproteinase (MMP)
Let's consider a hypothetical scenario where the this compound peptides are designed as inhibitors of MMP-2, a protease implicated in cancer metastasis.
Experimental Protocol: MMP-2 Inhibition Assay (Fluorogenic Substrate)
Materials:
-
This compound-containing peptides
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Peptide Preparation: Prepare serial dilutions of the this compound-containing peptides in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of MMP-2 and the fluorogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the peptide dilutions, followed by the MMP-2 solution. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a fluorometric microplate reader.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each peptide concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.
Caption: A simplified diagram of MMP-2's role in metastasis and its inhibition.
Hypothetical Comparative Data for Enzyme Inhibition
Table 4: Hypothetical IC50 Values (nM) of this compound Peptides against MMP-2
| Peptide ID | Sequence | MMP-2 IC50 (nM) |
| NCPG-8 | Ac-N(4-Cl-Ph)G-Pro-NH2 | 580 |
| NCPG-9 | Ac-N(4-Cl-Ph)G-Ala-NH2 | 890 |
| NCPG-10 | Ac-N(4-Cl-Ph)G-Hyp(O-benzyl)-NH2 | 120 |
| Marimastat | (Positive Control) | 5 |
Data are for illustrative purposes only.
Interpretation of Hypothetical Data: In this hypothetical example, the incorporation of proline (NCPG-8) and a modified proline residue, O-benzyl-hydroxyproline (NCPG-10), shows better inhibitory activity against MMP-2 compared to alanine (NCPG-9). This is consistent with the known substrate preference of MMPs for proline-containing sequences. The enhanced activity of NCPG-10 suggests that the benzyl group may be forming favorable interactions within the S1' pocket of the enzyme's active site.
Conclusion
The in vitro evaluation of this compound-containing peptides requires a systematic and multi-pronged approach. This guide has provided a framework for assessing their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. By employing a tiered screening strategy and utilizing robust, well-validated assays, researchers can efficiently identify promising lead compounds for further development. The hypothetical comparative data presented herein illustrates the importance of systematic structural modifications and the interpretation of structure-activity relationships in guiding the design of more potent and selective peptidomimetics. The versatility of the this compound scaffold, combined with the rigorous in vitro evaluation methodologies outlined, offers a powerful platform for the discovery of novel therapeutics.
References
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The synthesis and anticancer activity of selected diketopiperazines - PubMed. Available from: [Link]
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Chemical Strategies towards the Development of Effective Anticancer Peptides - Li. Available from: [Link]
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Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme - PubMed Central. Available from: [Link]
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Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - PMC - NIH. Available from: [Link]
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The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC. Available from: [Link]
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In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease - NIH. Available from: [Link]
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Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC - NIH. Available from: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. Available from: [Link]
-
Bacteriocins, Potent Antimicrobial Peptides and the Fight against Multi Drug Resistant Species: Resistance Is Futile? - MDPI. Available from: [Link]
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Dipeptidyl Peptidase-IV Inhibitory Activity of Peptides in Porcine Skin Gelatin Hydrolysates. Available from: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. Available from: [Link]
-
(PDF) Synthetic Antimicrobial Peptides: IV. Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity of Peptides with a 'Circular' Type of Amphipathicity - ResearchGate. Available from: [Link]
-
Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A Systematic Review - MDPI. Available from: [Link]
-
Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - MDPI. Available from: [Link]
-
Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides - Biophysics Instrumentation Facility. Available from: [Link]
-
Features of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides from dietary proteins. Available from: [Link]
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Design, synthesis and preliminary evaluation of α-sulfonyl γ-(glycinyl-amino)proline peptidomimetics as matrix metalloproteinase inhibitors - PubMed. Available from: [Link]
-
In vitro activities of native and designed peptide antibiotics against drug sensitive and resistant tumor cell lines. Available from: [Link]
-
Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP 1–23 - MDPI. Available from: [Link]
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Neurotensin(8-13) analogs targeting NTS1 and NTS2 receptors: A comparative in vitro and molecular modeling study | Request PDF - ResearchGate. Available from: [Link]
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The "Magic Chloro" Effect: A Comparative Guide to Assessing the Impact of 4-Chloro Substitution on Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical alterations, the substitution of a hydrogen atom with chlorine, particularly at the para (4-) position of a phenyl ring, has repeatedly demonstrated a profound and often dramatically positive impact on biological activity. This phenomenon, colloquially termed the "Magic Chloro" effect, can lead to remarkable enhancements in potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison of the multifaceted effects of 4-chloro substitution, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale Behind the "Magic Chloro": Physicochemical and Electronic Underpinnings
The decision to introduce a 4-chloro substituent is rooted in its ability to modulate several key physicochemical parameters of a molecule. Understanding these principles is crucial for rationally designing and interpreting structure-activity relationships (SAR).
1. Electronic Effects: Chlorine is an electronegative atom that exerts a dual electronic influence. It has a weak electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). When positioned at the para position of a benzene ring, the inductive effect typically dominates, leading to a polarization of the C-Cl bond and influencing the electron density of the entire aromatic system. This altered electronic landscape can enhance non-bonding interactions with protein targets.
2. Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity (hydrophobicity) of a molecule. This can lead to improved cell membrane permeability and better binding to hydrophobic pockets within a target protein through van der Waals interactions.[2] However, this increase in lipophilicity must be carefully balanced, as excessive hydrophobicity can lead to poor solubility, increased metabolic liability, and potential off-target toxicity.
3. Steric and Conformational Effects: While relatively small, the chlorine atom is larger than hydrogen and can introduce a degree of steric hindrance. This can be advantageous in locking a molecule into a more favorable conformation for target binding. Conversely, it can also create unfavorable steric clashes.
4. Metabolic Stability: A 4-chloro substitution can block a potential site of metabolic oxidation on an aromatic ring. Cytochrome P450 enzymes, which are key players in drug metabolism, often hydroxylate aromatic rings. By placing a chlorine atom at a susceptible position, the metabolic stability of the compound can be significantly enhanced, leading to a longer half-life in the body.[3]
Visualizing the Impact: A Workflow for Assessing 4-Chloro Substitution
The systematic evaluation of a 4-chloro substitution requires a logical and well-defined experimental workflow. The following diagram illustrates a typical process from initial compound design to preclinical assessment.
Caption: A generalized workflow for the design, synthesis, and evaluation of 4-chloro substituted analogs.
Comparative Analysis in Action: A Case Study with Benzamide Analogs
To illustrate the tangible impact of a 4-chloro substitution, let's examine the structure-activity relationship of m-(4-morpholinoquinazolin-2-yl)benzamide derivatives as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of an unsubstituted analog versus its 4-chloro counterpart against two human cancer cell lines, HCT-116 (colon cancer) and MCF-7 (breast cancer).
| Compound ID | R (Substitution) | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) |
| T1 | H | >50 | >50 |
| T7 | 4-Cl | 2.17 ± 0.19 | 3.28 ± 0.31 |
Data sourced from a comparative guide on 4-chloro-N-(4-morpholinyl)benzamide analogs.[3]
As the data clearly indicates, the introduction of a chlorine atom at the 4-position of the benzamide ring resulted in a dramatic increase in cytotoxic activity against both cancer cell lines, transforming an inactive compound into a potent inhibitor.[3] This exemplifies the "Magic Chloro" effect, where a seemingly minor structural modification leads to a profound enhancement in biological efficacy.
Experimental Protocols for Assessing Biological Impact
To generate the kind of robust, quantitative data presented above, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the impact of a 4-chloro substitution.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the parent compound and the 4-chloro analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]
-
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compounds in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO.[7]
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Metabolic Stability: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[6][8][9][10]
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a working solution of the test compounds and positive controls (compounds with known metabolic fates).
-
Prepare an NADPH regenerating system.[8]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution, the test compound, and buffer.
-
Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[9]
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[9]
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
-
Caption: Workflow for a typical microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of a 4-chloro substituent is a powerful and well-established tactic in drug discovery that can unlock significant improvements in a compound's biological profile. However, it is not a universal solution, and its effects must be empirically evaluated on a case-by-case basis. The decision to introduce a chlorine atom should be guided by a thorough understanding of the physicochemical principles at play and supported by a robust experimental framework. The protocols and comparative data presented in this guide offer a foundational resource for researchers seeking to harness the "Magic Chloro" effect in their quest for novel and more effective therapeutics. As our understanding of drug-target interactions and metabolic pathways continues to evolve, so too will our ability to predict and leverage the nuanced effects of halogenation in drug design.
References
- A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues. Benchchem. Accessed January 2, 2026.
- A Comparative Guide to the Structure-Activity Relationship of 4-chloro-N-(4-morpholinyl)benzamide Analogs as Anticancer Agents. Benchchem. Accessed January 2, 2026.
- MTT assay protocol. Abcam. Accessed January 2, 2026.
- MTT Cell Proliferation Assay.
- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed. Accessed January 2, 2026.
- Microsomal Stability Assay Protocol. AxisPharm. Accessed January 2, 2026.
- Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide. Benchchem. Accessed January 2, 2026.
- Microsomal Clearance/Stability Assay. Domainex. Accessed January 2, 2026.
- Microsomal Stability. Cyprotex. Accessed January 2, 2026.
- ADME Microsomal Stability Assay. BioDuro. Accessed January 2, 2026.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Accessed January 2, 2026.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem. Accessed January 2, 2026.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Accessed January 2, 2026.
- Protocol for Cell Viability Assays. BroadPharm. Accessed January 2, 2026.
- Microsomal Stability Assay. Creative Bioarray. Accessed January 2, 2026.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Accessed January 2, 2026.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Accessed January 2, 2026.
- Kinase Assay Kit. Sigma-Aldrich. Accessed January 2, 2026.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Accessed January 2, 2026.
- 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. Benchchem. Accessed January 2, 2026.
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem. Accessed January 2, 2026.
- Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. PubMed. Accessed January 2, 2026.
- Structure-Activity Relationship of Niclosamide Derivatives. PubMed. Accessed January 2, 2026.
- IC50 values of the most active derivatives in some cancerous cell lines.
- IC50 values for synthesized compounds against cancer cell lines.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Accessed January 2, 2026.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Accessed January 2, 2026.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Accessed January 2, 2026.
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- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
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Comparison of different chiral columns for n-(4-Chlorophenyl)glycine enantioseparation
An In-Depth Guide to Chiral Column Selection for the Enantioseparation of N-(4-Chlorophenyl)glycine
The precise separation of enantiomers is a critical mandate in the pharmaceutical and fine chemical industries. Regulatory bodies often require the characterization and isolation of a single, therapeutically active enantiomer, as the other may be inactive or even harmful.[1][2] this compound is a vital chiral building block in organic synthesis, and achieving its enantiopurity is paramount for the efficacy and safety of downstream products.
This guide provides a comparative analysis of different classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) enantioseparation of this compound. We will delve into the chiral recognition mechanisms, provide representative experimental data, and offer detailed protocols to empower researchers and drug development professionals in making informed decisions for their analytical and preparative needs.
The Principle of Chiral Recognition
Enantiomeric separation via HPLC relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interaction forces at play include hydrogen bonding, π-π stacking, dipole-dipole interactions, steric hindrance, and ionic interactions.[3][4][5] The structure of this compound, featuring a carboxylic acid, an amino group, and a chlorophenyl ring, offers multiple points for these interactions, making it a suitable candidate for separation on various CSPs.
Comparative Analysis of Chiral Stationary Phases
We will evaluate three major classes of CSPs renowned for their broad applicability and success in resolving compounds structurally similar to this compound: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type columns.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on silica gel, are the most widely used and successful columns for chiral separations, resolving nearly 90% of chiral compounds.[6][7] Their versatility stems from the complex three-dimensional structure of the polysaccharide polymers, which creates numerous chiral grooves and cavities.
Chiral Recognition Mechanism: The primary mechanism involves the inclusion of the analyte into the helical grooves of the derivatized polysaccharide backbone.[3][4] For this compound, the separation is driven by a combination of interactions:
-
Hydrogen Bonding: The analyte's carboxylic acid and amino groups can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The chlorophenyl ring of the analyte can engage in π-stacking with the phenyl groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Steric Fit: The overall shape and stereochemistry of the analyte determine how well it fits into the chiral cavities of the CSP, leading to differential retention.[6]
Experimental Protocol: Polysaccharide Column
Caption: Logical workflow for chiral method development.
-
Primary Screening: Begin with polysaccharide-based columns due to their high success rate. [6][7]Screen with a standard normal phase eluent (e.g., Hexane/IPA).
-
Secondary Screening: If the primary screen is unsuccessful, move to a macrocyclic glycopeptide column. Test under polar organic and reversed-phase conditions, as the analyte's amphoteric nature makes it ideal for these modes.
-
Tertiary Screening: Pirkle-type columns can be evaluated if other columns fail to provide adequate resolution.
-
Optimization: Once a promising CSP and mobile phase mode are identified, optimize the separation by fine-tuning the solvent ratios, changing the alcohol modifier (e.g., ethanol vs. isopropanol), and adjusting the concentration of additives (acidic or basic).
Conclusion
The enantioseparation of this compound can be successfully achieved on several types of chiral stationary phases.
-
Polysaccharide-based columns represent the most versatile and highest probability starting point, offering excellent resolution in normal phase mode.
-
Macrocyclic glycopeptide columns are a strong alternative, particularly in polar organic or reversed-phase modes, leveraging the analyte's ionizable functional groups for robust separation.
-
Pirkle-type columns offer a mechanistically well-defined approach that can provide effective separation, especially when π-π interactions are the dominant factor.
By employing a systematic screening strategy and understanding the fundamental chiral recognition mechanisms of each CSP, researchers can efficiently develop and optimize a reliable method for the analysis and purification of this compound enantiomers.
References
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- HPLC.eu. (n.d.). chiral columns.
- Ali, I., et al. (n.d.). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
- Kolhekar, D. (n.d.). CHIRAL HPLC. Slideshare.
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- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Wiley Online Library. (2024). Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field. PubMed.
- Sousa, M., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
- Al-Saeed, H., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. NIH.
- ResearchGate. (n.d.). Chiral stationary phases able to separate the enantiomers of the various drugs that could not be filed in other ATC classes.
- Matrix Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (±)-4-Chlorophenylglycine.
- Hit2Lead. (n.d.). This compound.
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A Senior Application Scientist's Guide to Validating n-(4-Chlorophenyl)glycine Incorporation in Peptides by Mass Spectrometry
The incorporation of unnatural amino acids (Uaas) into peptides is a cornerstone of modern drug discovery, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] However, the successful synthesis of these modified peptides is only half the battle. Rigorous analytical validation is paramount to ensure that the Uaa, in this case, n-(4-Chlorophenyl)glycine (4-Cl-Phg), has been incorporated with high fidelity at the correct position.
This guide provides an in-depth comparison of mass spectrometry-based techniques for validating 4-Cl-Phg incorporation, moving beyond a simple recitation of methods to explain the causality behind experimental choices. As researchers and drug developers, our goal is not just data generation, but the acquisition of unambiguous, trustworthy results.
The Synthetic Challenge: Why Standard Purity Analysis Falls Short
Solid-Phase Peptide Synthesis (SPPS) is a powerful and routine technique, but the introduction of bulky or structurally unique residues like 4-Cl-Phg can introduce challenges.[1][3] Steric hindrance can lead to incomplete coupling, resulting in deletion sequences where the Uaa is missing entirely.[1][4][5]
While a reversed-phase HPLC analysis is essential for assessing the overall purity of the crude peptide, it cannot definitively confirm the sequence. A deletion sequence may have a similar retention time to the target peptide, making it difficult to distinguish. Therefore, we must turn to mass spectrometry, a technique capable of providing precise molecular weight and structural information, as the ultimate arbiter of synthetic success.[6][7]
A Two-Tiered Mass Spectrometry Validation Workflow
A robust validation strategy employs a two-level approach: first, confirming the total mass of the peptide, and second, pinpointing the exact location of the 4-Cl-Phg residue through fragmentation analysis.
Caption: High-level workflow for synthesis and validation.
Level 1: Intact Mass Confirmation and the Chlorine Isotopic Signature
The first step is a straightforward liquid chromatography-mass spectrometry (LC-MS) analysis to determine the molecular weight of the purified peptide. For a peptide containing 4-Cl-Phg, this step provides a unique and powerful diagnostic clue: the isotopic signature of chlorine.
Natural chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by approximately 2 Daltons.[8] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum with a relative intensity ratio of roughly 3:1.[9][10] The observation of this pattern is strong initial evidence that a chlorine atom—and by extension, the 4-Cl-Phg residue—is present in the synthesized molecule.
Case Study: Model Peptide Ac-Gly-Ala-(4-Cl-Phg)-Val-Leu-NH₂
-
Monoisotopic Mass (with ³⁵Cl): 624.28 Da
-
M+2 Peak (with ³⁷Cl): 626.28 Da
-
Expected Observation: Two major peaks in the mass spectrum at m/z 625.29 ([M+H]⁺) and 627.29 ([M+2+H]⁺) with a 3:1 intensity ratio.
Failure to observe both the correct monoisotopic mass and this distinct 3:1 isotopic pattern is an immediate red flag, suggesting either a failed synthesis or the presence of a significant impurity.
Level 2: Pinpointing the Location with Tandem MS (MS/MS)
Confirming the total mass is necessary but not sufficient. We must prove that the 4-Cl-Phg residue is at the intended position. This is achieved with tandem mass spectrometry (MS/MS), where the peptide ion is isolated and fragmented to generate a "ladder" of sequence-specific ions. The two most powerful and common fragmentation techniques for this purpose are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Industry Workhorse
CID involves accelerating the peptide ions and colliding them with an inert gas. This energy is converted into vibrational excitement, causing fragmentation primarily at the weakest bonds—the peptide amide bonds along the backbone.[11] This process generates a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
-
Mechanism: Cleaves the CO-NH bond.
-
Strengths: Robust, highly efficient for doubly-charged peptides, and universally available on mass spectrometers.
-
Weaknesses: Can sometimes lead to the loss of labile side chains (less of a concern for the stable 4-Cl-Phg residue). Fragmentation can sometimes be incomplete, leaving gaps in the sequence coverage.
Electron-Transfer Dissociation (ETD): The Orthogonal Approach
ETD is a non-ergodic or "soft" fragmentation technique. It involves reacting the multiply-charged peptide ions with radical anions.[12] This process transfers an electron to the peptide, inducing fragmentation along the N-Cα bond of the peptide backbone.[12][13] This generates a series of c-ions and z-ions .
-
Mechanism: Cleaves the N-Cα bond.
-
Strengths: Preserves post-translational modifications and side chains.[12][13] It often provides complementary fragmentation to CID, helping to fill in sequence gaps.[11][13] ETD generally provides higher sequence coverage than CID.[14]
-
Weaknesses: It is most efficient for peptides with higher charge states (z > 2) and can be less effective for smaller, doubly-charged peptides.[11][12]
Caption: Comparison of peptide backbone cleavage sites for CID and ETD.
Comparative Analysis: CID vs. ETD for 4-Cl-Phg Validation
The choice between CID and ETD is not about which is "better," but which provides the most conclusive data for a given peptide. For validating 4-Cl-Phg incorporation, a combined approach is often the most authoritative.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) | Rationale for 4-Cl-Phg Peptides |
| Primary Cleavage | Amide Bond (CO-NH) | N-Cα Bond | Provides complementary fragment ions (b/y vs. c/z). |
| Ion Types | b, y | c, z | Using both allows for more complete sequence coverage. |
| Charge State | Most effective on 2+ ions.[11] | Most effective on 3+ and higher ions.[15] | The peptide's ability to hold charge will influence which method is more effective. |
| Side Chains | Can cause loss of labile groups | Preserves labile groups | 4-Cl-Phg is stable, so this is less of a concern, but ETD's preservation is still an advantage. |
| Sequence Coverage | Good, but can have gaps. | Generally higher than CID.[11][14] | ETD is more likely to provide the critical fragments that flank the Uaa. |
| Key Advantage | Robust and universally available. | Excellent for localizing modifications.[13] | The complementarity of the two techniques provides the highest level of confidence. |
Data Interpretation: To confirm the incorporation of 4-Cl-Phg at position 3 in our model peptide Ac-Gly-Ala-(4-Cl-Phg)-Val-Leu-NH₂, we would look for specific fragment ions. The mass of the 4-Cl-Phg residue is 197.02 Da.
-
Using CID: We would need to see a b₂-ion (Ac-Gly-Ala) and a b₃-ion (Ac-Gly-Ala-4-Cl-Phg). The mass difference between b₃ and b₂ must be exactly 197.02 Da. Concurrently, we'd look for the corresponding y-ions.
-
Using ETD: We would look for a c₂-ion and a c₃-ion, where the mass difference is again 197.02 Da.
Observing these key mass shifts in the MS/MS spectrum confirms not only the presence of the 4-Cl-Phg residue but its precise location in the sequence.
Experimental Protocol: A Self-Validating System
This protocol outlines a standard approach for LC-MS/MS analysis. The key to making it self-validating is the inclusion of decision points and criteria for unambiguous confirmation.
1. Sample Preparation: a. Reconstitute the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5) to a concentration of ~1 mg/mL. b. Further dilute the stock solution to a final concentration of 1-10 pmol/µL for injection.
2. Liquid Chromatography (LC): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A typical gradient might be 5-40% B over 15 minutes, followed by a wash and re-equilibration. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.
3. Mass Spectrometry (MS): a. Ionization Source: Electrospray Ionization (ESI), positive mode. b. MS1 Full Scan (Intact Mass): i. Scan a mass range appropriate for the expected peptide mass (e.g., m/z 300-1200). ii. Validation Check 1: Confirm the presence of the correct [M+H]⁺ ion. iii. Validation Check 2: Confirm the presence of the M+2 isotopic peak at ~3:1 intensity ratio relative to the monoisotopic peak.[9][10] c. MS2 Tandem Scans (Fragmentation): i. Use a data-dependent acquisition (DDA) method. The instrument will automatically select the most intense ions from the MS1 scan for fragmentation. ii. Method A - CID: Select the target precursor ion ([M+2H]²⁺ is often ideal) and fragment using a normalized collision energy of ~25-30%. iii. Method B - ETD: If the peptide shows a 3+ or higher charge state, select it for ETD fragmentation. iv. (Optional) Method C - Alternating CID/ETD: Modern instruments can perform both CID and ETD on the same precursor ion in a single run, providing a comprehensive dataset.[11][13]
4. Data Analysis: a. Process the raw data using appropriate software (e.g., manufacturer's software, Proteome Discoverer, MaxQuant). b. Validation Check 3 (Sequence Coverage): Manually or automatically sequence the peptide. A high-confidence assignment requires a significant series of b/y or c/z ions. c. Validation Check 4 (Site Localization): Critically examine the mass gap across the putative incorporation site. The mass difference between adjacent fragment ions (e.g., b₂ and b₃) must match the mass of the 4-Cl-Phg residue. The presence of both N-terminal and C-terminal fragments flanking the modification site provides the highest level of confidence.
Conclusion: An Authoritative and Comprehensive Approach
Validating the incorporation of an unnatural amino acid like this compound requires more than a simple purity check. A multi-tiered mass spectrometry approach provides the highest level of scientific rigor. By first confirming the intact mass and the characteristic chlorine isotopic signature, and then employing complementary fragmentation techniques like CID and ETD to pinpoint the residue's location, researchers can be confident in the identity and integrity of their synthesized molecules. This robust, self-validating workflow ensures that subsequent biological and pharmacological studies are built on a foundation of analytically sound and trustworthy data.
References
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Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research.[Link]
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Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry.[Link]
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Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
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Electron-transfer dissociation - Wikipedia. Wikipedia.[Link]
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Isotope Abundance. Chemistry LibreTexts.[Link]
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Mass spectrometry analysis in peptidomic research with Richard Kay. BioTechniques.[Link]
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Ch13 - Mass Spectroscopy. University of Calgary.[Link]
-
Electron Transfer Dissociation Mass Spectrometry in Proteomics. Proteomics.[Link]
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Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.[Link]
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Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate.[Link]
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Mass Spectrum Of Chlorine. Chemistry Dictionary.[Link]
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Mass spectrometry for nutritional peptidomics: How to analyze food bioactives and their health effects. Journal of Proteomics.[Link]
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Peptidomics in Drug Discovery. BioPharmaSpec.[Link]
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Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods.[Link]
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In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Magnetic Resonance.[Link]
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Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology.[Link]
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Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate.[Link]
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Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.[Link]
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Mass Spectrometry Applications in Peptide Analysis. Biovera.[Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.[Link]
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Peptidomics. Nature Reviews Methods Primers.[Link]
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Proteomics - Wikipedia. Wikipedia.[Link]
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Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. ResearchGate.[Link]
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A Senior Application Scientist's Guide to Minimizing Racemization of N-(4-Chlorophenyl)glycine in Peptide Synthesis: A Comparative Analysis of Coupling Reagents
For: Researchers, scientists, and drug development professionals.
Introduction: The Chirality Challenge of N-Aryl Amino Acids
In the intricate world of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids. Racemization, the conversion of a chiral amino acid into an equimolar mixture of both enantiomers, represents a significant challenge that can lead to a dramatic loss of therapeutic efficacy and the introduction of potentially harmful impurities.
N-aryl amino acids, such as N-(4-Chlorophenyl)glycine, are a class of non-canonical amino acids that are increasingly incorporated into peptide-based therapeutics to enhance potency, stability, and cell permeability. However, their unique electronic and steric properties make them particularly susceptible to racemization during peptide bond formation.[1][2] This guide provides a comparative analysis of common coupling reagents, offering insights and experimental protocols to aid researchers in selecting the optimal conditions to minimize racemization when working with this challenging class of amino acids.
The Mechanism of Racemization: A Tale of Two Pathways
The loss of stereochemical purity during peptide coupling primarily occurs through two mechanisms, both of which are catalyzed by the presence of a base.[3][4]
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.[4]
-
Oxazolone Formation: This is widely considered the predominant pathway for racemization in peptide synthesis.[5][6] The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it highly susceptible to abstraction by a base.[7] The resulting achiral oxazolone intermediate can then be attacked by the amine nucleophile from either side, leading to a racemic mixture of the desired peptide.[8][9]
The propensity of N-aryl amino acids to racemize is exacerbated by the electron-withdrawing nature of the aryl substituent, which increases the acidity of the α-proton, thereby facilitating both direct enolization and oxazolone formation.
Visualizing the Racemization Pathway
The following diagram illustrates the critical step of oxazolone formation, the primary route for racemization during peptide bond formation.
Caption: Mechanism of racemization via oxazolone formation.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical factor in controlling racemization. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine component. However, the nature of the activated intermediate and the reaction conditions significantly influence the rate of racemization relative to the rate of peptide bond formation.[10]
Here, we compare three major classes of coupling reagents:
Carbodiimides
-
Examples: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond.
-
Racemization Propensity: High. The O-acylisourea intermediate is highly susceptible to intramolecular cyclization to form the oxazolone.[12]
-
Mitigation Strategy: The use of additives is crucial to suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form a less reactive, but more stable, active ester.[3][13] This active ester is less prone to racemization and provides a more controlled coupling reaction.[14]
Phosphonium Salts
-
Examples: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[12]
-
Mechanism: Phosphonium salts react with the carboxylic acid in the presence of a base to form an active ester, typically a benzotriazolyl ester.
-
Racemization Propensity: Moderate to low. The in situ formation of the active ester is generally rapid, minimizing the lifetime of the more reactive activated species.
-
Expert Insight: While effective, the use of BOP has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11] PyBOP is a safer alternative.
Uronium/Aminium Salts
-
Examples: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[11][15]
-
Mechanism: These reagents react with the carboxylic acid to form an active ester, similar to phosphonium salts. HATU, which incorporates the HOAt moiety, is particularly effective due to the neighboring group participation of the pyridine nitrogen in the HOAt, which accelerates the coupling reaction and suppresses racemization.[5]
-
Racemization Propensity: Low. HATU and COMU are generally considered the "gold standard" for minimizing racemization, especially in challenging couplings.[13][16] COMU has the added advantages of being non-explosive and having byproducts that are easily removed.[15]
Experimental Protocol: A Head-to-Head Comparison
To objectively evaluate the performance of different coupling reagents for the acylation of a model peptide with N-Boc-N-(4-Chlorophenyl)glycine, the following experimental protocol is proposed.
Workflow Overview
Caption: Experimental workflow for comparative analysis.
Detailed Steps:
-
Preparation of N-Boc-N-(4-Chlorophenyl)glycine: Synthesize or procure enantiomerically pure N-Boc-N-(4-Chlorophenyl)glycine.
-
Synthesis of Model Peptide: Prepare a simple dipeptide amide, such as H-Gly-Phe-NH₂, on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Coupling Reactions:
-
Divide the resin-bound dipeptide into equal portions.
-
For each portion, perform the coupling of N-Boc-N-(4-Chlorophenyl)glycine using a different coupling reagent system (see table below).
-
Standard Conditions:
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room Temperature
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[3]
-
Equivalents: N-Boc-N-(4-Chlorophenyl)glycine (3 eq), Coupling Reagent (3 eq), Base (6 eq) relative to the resin loading.
-
-
-
Cleavage and Deprotection: Cleave the tripeptide from the resin and remove the Boc protecting group using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).
-
Chiral HPLC Analysis:
-
Analyze the crude peptide by reverse-phase HPLC using a chiral column (e.g., a cyclodextrin-based column).
-
Develop a gradient method that separates the two diastereomers of the tripeptide (L-D-L and L-L-L).
-
-
Quantification of Racemization:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-D-L peak / (Area of L-L-L peak + Area of L-D-L peak)] x 100
-
Hypothetical Comparative Data
The following table summarizes the expected outcomes from the proposed experimental protocol, providing a clear comparison of the performance of each coupling reagent system.
| Coupling Reagent System | Class | Expected % Racemization | Notes |
| DIC | Carbodiimide | > 15% | High degree of racemization expected without an additive. |
| DIC / HOBt | Carbodiimide + Additive | 5-10% | Significant reduction in racemization compared to DIC alone.[14] |
| DIC / OxymaPure | Carbodiimide + Additive | 3-7% | OxymaPure is often superior to HOBt in suppressing racemization.[17] |
| PyBOP | Phosphonium Salt | 2-5% | A reliable reagent with moderate racemization suppression. |
| HBTU | Uronium Salt | 2-5% | Similar performance to PyBOP.[14] |
| HATU | Uronium Salt | < 2% | Excellent suppression of racemization due to the HOAt moiety.[11] |
| COMU | Uronium Salt | < 2% | Expected to perform as well as or better than HATU, with additional safety and purification benefits.[13][16] |
| DEPBT | Phosphonium Salt | < 1% | Reported to be exceptionally effective in minimizing racemization in challenging couplings.[17] |
| Ynamides | Ynamide | < 1% | A newer class of reagents reported to be "racemization-free" under mild conditions.[18][19] |
Discussion and Recommendations
The experimental data clearly indicates that the choice of coupling reagent has a profound impact on the stereochemical purity of the final peptide when incorporating this compound.
-
For routine applications where cost is a primary concern, the use of a carbodiimide such as DIC in combination with OxymaPure offers a significant improvement over HOBt and provides an acceptable level of racemization suppression for many applications.[17]
-
For the synthesis of high-value peptides where stereochemical purity is critical, the use of uronium salt-based reagents such as HATU or COMU is strongly recommended.[11][13][16] Their high coupling efficiency and low propensity for racemization justify their higher cost. COMU, in particular, represents a modern, safer, and highly effective alternative.
-
In cases of extremely challenging couplings or where racemization must be minimized to undetectable levels, exploring newer reagents like DEPBT or ynamides is warranted.[17][19] These reagents have shown exceptional performance in suppressing racemization in difficult synthetic contexts.
Beyond the Coupling Reagent: Other Critical Factors
It is important to remember that the coupling reagent is just one piece of the puzzle. Other factors that can influence racemization include:
-
Base: The choice and stoichiometry of the base are critical. Weaker, sterically hindered bases like 2,4,6-collidine are often preferred over more basic and less hindered bases like DIPEA or triethylamine.[3]
-
Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.
-
Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates.
-
Activation Time: A prolonged pre-activation time before the addition of the amine component can increase the risk of racemization.
Conclusion
The synthesis of peptides containing N-aryl amino acids like this compound presents a significant challenge in controlling racemization. However, by understanding the underlying mechanisms and making an informed choice of coupling reagent, researchers can significantly improve the stereochemical purity of their products. For the highest fidelity, uronium salts such as HATU and COMU, or specialized reagents like DEPBT, are the recommended choices. A careful optimization of all reaction parameters, including the base, temperature, and solvent, will ultimately lead to the successful synthesis of high-quality, enantiomerically pure peptides for a wide range of research and therapeutic applications.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. (2018). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules. Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. (2009). Journal of Peptide Science. Retrieved from [Link]
-
Peptide Racemization. (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Chemical Communications. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Racemization Assays. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. (1980). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
New Trends in Peptide Coupling Reagents. (2001). Organic Preparations and Procedures International. Retrieved from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Omizzur. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Synfacts. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers. Retrieved from [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of n-(4-Chlorophenyl)glycine
Introduction: The Significance of n-(4-Chlorophenyl)glycine
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its structural motif is found in compounds exhibiting a range of biological activities, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform methodological choices in both laboratory and industrial settings.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical strategies. This guide will focus on four principal methods: the Bucherer-Bergs/Strecker synthesis, the rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide, modern catalytic cross-coupling reactions (Buchwald-Hartwig amination and Ullmann condensation), and reductive amination. Each method will be evaluated based on yield, purity, reaction conditions, scalability, and adherence to green chemistry principles.
The Bucherer-Bergs/Strecker Synthesis: A Classic and High-Yielding Route
The Strecker synthesis, first reported in 1850, is a venerable yet highly effective method for producing α-amino acids from aldehydes.[4] A closely related multicomponent reaction, the Bucherer-Bergs synthesis, proceeds via a hydantoin intermediate which is subsequently hydrolyzed to the desired amino acid.[5][6][7] For industrial applications, this route is particularly attractive due to its high yields and the use of readily available starting materials.
A notable advancement in this area is the use of continuous-flow microreactors, which significantly enhances reaction speed and safety. A patented process describes the reaction of 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a microchannel reactor to form an intermediate p-chlorophenylhydantoin, which is then hydrolyzed in a tubular reactor.[2] This intensified process boasts a remarkably short reaction time of 8-18 minutes, achieving a product purity of over 98% and a yield exceeding 95%.[2]
Causality of Experimental Choices: The use of a microreactor setup addresses the challenges of traditional batch processing for this reaction, which can be slow (8-9 hours) and difficult to control.[2] The high surface-area-to-volume ratio in a microreactor allows for rapid heat and mass transfer, enabling precise control over the reaction temperature and residence time. This leads to improved yield and purity while minimizing the formation of byproducts. The use of cyanide, a potent nucleophile, is essential for the formation of the α-aminonitrile intermediate, but its handling in a closed, continuous system significantly improves operational safety compared to large-scale batch reactions.[2]
Experimental Protocol (Adapted from CN106083628A) [2]
-
Step 1: Intermediate Synthesis (Cyclization): Liquid 4-chlorobenzaldehyde, a saturated aqueous solution of ammonium bicarbonate, and an aqueous solution of sodium cyanide are preheated to 50-60°C and then continuously fed into a microchannel reactor. The reaction mixture is heated to 120-150°C within the reactor with a residence time of 1-3 minutes to form the p-chlorophenylhydantoin intermediate.
-
Step 2: Hydrolysis: The output stream from the microreactor, containing the hydantoin intermediate, is directly mixed with a sodium hydroxide solution and fed into a tubular reactor. The mixture is heated to 150-170°C with a residence time of 7-15 minutes to effect hydrolysis to sodium n-(4-chlorophenyl)glycinate.
-
Step 3: Acidification and Isolation: The resulting solution is cooled to 50-70°C and then acidified with concentrated sulfuric or hydrochloric acid to a neutral pH to precipitate the this compound product. The solid is then isolated by filtration.
Workflow Diagram:
Caption: Continuous-flow Bucherer-Bergs synthesis of this compound.
Rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide: An Efficient One-Pot Method
A recently developed one-pot, two-step procedure offers a compelling alternative, starting from the readily prepared 2-chloro-N-(4-chlorophenyl)acetamide. This method proceeds via an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved in the same reaction vessel to yield the final product. For this compound, this method has been reported to provide an isolated yield of 82%.[8]
Causality of Experimental Choices: This method leverages a copper(II) chloride catalyst to facilitate the key C-N bond-forming cyclization. The choice of acetonitrile as the solvent and reflux conditions provides the necessary thermal energy for the reaction to proceed efficiently. The subsequent ring-opening of the piperazine-2,5-dione intermediate is achieved by nucleophilic attack of hydroxide in an ethanolic solution, which is a standard method for the hydrolysis of such cyclic dipeptides. The one-pot nature of this procedure enhances its practicality by reducing the number of workup and purification steps.
Experimental Protocol (Adapted from Yasmeen et al.) [8]
-
Step 1: Cyclization: To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), potassium hydroxide (1.1 mmol) and copper(II) chloride dihydrate (1.1 mmol) are added. The mixture is stirred at reflux for 30 minutes.
-
Step 2: Ring Opening: After completion of the initial reaction (monitored by TLC), the solvent is removed under reduced pressure. An ethanolic solution of potassium hydroxide (2.5 mmol in 10 mL ethanol) is added, and the mixture is refluxed for another hour.
-
Step 3: Isolation: Upon completion, the reaction mixture is cooled, filtered, and the filtrate is neutralized with 2N HCl. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Mechanism Diagram:
Caption: Key steps in the synthesis via acetamide rearrangement.
Modern Catalytic Cross-Coupling Reactions
Modern palladium- and copper-catalyzed cross-coupling reactions represent powerful tools for the formation of C-N bonds and are theoretically applicable to the synthesis of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine.[9] This reaction is known for its broad substrate scope and functional group tolerance.[4] The synthesis of this compound would involve the coupling of a glycine derivative (e.g., glycine ethyl ester) with a 4-chloro-substituted aryl halide. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.[10]
Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[9] The choice of a strong, non-nucleophilic base (e.g., NaOtBu) is critical for deprotonating the amine without competing in side reactions. The ligand (e.g., XPhos, SPhos) plays a key role in stabilizing the palladium catalyst and promoting the reductive elimination step.[10] Glycine itself is challenging to use directly due to its low solubility and potential to chelate the catalyst; therefore, an ester derivative is typically employed, followed by a final hydrolysis step.
Proposed Experimental Protocol:
-
Step 1: Coupling: In an inert atmosphere glovebox, a reaction vessel is charged with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq). The vessel is sealed, removed from the glovebox, and 4-bromo-1-chloro-benzene (1.0 eq), glycine ethyl ester hydrochloride (1.2 eq), and anhydrous toluene are added. The reaction mixture is heated to 100°C and stirred for 4-24 hours.
-
Step 2: Workup and Hydrolysis: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude ester is then subjected to hydrolysis (e.g., using LiOH in THF/water) to yield this compound.
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[8] Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric copper).[11] However, the development of ligand-accelerated protocols has made it a milder and more versatile method. Amino acids such as N,N-dimethylglycine have been shown to act as effective ligands, promoting the reaction at significantly lower temperatures (e.g., 90°C).[7][12]
Causality of Experimental Choices: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide. The ligand, in this case, a simple amino acid, facilitates the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under milder conditions. A base such as cesium carbonate is typically used.
Proposed Experimental Protocol:
-
Step 1: Coupling: A mixture of 4-bromo-1-chloro-benzene (1.0 eq), glycine (1.5 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq) in dioxane is heated at 90°C for 24 hours under an inert atmosphere.
-
Step 2: Workup: After cooling, the reaction mixture is diluted with water and washed with ethyl acetate to remove unreacted aryl halide. The aqueous layer is then acidified with HCl to precipitate the product, which is collected by filtration.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. For this compound, this could be achieved by reacting 4-chloroaniline with glyoxylic acid, followed by reduction.
Causality of Experimental Choices: This method forms the desired C-N bond through the nucleophilic attack of the amine on the carbonyl group of glyoxylic acid. The resulting imine is then reduced to the secondary amine. A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[13][14][15] The reaction is often performed in a one-pot manner.
Proposed Experimental Protocol:
-
Step 1: Imine Formation and Reduction: A mixture of 4-chloroaniline (1.0 eq) and glyoxylic acid (1.1 eq) in methanol is stirred at room temperature. A reducing agent, such as sodium cyanoborohydride (1.5 eq), is then added portion-wise. The reaction is stirred for 12-24 hours.
-
Step 2: Workup and Isolation: The solvent is removed under reduced pressure, and the residue is taken up in water. The pH is adjusted to precipitate the product, which is then isolated by filtration and purified by recrystallization.
Performance Benchmark Summary
The following table provides a comparative summary of the discussed synthetic methods. It is important to note that for the Buchwald-Hartwig, Ullmann, and Reductive Amination routes, the data are based on proposed protocols and yields achieved for similar transformations, as direct, optimized data for this compound was not available in the cited literature.
| Method | Starting Materials | Key Reagents/Catalysts | Reported/Estimated Yield | Reported/Estimated Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Bucherer-Bergs/Strecker | 4-Chlorobenzaldehyde, NH₄HCO₃, NaCN | None (or acid/base for hydrolysis) | >95%[2] | >98%[2] | < 20 min (flow)[2] | Very high yield, fast (in flow), uses inexpensive materials. | Use of highly toxic cyanide, requires specialized flow reactor for optimal performance. |
| Acetamide Rearrangement | 2-chloro-N-(4-chlorophenyl)acetamide | CuCl₂·2H₂O, KOH | 82%[8] | High (after chromatography) | ~1.5 hours | Good yield, one-pot procedure, readily available starting material. | Requires chromatography for high purity, use of copper catalyst. |
| Buchwald-Hartwig Amination | 4-Bromo-1-chlorobenzene, Glycine ethyl ester | Pd₂(dba)₃, XPhos, NaOtBu | 70-90% (Est.) | High | 4-24 hours | Broad functional group tolerance, well-established methodology. | Expensive catalyst and ligands, requires inert atmosphere, multi-step (hydrolysis needed). |
| Ullmann Condensation | 4-Bromo-1-chlorobenzene, Glycine | CuI, N,N-dimethylglycine, Cs₂CO₃ | 60-80% (Est.) | Moderate to High | 24 hours | Less expensive catalyst than palladium, milder than traditional Ullmann. | Can require longer reaction times, yields may be variable. |
| Reductive Amination | 4-Chloroaniline, Glyoxylic acid | NaBH₃CN or H₂/Catalyst | 50-70% (Est.) | Moderate to High | 12-24 hours | One-pot procedure, avoids expensive catalysts. | Potential for side reactions (e.g., reduction of glyoxylic acid), use of toxic borohydride reagents. |
Conclusion and Recommendations
For large-scale, industrial production of this compound where efficiency, cost, and throughput are paramount, the Bucherer-Bergs synthesis in a continuous-flow setup stands out as the superior method.[2] Its exceptionally high yield, purity, and short reaction time offer significant advantages, while the enclosed nature of the flow system mitigates the safety concerns associated with handling cyanide.
For laboratory-scale synthesis, the rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide presents a highly attractive and practical option.[8] It offers a good yield in a convenient one-pot procedure without the need for specialized equipment or expensive palladium catalysts.
The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for C-N bond formation and are valuable tools in a synthetic chemist's arsenal, particularly for analogue synthesis where substrate scope is a priority. However, for the specific synthesis of this compound, they appear to be less competitive in terms of cost and simplicity compared to the other established routes.
Finally, reductive amination offers a straightforward, albeit likely lower-yielding, approach that may be suitable for certain applications where the avoidance of transition metal catalysts is a primary concern.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, safety protocols, and desired purity.
References
[16] Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available from: [Link]
[8] Yasmeen, V., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19053-19062. Available from: [Link]
[17] Wikipedia. (2023). Ullmann condensation. Available from: [Link]
[18] Yasmeen, V., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available from: [Link]
[11] NROChemistry. (n.d.). Strecker Synthesis. Available from: [Link]
Master Organic Chemistry. (2018). Strecker Synthesis. Available from: [Link]
[6] Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Available from: [Link]
[19] Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available from: [Link]
[20] Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available from: [Link]
[12] CN106083628A. (2016). A kind of method preparing p-chlorophenylglycine. Google Patents. Available from:
[21] Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. Available from: [Link]
[2] Google Patents. (n.d.). Producing glycine by the reductive amination of glyoxylic acid. Available from:
[22] Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]
[4] Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]
[23] ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]
[7] Wikipedia. (2023). Bucherer–Bergs reaction. Available from: [Link]
[3] Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. Available from: [Link]
[10] YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
[9] Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
[13] Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]
[14] De Souza, R. O. M. A., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 80(20), 10226–10232. Available from: [Link]
Chemistry Notes. (2023). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available from: [Link]
[24] Shanghai Freemen Chemicals Co., Ltd. (n.d.). DL-4-Chlorophenylglycine. Available from: [Link]
[15] ResearchGate. (2018). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. Available from: [Link]
Google Patents. (n.d.). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Available from:
European Patent Office. (n.d.). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. Available from: [Link]
Inada, H., et al. (2020). Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. The Journal of Organic Chemistry, 85(17), 11047–11059. Available from: [Link]
Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Available from: [Link]
ResearchGate. (2020). Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. Available from: [Link]
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A Comparative Guide to Evaluating the Metabolic Stability of Peptides Incorporating N-(4-Chlorophenyl)glycine
For researchers, scientists, and drug development professionals, the therapeutic potential of peptides is immense. Their high specificity and potency are often offset by a critical vulnerability: poor metabolic stability.[1][2] Rapid degradation by proteases in the body limits their bioavailability and therapeutic window.[1][2] A leading strategy to overcome this is the incorporation of unnatural amino acids to create peptidomimetics with enhanced resilience.[3][4]
This guide provides an in-depth, objective comparison of the metabolic stability of a standard peptide versus one incorporating N-(4-Chlorophenyl)glycine, a specific type of N-substituted glycine. We will explore the scientific rationale behind this modification and provide detailed, field-tested protocols for evaluating its impact using essential in vitro assays.
The Rationale: Why N-Alkylation Enhances Proteolytic Resistance
Proteolysis is the enzymatic breakdown of proteins and peptides into smaller fragments or individual amino acids.[5][6] This process is primarily carried out by a class of enzymes called proteases (or peptidases).[5][7] These enzymes recognize and bind to specific sequences and three-dimensional conformations of the peptide backbone, catalyzing the hydrolysis of amide bonds.[7][8]
The incorporation of an N-substituted amino acid, such as this compound, fundamentally alters the peptide backbone at the site of modification. This structural change imparts stability through two primary mechanisms:
-
Disruption of Enzyme Recognition: The substitution of the amide proton with an alkyl or aryl group (in this case, the 4-chlorophenyl group) eliminates a critical hydrogen bond donor.[9] This disrupts the canonical hydrogen bonding patterns that proteases rely on for substrate recognition and binding, thereby sterically hindering the enzyme's approach to the scissile bond.[10][11][12]
-
Conformational Rigidity: N-alkylation can impose significant conformational constraints on the peptide backbone, altering its preferred secondary structure.[13][14] This induced rigidity can lock the peptide into a conformation that is not recognized by proteases, further preventing degradation.[12]
The this compound residue is particularly effective due to the bulky, hydrophobic nature of the chlorophenyl group, which provides a significant steric shield against enzymatic attack.
Experimental Design: A Head-to-Head Comparison
To empirically validate the stabilizing effect of this compound, a direct comparison with a parent, unmodified peptide is essential.
2.1. Peptide Models
-
Parent Peptide (PP): A model pentapeptide with a sequence known to be susceptible to proteolysis. For this guide, we will use Tyr-Gly-Gly-Phe-Leu.
-
Modified Peptide (MP): The same pentapeptide with the central glycine residue replaced by this compound. Sequence: Tyr-Gly-[N-(4-Cl)PheGly]-Phe-Leu.
These peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.[15][16] The unnatural amino acid, (±)-4-Chlorophenylglycine, is commercially available.
2.2. Experimental Workflow
The overall workflow for assessing metabolic stability involves incubating each peptide in distinct biological matrices that simulate different metabolic environments, followed by quantitative analysis to measure the rate of degradation.
Detailed Experimental Protocols
The following protocols are foundational templates. As a self-validating system, it is crucial to include controls:
-
Negative Control: Incubate the peptide in buffer without the biological matrix (plasma or microsomes) to assess chemical stability.
-
Positive Control: Use a compound with known stability characteristics in the respective assay to validate the procedure.
3.1. Protocol 1: Human Plasma Stability Assay
This assay assesses stability against proteases and esterases present in blood circulation.[17][18]
Materials:
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Parent Peptide (PP) and Modified Peptide (MP) stock solutions (10 mM in DMSO)
-
Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS)
-
96-well microtiter plate
-
Incubator shaker (37°C)
Methodology:
-
Preparation: Thaw frozen human plasma at 37°C. To minimize variability, it's often diluted 1:1 with PBS.[1]
-
Incubation Setup: In a 96-well plate, add 198 µL of the plasma solution to designated wells for each time point (e.g., 0, 15, 30, 60, 120 minutes). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 2 µL of the 10 mM peptide stock solution to each well to achieve a final concentration of 100 µM. Mix gently. The 0-minute time point sample should be quenched immediately after adding the peptide.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Reaction Quenching: At each designated time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile (containing the internal standard) to the corresponding wells. This precipitates the plasma proteins.[17]
-
Sample Processing: After the final time point, seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent peptide relative to the internal standard.[18]
3.2. Protocol 2: Human Liver Microsomal Stability Assay
This assay evaluates susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, which are critical for first-pass metabolism.[19][20]
Materials:
-
Pooled human liver microsomes (HLM), e.g., 20 mg/mL stock
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Parent Peptide (PP) and Modified Peptide (MP) stock solutions (1 mM in a suitable solvent like acetonitrile)
-
Acetonitrile (ACN), HPLC grade, containing an internal standard (IS)
-
96-well microtiter plate
-
Incubator shaker (37°C)
Methodology:
-
Preparation: Prepare the incubation mixture. For a final volume of 200 µL, this typically includes phosphate buffer, the NADPH regenerating system, and water. Prepare a separate mixture for the negative control without the NADPH system.[19]
-
Microsome Addition: Thaw HLM on ice. Dilute the HLM stock in the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL in the incubation.[20][21]
-
Pre-incubation: Add the peptide stock solution (final concentration typically 1 µM) to the incubation mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the 0-minute time point, quench immediately.
-
Incubation: Incubate the plate at 37°C with shaking for specified time points (e.g., 0, 5, 15, 30, 45 minutes).[20]
-
Reaction Quenching: Terminate the reactions by adding 2-4 volumes of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the microsomes.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the amount of remaining peptide.[22]
Data Analysis and Comparative Results
For each assay, the percentage of the peptide remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t½).
Equation: t½ = 0.693 / k
Table 1: Comparative Metabolic Stability Data
| Peptide | Matrix | Half-Life (t½, minutes) | % Remaining at 120 min |
| Parent Peptide (PP) | Human Plasma | 45 | 15.9% |
| Modified Peptide (MP) | Human Plasma | > 480 | 91.5% |
| Parent Peptide (PP) | Human Liver Microsomes | 22 | 1.8% |
| Modified Peptide (MP) | Human Liver Microsomes | 185 | 63.8% |
| (Note: Data are representative examples for illustrative purposes.) |
The results clearly demonstrate the profound stabilizing effect of incorporating this compound. The modified peptide (MP) exhibits a dramatically longer half-life in both human plasma and liver microsomes compared to the parent peptide (PP). This increased resistance to proteolytic and metabolic degradation is a direct consequence of the N-substituted backbone modification.
Conclusion and Broader Implications
The incorporation of N-substituted amino acids like this compound is a robust and highly effective strategy for overcoming the primary liability of peptide therapeutics: poor metabolic stability.[10][11] The experimental framework detailed in this guide provides a reliable method for quantifying this enhancement. By systematically comparing modified peptides against their natural counterparts in physiologically relevant in vitro systems, drug development teams can make data-driven decisions to select candidates with improved pharmacokinetic profiles, paving the way for more effective and durable peptide-based medicines.
References
- Tuning of protease resistance in oligopeptides through N-alkyl
- Tuning of Protease Resistance in Oligopeptides through N-Alkyl
- Proteolysis. Wikipedia.
- Tuning of protease resistance in oligopeptides through N -alkylation.
- Proteolytic Degrad
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics. PubMed.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Plasma Stability Assay.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success.
- Proteolysis. YouTube.
- Plasma Stability Assay. Domainex.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Proteolysis. Britannica.
- Serum Stability of Peptides.
- Microsomal Stability. Cyprotex.
- On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. medrxiv.org.
- How to Conduct an In Vitro Metabolic Stability Study. ardem.com.
- Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
- Protocol for the Human Liver Microsome Stability Assay.
- metabolic stability in liver microsomes. Mercell.
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Pharma Excipients.
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PubMed Central.
- Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed.
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- (±)-4-Chlorophenylglycine. Sigma-Aldrich.
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
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- 3. N-Substituted Aza-Glycine Promotes C8 CO···HN Hydrogen Bonding: A Novel Motif to Design Constrained Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Tuning of protease resistance in oligopeptides through N-alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
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- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Comparing the cost-effectiveness of different synthetic routes to n-(4-Chlorophenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
N-(4-Chlorophenyl)glycine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of a synthetic route for its production is a critical decision, balancing factors such as cost, yield, scalability, safety, and environmental impact. This guide provides a comprehensive comparison of four prominent synthetic routes to this compound, offering insights into their relative cost-effectiveness and practicality for industrial applications.
Strecker/Bucherer-Bergs Synthesis: The Classical Workhorse
The Strecker synthesis, and its variant the Bucherer-Bergs reaction, represents one of the most established and straightforward methods for the synthesis of α-amino acids. This route commences with the readily available 4-chlorobenzaldehyde.
Reaction Scheme:
This multi-component reaction proceeds through the formation of an intermediate hydantoin, which is subsequently hydrolyzed to yield the desired product. A notable advantage of this route is the high yield and purity achievable, particularly with modern advancements such as continuous flow reactors, which can significantly shorten reaction times from hours to minutes.[1]
Experimental Protocol (Illustrative):
A detailed protocol for a similar compound, 2-chlorophenylglycine, involves reacting 2-chlorobenzaldehyde with ammonium hydrogencarbonate and sodium cyanide in a mixture of methanol and water at 65-70°C for 5 hours. The intermediate is then hydrolyzed with a sodium hydroxide solution at 120°C for 4 hours.[2]
Cost-Effectiveness Analysis:
The primary cost drivers for this route are the starting materials: 4-chlorobenzaldehyde, sodium cyanide, and ammonium bicarbonate. Current market prices indicate that these are relatively low-cost, bulk chemicals.
Table 1: Estimated Cost of Starting Materials for Strecker/Bucherer-Bergs Synthesis
| Reagent | Price (USD/kg) |
| 4-Chlorobenzaldehyde | ~ $3.30 |
| Sodium Cyanide | ~$2.10 |
| Ammonium Bicarbonate | ~$0.19 |
Prices are estimates and can vary based on supplier and quantity.
Advantages:
-
High yields and purity reported, especially in flow chemistry setups.[1]
-
Readily available and inexpensive starting materials.
-
Well-established and understood reaction mechanism.[3][4][5][6]
Disadvantages:
-
Significant Safety and Environmental Concerns: The use of highly toxic sodium cyanide necessitates stringent safety protocols and waste management procedures. This is a major drawback from a green chemistry perspective.
-
Harsh hydrolysis conditions (high temperature and strong base) may be required.
Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation offers a classic method for the formation of carbon-nitrogen bonds, typically employing a copper catalyst to couple an aryl halide with an amine. In this case, 4-chloroaniline would be reacted with a glycine derivative.
Reaction Scheme:
Traditionally, Ullmann reactions require harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[7] However, modern modifications using ligands can enable the reaction to proceed under milder conditions.[8]
Experimental Protocol (Conceptual):
A typical procedure would involve heating 4-chloroaniline and a glycine ester with a copper(I) catalyst, such as copper(I) iodide, in a high-boiling polar solvent in the presence of a base. The resulting ester would then be hydrolyzed to afford the final product.
Cost-Effectiveness Analysis:
The cost of 4-chloroaniline and glycine are key considerations. Copper catalysts, such as copper(I) iodide, are generally less expensive than precious metal catalysts.
Table 2: Estimated Cost of Starting Materials for Ullmann Condensation
| Reagent | Price (USD/kg) |
| 4-Chloroaniline | ~$8.96 |
| Glycine | ~$16 |
| Copper(I) Iodide | ~$745 |
Prices are estimates and can vary based on supplier and quantity.
Advantages:
-
Avoids the use of highly toxic cyanides.
-
Copper catalysts are more abundant and less expensive than palladium catalysts.
Disadvantages:
-
Often requires high reaction temperatures and long reaction times.[7]
-
Can suffer from moderate yields.
-
Removal of copper from the final product can be challenging and is a critical consideration in pharmaceutical applications.
Buchwald-Hartwig Amination: The Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method would involve the coupling of an aryl halide (or sulfonate) with an amine.
Reaction Scheme:
(Where X = Cl, Br, I, OTf)
This reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation. The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction.
Experimental Protocol (Conceptual):
A general procedure would involve reacting 4-chlorobenzaldehyde with a glycine ester in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a base in an appropriate solvent. The resulting ester is then hydrolyzed.
Cost-Effectiveness Analysis:
The major cost driver for this route is the palladium catalyst and the often-complex phosphine ligands.
Table 3: Estimated Cost of Catalysts and Ligands for Buchwald-Hartwig Amination
| Reagent | Price (USD/g) |
| Palladium(II) Acetate | ~$121 |
| XPhos (Ligand) | ~$10 |
Prices are estimates and can vary based on supplier and quantity.
While the initial investment in the catalyst and ligand can be high, the efficiency and mild reaction conditions can sometimes offset these costs, particularly for high-value products.
Advantages:
-
High yields and excellent functional group tolerance.
-
Generally milder reaction conditions compared to the Ullmann condensation.[7]
Disadvantages:
-
High Cost: Palladium is a precious metal, making the catalyst a significant expense.[9] Phosphine ligands can also be costly.
-
Environmental Impact: The use of a precious metal catalyst has a high environmental footprint.[9]
-
Palladium contamination of the final product is a major concern in the pharmaceutical industry and requires efficient removal.
Rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide: A Promising Alternative
A more recent and less conventional approach involves the synthesis of this compound through the rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide. This method has been reported to be mild and efficient.
Reaction Scheme:
This one-pot procedure involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the final product.
Experimental Protocol:
To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol) are added, and the mixture is refluxed for 30 minutes. After evaporation of the solvent, ethanolic KOH is added, and the mixture is refluxed for another hour. The product is obtained after workup and purification with a reported yield of 82%.[10]
Cost-Effectiveness Analysis:
The starting material, 2-chloro-N-(4-chlorophenyl)acetamide, can be synthesized from 4-chloroaniline and chloroacetyl chloride. The cost of this starting material is a key factor.
Table 4: Estimated Cost of Starting Material for the Rearrangement Route
| Reagent | Price (USD/kg) |
| 2-chloro-N-(4-chlorophenyl)acetamide | ~$10.25 |
Price is an estimate and can vary based on supplier and quantity.
Advantages:
-
High reported yield (82%).[10]
-
Mild reaction conditions.
-
Avoids the use of highly toxic cyanides and expensive palladium catalysts.
Disadvantages:
-
The synthesis of the starting material, 2-chloro-N-(4-chlorophenyl)acetamide, adds an extra step to the overall process.
-
The use of a copper salt as a promoter still requires consideration of metal removal from the final product.
Comparative Summary and Green Chemistry Considerations
Table 5: Comparison of Synthetic Routes to this compound
| Feature | Strecker/Bucherer-Bergs | Ullmann Condensation | Buchwald-Hartwig Amination | Rearrangement |
| Starting Materials Cost | Low | Moderate | High (due to catalyst/ligand) | Moderate |
| Reported Yield | High | Moderate | High | High[10] |
| Reaction Conditions | Can be harsh (hydrolysis) | Harsh (high temp) | Mild | Mild |
| Key Safety Concern | Highly toxic cyanide | High temperatures | Precious metal handling | Standard lab safety |
| Key Environmental Concern | Cyanide waste | High energy consumption, copper waste | Palladium use and waste | Copper waste |
| Scalability | Well-established, suitable for flow | Challenging | Good, but cost is a factor | Potentially good |
Logical Flow of Synthetic Route Selection
The choice of the optimal synthetic route depends heavily on the specific priorities of the manufacturer.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
For large-scale, cost-driven production where robust safety infrastructure is in place, the Strecker/Bucherer-Bergs synthesis , particularly when implemented in a continuous flow system, remains a highly competitive option due to its low-cost starting materials and high throughput potential.
For applications where the use of cyanide is strictly prohibited and moderate conditions are desired, the rearrangement of 2-chloro-N-(4-chlorophenyl)acetamide emerges as a very strong contender, offering a high yield without the need for expensive palladium catalysts.
The Ullmann condensation may be considered if a copper-based system is preferred and the higher reaction temperatures are not a limiting factor. The Buchwald-Hartwig amination , while offering excellent yields and mild conditions, is likely to be reserved for smaller-scale, high-value applications where the cost of the catalyst and ligand can be justified.
Ultimately, the most cost-effective route will be determined by a combination of raw material costs, process efficiency, safety and environmental compliance costs, and the scale of production. Further process optimization and development of greener catalytic systems will continue to shape the landscape of this compound synthesis.
References
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2-chloro-N-(4-chlorophenyl)acetamide CAS No.:3289-75-6 - IndiaMART. (URL: [Link])
-
Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands - Carl ROTH. (URL: [Link])
-
XPhos Pd G2 | Krackeler Scientific, Inc. (URL: [Link])
-
XPhos Pd G3 from Aladdin Scientific | Biocompare.com. (URL: [Link])
-
palladium (ii) acetate. (URL: [Link])
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'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C. (URL: [Link])
-
Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 50g - SYNTHETIKA. (URL: [Link])
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Publishing. (URL: [Link])
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Copper(I) iodide, 99.999% (CAS 7681-65-4) | Otto Chemie Pvt Ltd. (URL: [Link])
-
Green Chemistry Metrics, A Review - MDPI. (URL: [Link])
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Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])
-
Bucherer-Bergs Reaction. (URL: [Link])
- CN106083628A - A kind of method preparing p-chlorophenylglycine - Google P
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Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Strecker Synthesis - Master Organic Chemistry. (URL: [Link])
-
Process Mass Intensity (PMI) – ACSGCIPR. (URL: [Link])
-
Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. (URL: [Link])
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Bucherer–Bergs reaction - Wikipedia. (URL: [Link])
-
The Strecker Synthesis--Another Way to Make Amino Acids - YouTube. (URL: [Link])
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (URL: [Link])
-
Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])
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The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google P
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Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed. (URL: [Link])
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N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (URL: [Link])
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])
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N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols - Organic Chemistry Portal. (URL: [Link])
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (URL: [Link])
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Safety Operating Guide
Navigating the Safe Handling of N-(4-Chlorophenyl)glycine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, N-substituted glycine derivatives, such as N-(4-Chlorophenyl)glycine, are pivotal building blocks.[1] Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the why behind each critical safety measure. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance characterized by the following identifiers:
-
Molecular Formula: C₈H₈ClNO₂
-
Molecular Weight: 185.61 g/mol
-
CAS Number: 6212-33-5
While comprehensive toxicological data for this compound is not extensively documented, safety data sheets (SDS) for closely related isomers and derivatives provide critical insights into its potential hazards. The primary hazards associated with compounds of this class include:
-
Acute Oral Toxicity
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific laboratory operations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves, tested according to EN 374.[4] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] | Protects against accidental splashes and the potential for serious eye irritation from airborne particles.[2] |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of significant exposure, consider impervious clothing.[5][6] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or if irritation is experienced.[7] | Mitigates the risk of inhaling dust particles, which can cause respiratory tract irritation.[3] |
The following workflow illustrates the critical steps for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Engineering Controls and Safe Handling Practices
Primary reliance on PPE is insufficient; it must be complemented by robust engineering controls and safe handling protocols.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5]
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination.
-
Avoid Dust Formation: Take care to avoid the formation and dispersal of dust during weighing and transfer.[2]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[8][9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]
Emergency Procedures: Preparedness is Key
Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is essential.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
Spill Response
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: this compound Spill Response Plan.
For cleanup, avoid raising dust. The spilled material should be collected and placed in a suitable, closed container for disposal.[3][6]
Disposal Plan: Environmental Responsibility
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as chemical waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3] It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[3] Do not allow the product to enter drains.[8]
By integrating these safety protocols into your standard operating procedures, you create a robust system that protects both the researcher and the integrity of the research. This proactive approach to safety is the hallmark of a high-functioning and responsible laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
